1-Bromodecane-d21
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-SLBGAMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584460 | |
| Record name | 1-Bromo(~2~H_21_)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98195-39-2 | |
| Record name | Decane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-d21, 10-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98195-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo(~2~H_21_)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromodecane-d21 (Decyl bromide-d21), a deuterated analog of 1-bromodecane. This document is intended for use by professionals in research, chemical synthesis, and drug development who require detailed technical information for their work.
Core Chemical Properties
This compound is a saturated alkyl halide where all 21 hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis. Its physical properties are similar to its non-deuterated counterpart, with slight variations due to the increased mass.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated form, 1-bromodecane, is also provided for comparison.
| Property | This compound | 1-Bromodecane (for comparison) |
| Molecular Formula | CD₃(CD₂)₉Br | CH₃(CH₂)₉Br |
| Molecular Weight | 242.31 g/mol [1][2] | 221.18 g/mol [3] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[3] |
| Density | 1.166 g/mL at 25 °C | 1.066 g/mL at 25 °C |
| Boiling Point | 238 °C (lit.) | 238 °C (lit.) |
| Melting Point | Not experimentally determined; estimated to be slightly higher than the non-deuterated form. | -29.6 °C |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
| Solubility | Insoluble in water; soluble in most organic solvents such as ethanol, ether, and other non-polar solvents. | Slightly soluble in water; soluble in most organic solvents. |
Experimental Protocols
Step 1: Synthesis of 1-Decanol-d22
The precursor, fully deuterated 1-decanol, can be synthesized via the reduction of decanoic acid-d19 with a suitable deuteride-donating reducing agent.
Materials:
-
Decanoic acid-d19
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (DCl in D₂O)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of decanoic acid-d19 in anhydrous diethyl ether is prepared.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of LiAlD₄ in anhydrous diethyl ether is added dropwise to the stirred solution of the deuterated carboxylic acid.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0 °C.
-
A dilute solution of DCl in D₂O is added to dissolve the resulting salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-decanol-d22.
-
The crude product is purified by vacuum distillation.
Step 2: Bromination of 1-Decanol-d22
The deuterated alcohol is then converted to the corresponding bromide.
Materials:
-
1-Decanol-d22 (from Step 1)
-
Phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid.
-
Anhydrous diethyl ether (if using PBr₃)
Procedure (using PBr₃):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the purified 1-decanol-d22 is dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
PBr₃ is added dropwise with vigorous stirring.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 3-6 hours.
-
The reaction mixture is cooled and poured onto ice water.
-
The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by vacuum distillation.
Applications and Experimental Workflows
A primary application of this compound is as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification.
Experimental Workflow: Quantification of an Analyte using this compound as an Internal Standard
The following diagram illustrates a typical workflow for the quantification of a target analyte in a complex matrix using this compound as an internal standard.
Detailed Protocol for GC-MS Analysis
-
Preparation of Standard Solutions: A series of calibration standards are prepared containing known concentrations of the target analyte and a constant concentration of this compound.
-
Sample Preparation: A known volume or weight of the sample matrix is taken, and a precise amount of the this compound internal standard solution is added ("spiked").
-
Extraction: The analyte and the internal standard are extracted from the matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentration: The extract is concentrated to a known volume.
-
GC-MS Analysis: A small volume of the prepared sample is injected into the GC-MS system. The analyte and internal standard are separated on the GC column and detected by the mass spectrometer.
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the standard solutions. The concentration of the analyte in the sample is then determined from its peak area ratio using the calibration curve.
Signaling Pathways
As a simple deuterated alkyl halide, this compound is not known to be involved in any biological signaling pathways. Its primary utility in a biological context is as a tracer or internal standard in metabolic studies or for the synthesis of more complex deuterated molecules.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from a commercially available deuterated starting material or through the deuteration of a suitable precursor, followed by functional group transformation.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Bromodecane-d21, a deuterated analog of 1-bromodecane. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development who utilize stable isotope-labeled compounds.
Core Physical and Chemical Data
This compound, also known as Decyl bromide-d21, is a valuable synthetic intermediate.[1][2] Its high isotopic purity makes it suitable for a range of applications, including use as an internal standard in mass spectrometry-based studies or for introducing a deuterated decyl chain in the synthesis of complex molecules.
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 242.31 g/mol [1][2] |
| Linear Formula | CD₃(CD₂)₈CD₂Br |
| Boiling Point | 238 °C (literature value) |
| Density | 1.166 g/mL at 25 °C |
| Isotopic Purity | 98 atom % D |
| Chemical Purity | 95% |
Note: The physical properties of the non-deuterated 1-bromodecane are very similar, with a molecular weight of 221.18 g/mol , a boiling point of 238 °C, a density of 1.066 g/mL at 25 °C, and a refractive index of n20/D 1.456.
Experimental Protocols
General Synthesis Protocol for 1-Bromodecane (Analogous for this compound)
This protocol describes the synthesis of 1-bromodecane from 1-decanol. The synthesis of this compound would follow a similar procedure, substituting 1-decanol with 1-decanol-d22.
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Reaction Setup: 1 mole of 1-decanol is cooled and treated with 0.5 moles of concentrated sulfuric acid, followed by the addition of 1.25 moles of 48% hydrogen bromide.
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Reflux: The resulting mixture is boiled under reflux for 6 hours.
-
Distillation: The product is then steam-distilled.
-
Purification: The collected 1-bromodecane is separated. To remove the ether by-product, the crude product is washed twice with approximately one-fifth of its volume of cold, concentrated sulfuric acid or hydrochloric acid.
-
Washing and Drying: The product is subsequently washed with water, neutralized with a sodium bicarbonate solution, and washed with water again. It is then dried over calcium chloride.
-
Final Distillation: The final product is purified by distillation through a 20-cm Vigreux column to yield pure 1-bromodecane.
Applications and Workflow
This compound primarily serves as a synthetic intermediate or building block. It is used to introduce a deuterated decyl group into a target molecule. This is particularly useful in pharmaceutical research for metabolism studies (DMPK), where the deuterium labeling can help in tracking the metabolic fate of a drug candidate.
The general workflow for utilizing this compound in a synthetic context is depicted below.
Caption: General workflow for the use of this compound as a synthetic intermediate.
Safety and Handling
While specific safety data for the deuterated compound is limited, the safety profile is expected to be very similar to that of 1-bromodecane.
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
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First Aid: In case of contact with eyes, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
This document provides a summary of the available technical data for this compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
1-Bromodecane-d21 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromodecane-d21, a deuterated analog of 1-bromodecane. It is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds. This document outlines the key physicochemical properties, analytical methodologies for quality control, and a typical experimental workflow.
Physicochemical Properties and Specifications
This compound is a saturated hydrocarbon with all 21 hydrogen atoms replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a useful tracer in metabolic studies. The physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | CD₃(CD₂)₉Br | [1] |
| Molecular Weight | 242.31 g/mol | [1][2] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥95% | |
| Appearance | Liquid | |
| Boiling Point | 238 °C (lit.) | |
| Density | 1.166 g/mL at 25 °C | |
| Mass Shift (M+n) | M+21 | |
| CAS Number | 98195-39-2 |
Experimental Protocols
The quality and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.
Purity Determination by Gas Chromatography (GC)
Objective: To determine the chemical purity of this compound and to identify any potential impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Method:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks detected.
Identity and Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Methods:
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the proton NMR spectrum. The absence or significant reduction of signals in the regions where protons would typically appear in non-deuterated 1-bromodecane confirms a high level of deuteration. Residual proton signals can be used to estimate the isotopic purity.
-
-
²H NMR (Deuterium NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the deuterium NMR spectrum. The presence of signals corresponding to the different deuterium environments in the molecule confirms the identity of the deuterated compound.
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: A more concentrated sample (20-30 mg) may be required.
-
Acquisition: Acquire the carbon-13 NMR spectrum. The coupling patterns (or lack thereof in a proton-decoupled spectrum) and chemical shifts will be consistent with the carbon backbone of 1-bromodecane. The multiplicity of the signals will be affected by the deuterium substitution.
-
Visualizations
Quality Control Workflow for Deuterated Standards
The following diagram illustrates a typical workflow for the quality control and certification of a deuterated standard like this compound.
Application in Mass Spectrometry
This diagram illustrates the use of this compound as an internal standard in a typical quantitative mass spectrometry workflow.
References
An In-depth Technical Guide to 1-Bromodecane-d21: Molecular Weight, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromodecane-d21, a deuterated analog of 1-bromodecane. The focus is on its molecular weight, methods for its synthesis, and protocols for its analysis, which are critical for its application in various research and development fields, including drug discovery and metabolic studies.
Core Data Presentation
The incorporation of deuterium in place of hydrogen atoms significantly alters the molecular weight of 1-bromodecane. This isotopic substitution is the basis for its use in a variety of analytical and mechanistic studies. The table below summarizes the key molecular weight information for 1-bromodecane and its perdeuterated counterpart.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 |
| This compound | C₁₀D₂₁Br | 242.31[1] |
| Hydrogen (Protium) | ¹H | 1.008 |
| Deuterium | ²H | 2.014[2][3] |
Calculation of this compound Molecular Weight:
The molecular weight of this compound is calculated by substituting the mass of 21 protium atoms with the mass of 21 deuterium atoms.
-
Molecular Formula of 1-Bromodecane: C₁₀H₂₁Br
-
Molecular Weight of 1-Bromodecane: (10 * 12.011) + (21 * 1.008) + 79.904 = 221.18 g/mol
-
Molecular Formula of this compound: C₁₀D₂₁Br
-
Molecular Weight of this compound: (10 * 12.011) + (21 * 2.014) + 79.904 = 242.31 g/mol [1]
Experimental Protocols
The synthesis and analysis of this compound require specific experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound from 1-Dodecanol-d25
A common method for synthesizing deuterated alkyl bromides is through the bromination of the corresponding deuterated alcohol.
Materials:
-
1-Dodecanol-d25
-
Hydrobromic acid (48%)
-
Sulfuric acid (concentrated)
-
Cyclohexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-dodecanol-d25.
-
With stirring, slowly add concentrated sulfuric acid, followed by 48% hydrobromic acid.
-
Heat the reaction mixture to reflux at approximately 140°C for 5-6 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the mixture to room temperature and add ice-cold water.
-
Extract the product with cyclohexane.
-
Wash the combined organic phases with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by fractional distillation under vacuum.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to confirm the identity and isotopic purity of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., non-polar or medium-polar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as hexane or dichloromethane.
-
GC Separation:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions of this compound.
-
-
Data Analysis:
-
Examine the mass spectrum of the chromatographic peak corresponding to this compound.
-
The molecular ion peak (M+) should be observed at m/z corresponding to the calculated molecular weight of the deuterated compound.
-
Analyze the isotopic distribution of the molecular ion and key fragment ions to confirm the degree of deuteration.
-
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the precursor to the final, analyzed product.
Caption: Synthesis and analysis workflow for this compound.
Signaling Pathway (Hypothetical Application)
Deuterated compounds are often used as tracers in metabolic studies. The following diagram illustrates a hypothetical signaling pathway where 1-bromodecane could be involved, and how its deuterated analog could be used to trace its fate.
References
An In-depth Technical Guide to 1-Bromodecane-d21 (CAS: 98195-39-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromodecane-d21 is a deuterated form of 1-bromodecane, a saturated bromoalkane. In this isotopically labeled version, all 21 hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically similar to its non-deuterated counterpart but has a significantly higher molecular weight. This key difference makes this compound an invaluable tool in various scientific applications, particularly as a synthetic intermediate and, most notably, as an internal standard in mass spectrometry-based quantitative analysis.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug development and research.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its use in experimental settings, dictating its solubility, handling, and behavior in analytical systems.
| Property | Value | Reference |
| CAS Number | 98195-39-2 | [1] |
| Molecular Formula | C₁₀D₂₁Br | [2] |
| Linear Formula | CD₃(CD₂)₉Br | [1] |
| Molecular Weight | 242.31 g/mol | [1][3] |
| Appearance | Liquid | |
| Boiling Point | 238 °C (lit.) | |
| Density | 1.166 g/mL at 25 °C | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥95% | |
| Storage Temperature | Room temperature, away from light and moisture |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols for this compound are not publicly available, a plausible and common method involves the bromination of a fully deuterated decanol (Decan-1-ol-d22). This process is analogous to the synthesis of the non-deuterated 1-bromodecane.
Experimental Protocol: Synthesis via Bromination of Deuterated Decanol
This protocol is a representative method and may require optimization.
Materials:
-
Decan-1-ol-d22
-
Hydrobromic acid (48% in water)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous calcium chloride
-
Deuterated water (D₂O)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1 mole equivalent of Decan-1-ol-d22.
-
Acid Addition: Cool the flask in an ice bath. Slowly add 0.5 mole equivalents of concentrated sulfuric acid with constant stirring.
-
Bromination: Add 1.25 mole equivalents of hydrobromic acid dropwise to the cooled and stirred mixture.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If a solid forms, add a minimal amount of organic solvent to dissolve it.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the final, high-purity product.
-
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Role as an Internal Standard in Pharmacokinetic Studies
In pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, accurate quantification of the drug in biological matrices (e.g., plasma, urine) is crucial. Deuterated internal standards are considered the gold standard for such analyses.
Principle:
This compound, being chemically identical to its non-deuterated analog, exhibits the same chromatographic retention time and ionization efficiency in the mass spectrometer. However, due to its higher mass, it is readily distinguishable by the mass detector. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it can be used to normalize for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. This results in significantly improved accuracy and precision of the quantitative data.
Experimental Workflow: Use of this compound as an Internal Standard in a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterated internal standard like this compound.
References
1-Bromodecane-d21: A Technical Guide to Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromodecane-d21, with a focus on its isotopic purity, synthesis, and the analytical methodologies used for its characterization. This deuterated compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in the study of metabolic pathways.
Data Presentation: Quantitative Properties
The physical and isotopic properties of this compound are critical for its effective application. The following table summarizes the key quantitative data for commercially available this compound.
| Property | Value | Source |
| Isotopic Purity | 98 atom % D | [1][2] |
| Chemical Purity | ≥95% | [3] |
| Molecular Formula | CD₃(CD₂)₈CD₂Br | [1][2] |
| Molecular Weight | 242.31 g/mol | |
| Boiling Point | 238 °C (lit.) | |
| Density | 1.166 g/mL at 25 °C | |
| Mass Shift (M+) | +21 |
Synthesis of this compound
The synthesis of this compound typically involves the bromination of its deuterated precursor, 1-Decanol-d22. A plausible and efficient synthetic route is outlined below. The starting material, 1-Decanol-d22, can be prepared through methods such as the reduction of a deuterated carboxylic acid or by catalytic H-D exchange on 1-decanol.
Experimental Protocols for Isotopic Purity Determination
The accurate determination of isotopic purity is paramount for the reliable use of this compound. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and calculate the atom % D of this compound by analyzing the relative abundance of its isotopologs.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI) is used.
-
Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the sample. The high resolution allows for the separation of the isotopic peaks.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologs of 1-Bromodecane (from d0 to d21).
-
The intensity of each isotopic peak is measured.
-
The contribution of natural abundance isotopes (e.g., ¹³C, ⁸¹Br) to the peak intensities is mathematically corrected.
-
The isotopic purity (atom % D) is calculated from the relative intensities of the deuterated and non-deuterated species.
-
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-溴癸烷-d21 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Bromodecane (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-3097-1 [isotope.com]
1-Bromodecane-d21 safety and handling
An In-depth Technical Guide to the Safety and Handling of 1-Bromodecane-d21
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. Given that detailed safety data for the deuterated form is limited, this document incorporates information from the non-deuterated analog, 1-Bromodecane, as its chemical properties and hazards are expected to be very similar.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart.
| Property | This compound | 1-Bromodecane |
| Linear Formula | CD₃(CD₂)₈CD₂Br[1][2] | CH₃(CH₂)₉Br[3] |
| Molecular Weight | 242.31 g/mol [1][4] | 221.18 g/mol |
| CAS Number | 98195-39-2 | 112-29-8 |
| Appearance | - | Clear, light yellow liquid |
| Boiling Point | 238 °C (lit.) | 238 °C (lit.) |
| Density | 1.166 g/mL at 25 °C | 1.066 g/mL at 25 °C (lit.) |
| Vapor Pressure | - | 0.04 mmHg |
| Flash Point | Not applicable | - |
| Water Solubility | - | Insoluble |
| Refractive Index | - | n20/D 1.456 (lit.) |
Hazard Identification and Classification
1-Bromodecane is classified as a hazardous substance. The GHS classification below is based on data for the non-deuterated form and should be applied to this compound.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Acute Inhalation Toxicity | - | Harmful if inhaled |
| Specific Target Organ Toxicity | - | May cause respiratory irritation |
Signal Word: Warning
Toxicological Information
Toxicological data is primarily available for 1-Bromodecane. It is a neurotoxin and can cause acute solvent syndrome.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2,000 mg/kg | |
| LD50 | Mouse | Intraperitoneal | 4070 mg/kg | |
| LC50 | Mouse | Inhalation | 4,200 mg/m³/2hr |
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.
Safe Handling and Storage Procedures
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Handle with gloves that have been inspected prior to use. Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk exists, wear a suitable respirator.
4.2. Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
4.3. Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store at room temperature away from light and moisture.
-
The substance is stable if stored under recommended conditions. After three years, the compound should be re-analyzed for chemical purity before use.
First Aid Measures
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
-
Use personal protective equipment.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Do not let the product enter drains.
-
Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides and hydrogen bromide gas.
-
The substance is combustible.
Stability and Reactivity
-
Reactivity: No data available for this compound. 1-Bromodecane is stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible products.
-
Incompatible Materials: Strong oxidizing agents, strong bases.
-
Hazardous Decomposition Products: Under fire conditions, forms carbon monoxide, carbon dioxide, and hydrogen halides.
Experimental Protocols
Specific experimental safety protocols for this compound were not found in the searched literature. The following is a general protocol for the safe handling of a liquid chemical with similar hazards in a research setting.
General Protocol for Handling Liquid Chemicals with Skin/Eye Irritation and Aquatic Toxicity Hazards
-
Preparation:
-
Review the Safety Data Sheet (SDS) for 1-Bromodecane and this compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Prepare a designated waste container for hazardous liquid waste.
-
-
Procedure:
-
Conduct all manipulations of the chemical inside the chemical fume hood.
-
Use a properly calibrated pipette or syringe for transferring the liquid to minimize spills.
-
Keep the container of this compound sealed when not in use.
-
Avoid heating the substance unless necessary and with appropriate precautions.
-
-
Spill and Waste Management:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Dispose of all contaminated materials (gloves, pipette tips, etc.) in the solid hazardous waste container.
-
Dispose of liquid waste in the designated hazardous liquid waste container.
-
-
Post-Procedure:
-
Wipe down the work area in the fume hood.
-
Remove and properly dispose of PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Considerations
Dispose of this material and its container as hazardous waste. Do not allow it to enter drains or the environment. Follow all federal, state, and local regulations for hazardous waste disposal.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
The Versatile Applications of 1-Bromodecane-d21 in Scientific Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromodecane-d21 (C₁₀D₂₁Br) is a deuterated version of the saturated ten-carbon alkyl bromide, 1-bromodecane. In this isotopically labeled form, all 21 hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution imparts a significant mass shift (+21 Da) compared to its unlabeled counterpart without appreciably altering its chemical properties. This key characteristic makes this compound a valuable tool in various scientific and pharmaceutical research applications, primarily as a synthetic precursor for creating labeled molecules and as an internal standard for mass spectrometry-based quantification.
This technical guide provides a comprehensive overview of the principal applications of this compound, complete with illustrative experimental protocols, quantitative data representations, and workflow diagrams to facilitate its integration into research and development pipelines.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | CD₃(CD₂)₉Br |
| Molecular Weight | 242.31 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~238 °C |
| Density | ~1.166 g/mL at 25 °C |
Core Applications of this compound
The primary utility of this compound stems from its nature as a deuterated long-chain alkylating agent. Its applications can be broadly categorized into three main areas:
-
Internal Standard for Mass Spectrometry: Its chemical similarity to endogenous or synthetic C10-containing molecules allows it to be used as an ideal internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.
-
Synthesis of Labeled Molecules: It serves as a versatile building block for the synthesis of more complex deuterated molecules, such as labeled fatty acids, lipids, or drug candidates, which are invaluable for metabolic tracing and pharmacokinetic studies.
-
Quantitative Proteomics: As a deuterated alkylating agent, it has the potential to be used in quantitative proteomics workflows to label cysteine residues in proteins, enabling relative or absolute quantification of protein expression levels.
Application as an Internal Standard in LC-MS
Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[1] They co-elute with the analyte of interest and exhibit nearly identical ionization efficiency, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3]
Experimental Protocol: Quantification of a C10 Analyte in a Biological Matrix
This protocol provides a representative method for using this compound as an internal standard for the quantification of a hypothetical C10-containing analyte in human plasma.
1. Preparation of Stock Solutions:
- Prepare a 1 mg/mL stock solution of the C10 analyte in methanol.
- Prepare a 1 mg/mL stock solution of this compound (as the internal standard, IS) in methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
- Spike appropriate volumes of the C10 analyte stock solution into blank human plasma to prepare a series of calibration standards at concentrations ranging from 1 to 1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
3. Sample Extraction:
- To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS analysis.
4. LC-MS/MS Analysis:
- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive
- MS/MS Transitions (MRM):
- C10 Analyte: To be determined based on its mass spectrum.
- This compound (IS): To be determined based on its mass spectrum (precursor ion will be at m/z ~242.3).
Data Presentation: Hypothetical Calibration Curve Data
The following table represents hypothetical data from the analysis of calibration standards. The analyte/IS peak area ratio is plotted against the analyte concentration to generate a linear regression curve, which is then used to determine the concentration of the analyte in unknown samples.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1.0 | 1,520 | 510,000 | 0.003 |
| 5.0 | 7,850 | 525,000 | 0.015 |
| 25.0 | 40,100 | 515,000 | 0.078 |
| 100.0 | 165,000 | 520,000 | 0.317 |
| 500.0 | 845,000 | 518,000 | 1.631 |
| 1000.0 | 1,710,000 | 522,000 | 3.276 |
Workflow Diagram
Application in the Synthesis of Labeled Molecules
This compound is an excellent starting material for the synthesis of a variety of deuterated long-chain molecules. These labeled compounds are critical for drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the fate of a molecule in a biological system.[4][5]
Experimental Protocol: Representative Synthesis of a Deuterated Fatty Acid
The following is a representative protocol for the synthesis of a deuterated long-chain fatty acid, for example, deuterated undecanoic acid (C11), using this compound as a starting material. This protocol is adapted from established methods of fatty acid synthesis.
Step 1: Grignard Reagent Formation
- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings.
- Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.
- Slowly add a solution of this compound in anhydrous diethyl ether to the magnesium suspension.
- The reaction is initiated by gentle heating, and then the addition is continued at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (Decyl-d21-magnesium bromide).
Step 2: Carboxylation
- Cool the Grignard reagent solution in an ice-salt bath.
- Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard reagent over crushed dry ice.
- Allow the mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
- Quench the reaction by slowly adding dilute hydrochloric acid.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated undecanoic acid.
- Purify the product by column chromatography or recrystallization.
Data Presentation: Expected Product Characterization
| Analysis | Expected Result |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion corresponding to C₁₁D₂₁O₂H (m/z ~209.3) |
| ¹H NMR | Absence of signals in the aliphatic region, confirming high deuteration. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the eleven carbon atoms, with splitting patterns indicative of C-D coupling. |
| Isotopic Purity (by MS) | ≥98% deuterium incorporation. |
Synthesis Pathway Diagram
Application in Quantitative Proteomics
In bottom-up proteomics, proteins are enzymatically digested into peptides for analysis by mass spectrometry. To prevent the re-formation of disulfide bonds between cysteine residues, they are typically reduced and then alkylated. Using a deuterated alkylating agent allows for the differential labeling of protein samples for quantitative comparison. While not as common as other deuterated alkylating agents, this compound could theoretically be used for this purpose.
Experimental Protocol: Representative Protein Alkylation for Quantitative Proteomics
This protocol describes a representative workflow for using this compound for the differential labeling of two protein samples (e.g., "Control" and "Treated").
1. Protein Extraction, Reduction, and Alkylation:
- Extract proteins from the control and treated samples using a suitable lysis buffer (e.g., 8 M urea).
- Reduce disulfide bonds in both samples by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
- Cool the samples to room temperature.
- To the "Control" sample, add unlabeled 1-bromodecane.
- To the "Treated" sample, add this compound.
- Incubate both samples in the dark at room temperature for 1 hour.
2. Sample Preparation for Mass Spectrometry:
- Combine the "Control" and "Treated" samples in a 1:1 ratio.
- Dilute the combined sample to reduce the urea concentration to below 2 M.
- Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
- Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
3. LC-MS/MS Analysis and Data Processing:
- Analyze the desalted peptides by LC-MS/MS.
- The mass spectrometer will detect pairs of peptide signals corresponding to the unlabeled and deuterated alkylated cysteine-containing peptides.
- The ratio of the peak areas of these peptide pairs is used to determine the relative abundance of the protein in the "Control" versus "Treated" samples.
Data Presentation: Hypothetical Quantitative Proteomics Data
The following table shows hypothetical data for a cysteine-containing peptide from a protein of interest. The ratio of the peak areas of the deuterated ("Treated") and non-deuterated ("Control") forms of the peptide indicates the change in protein expression.
| Peptide Sequence | "Control" Peak Area (Unlabeled) | "Treated" Peak Area (d21-labeled) | Peak Area Ratio (Treated/Control) | Fold Change |
| ILCVSAFK | 1,250,000 | 2,625,000 | 2.1 | 2.1-fold increase |
| FQECHLLAR | 870,000 | 443,700 | 0.51 | 1.96-fold decrease |
| C represents the alkylated cysteine residue |
Proteomics Workflow Diagram
Conclusion
This compound is a highly valuable, albeit specialized, chemical reagent for researchers in the fields of analytical chemistry, drug metabolism, and proteomics. Its primary strength lies in its ability to serve as a robust internal standard for mass spectrometry and as a synthetic precursor for the creation of a wide range of deuterated molecules. While its direct application as an alkylating agent in proteomics is less common than smaller, more reactive compounds, it remains a potential tool for specific applications. The protocols and data presented in this guide, though in some cases representative, provide a solid foundation for the effective utilization of this compound in a variety of research and development settings. As the demand for highly sensitive and accurate analytical methods continues to grow, the importance of deuterated standards and synthetic intermediates like this compound is set to increase.
References
- 1. search.library.northwestern.edu [search.library.northwestern.edu]
- 2. WO2023147657A1 - Method for producing ionizable lipids or intermediates for the synthesis of such lipids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the NMR Spectral Analysis of 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-bromodecane-d21. Given the isotopic labeling, this document outlines the theoretical spectral characteristics and provides detailed experimental protocols for acquiring NMR data on this compound.
Introduction
This compound (CD₃(CD₂)₉Br) is the perdeuterated isotopologue of 1-bromodecane. In such highly deuterated compounds, the standard ¹H NMR spectrum is expected to be silent, with the primary analytical techniques being ¹³C and ²H (Deuterium) NMR spectroscopy. This guide will focus on the expected data from these techniques and the practical aspects of sample analysis. For highly deuterated compounds, conventional proton NMR analysis is of limited use due to the low intensity of residual proton signals.[1] Deuterium NMR, on the other hand, provides a powerful alternative for structure verification and determining enrichment.[1]
Physical and Chemical Properties
The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the most significant difference being the molecular weight.
| Property | Value |
| Linear Formula | CD₃(CD₂)₉Br |
| Molecular Weight | 242.31 g/mol |
| Boiling Point | ~238 °C |
| Density | ~1.066 g/mL at 25 °C |
Expected NMR Spectral Data
Due to the extensive deuteration (typically ~98 atom % D), the signals in ¹H and ¹³C NMR spectra will be significantly different from the non-deuterated analog.
Expected ¹H NMR Spectral Data
A standard ¹H NMR spectrum of this compound is expected to show no significant signals from the compound itself. Any observed peaks would be due to residual, non-deuterated impurities or the isotopic impurity of the compound (i.e., the remaining ~2% of protons).
Expected ¹³C NMR Spectral Data
In a proton-decoupled ¹³C NMR spectrum, the carbon signals will be present but will appear as low-intensity multiplets due to C-D coupling. The chemical shifts will be very similar to those of 1-bromodecane.
Table 1: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 (-CD₂Br) | ~34 |
| C2 (-CD₂-) | ~33 |
| C3-C8 (-(CD₂)₆-) | ~28-32 |
| C9 (-CD₂-) | ~23 |
| C10 (-CD₃) | ~14 |
Note: These are approximate values based on the spectrum of 1-bromodecane. The exact chemical shifts and the multiplicity of the signals will depend on the specific spectrometer conditions.
Expected ²H (Deuterium) NMR Spectral Data
²H NMR is the most informative technique for this compound. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum.[2] Therefore, the spectrum is expected to show signals corresponding to the different deuterated positions in the molecule.
Table 2: Expected ²H NMR Chemical Shifts for this compound
| Deuterium Atom Position | Expected Chemical Shift (ppm) |
| -CD₂Br | ~3.40 |
| -CD₂- (adjacent to -CD₂Br) | ~1.85 |
| -(CD₂)₇- | ~1.26 |
| -CD₃ | ~0.88 |
Note: These are approximate values based on the ¹H NMR spectrum of 1-bromodecane.
Experimental Protocols
Acquiring high-quality NMR data for a deuterated compound requires careful sample preparation and specific instrument parameters.
Sample Preparation for a Liquid Deuterated Compound
-
Cleaning the NMR Tube : Ensure the NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven at a temperature not exceeding 100°C.[3] Handle the clean tube by the top to avoid contamination.[4]
-
Sample Transfer : As this compound is a liquid, directly transfer approximately 0.6 mL of the neat compound into the NMR tube using a clean Pasteur pipette.
-
Solvent Selection (for ²H NMR) : For acquiring a ²H NMR spectrum, a non-deuterated solvent should be used to avoid a large solvent signal. However, for a neat liquid sample like this compound, a solvent may not be necessary.
-
Locking : When acquiring a ²H NMR spectrum in a non-deuterated solvent, the instrument cannot be locked on deuterium. In this case, the spectrometer's magnetic field can be stabilized by shimming on a separate deuterated sample first, then carefully inserting the non-deuterated sample and acquiring the spectrum without a lock. Alternatively, gradient shimming on the proton signal of the non-deuterated solvent can be performed.
NMR Data Acquisition Workflow
The general workflow for NMR data acquisition is as follows:
Caption: Workflow for NMR analysis of this compound.
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted from the time domain to the frequency domain using a Fourier Transform to generate the NMR spectrum.
-
Phase Correction : The phase of the spectrum is adjusted to ensure all peaks are in the correct absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Integration and Analysis : The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.
Logical Relationships in NMR Analysis
The following diagram illustrates the logical flow from the molecular properties of this compound to the interpretation of its NMR spectra.
Caption: Logical flow of NMR analysis for this compound.
References
A Technical Guide to the Mass Spectrometry of 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) data for 1-bromodecane-d21. Given the utility of deuterated compounds in metabolic studies and as internal standards in quantitative analysis, a thorough understanding of their mass spectrometric behavior is essential for researchers in drug development and chemical analysis. This document outlines the predicted mass spectral data, a standard experimental protocol for its acquisition, and a detailed fragmentation pathway.
Predicted Mass Spectral Data
The mass spectrum of this compound is characterized by specific isotopic patterns and fragmentation ions that are shifted by the mass of the deuterium atoms. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, results in characteristic M and M+2 peaks for any bromine-containing fragment.[1][2] The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their expected relative intensity.
| Ion Structure | Predicted m/z (79Br / 81Br) | Predicted Relative Intensity (%) | Interpretation |
| [C10D21Br]+• | 241 / 243 | 5 | Molecular Ion (M+•) |
| [C10D21]+ | 161 | 80 | Loss of •Br radical |
| [C4D8Br]+ | 143 / 145 | 15 | Alkyl chain cleavage |
| [C3D6Br]+ | 129 / 131 | 25 | Alkyl chain cleavage |
| [C4D9]+ | 66 | 100 | Base Peak; Loss of •Br and subsequent cleavage |
| [C3D7]+ | 52 | 40 | Alkyl chain cleavage |
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
The following outlines a standard protocol for the acquisition of a mass spectrum for this compound.
1. Sample Preparation:
-
Prepare a 100 ppm solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 4 minutes to prevent filament damage from the solvent peak.
The logical workflow for this experimental protocol is depicted below.
Predicted Fragmentation Pathway
Electron ionization is a high-energy process that causes the molecular ion to fragment in predictable ways.[3] For this compound, the primary fragmentation is dictated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule.[4] Subsequent fragmentation occurs along the deuterated alkyl chain.
The process begins with the formation of the molecular ion radical, [C10D21Br]+•, which appears as a characteristic doublet at m/z 241 and 243. The most significant fragmentation event is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) and the formation of the deuterated decyl cation ([C10D21]+) at m/z 161. Further fragmentation of this and other ions leads to the smaller observed alkyl fragments.
The diagram below illustrates this primary fragmentation pathway.
References
- 1. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
1-Bromodecane-d21 supplier information
Technical Guide: 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a deuterated form of 1-bromodecane. It is primarily utilized as an internal standard in analytical applications, particularly in mass spectrometry-based quantification, to ensure accuracy and precision. This document outlines its chemical and physical properties, lists prominent suppliers, and presents a general experimental workflow for its application.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Suppliers Citing Data |
| Isotopic Purity | 98 atom % D | Sigma-Aldrich, Cambridge Isotope Laboratories, Inc., CDN Isotopes[1][2] |
| Chemical Purity | 95% | Cambridge Isotope Laboratories, Inc.[1][3] |
| Molecular Weight | 242.31 g/mol | Sigma-Aldrich, Cambridge Isotope Laboratories, Inc., CDN Isotopes |
| Boiling Point (bp) | 238 °C (lit.) | Sigma-Aldrich |
| Density | 1.166 g/mL at 25 °C | Sigma-Aldrich |
| Linear Formula | CD₃(CD₂)₉Br or CD₃(CD₂)₈CD₂Br | Sigma-Aldrich, Cambridge Isotope Laboratories, Inc., CDN Isotopes |
| CAS Number | 98195-39-2 | Cambridge Isotope Laboratories, Inc., CDN Isotopes |
Supplier Information
A number of chemical suppliers offer this compound. The table below lists some of the key suppliers and the information they provide.
| Supplier | Product Name/Number | Key Information Provided |
| Sigma-Aldrich | This compound | Isotopic Purity: 98 atom % D, Molecular Weight: 242.31, Density: 1.166 g/mL at 25 °C |
| Cambridge Isotope Laboratories, Inc. | 1-Bromodecane (D₂₁, 98%) / DLM-3097-1 | Chemical Purity: 95%, Molecular Weight: 242.31, Labeled CAS: 98195-39-2 |
| CDN Isotopes | This compound / D-0517 | Isotopic Enrichment: 98 atom % D, Molecular Weight: 242.31, Labeled CAS: 98195-39-2 |
| Eurisotop | 1-BROMODECANE (D21, 98%) | Distributes Cambridge Isotope Laboratories product |
| Analytical Standard Solutions (A2S) | Bromodecane-1 D21 / B515 | Molecular Weight: 242.31, Labeled CAS: 98195-39-2 |
Experimental Protocols and Applications
Application Overview:
This compound is not a biologically active molecule and is therefore not involved in signaling pathways. Its primary application is as an internal standard for quantitative analysis of 1-bromodecane or related compounds using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuteration provides a distinct mass shift (M+21) from the unlabeled compound, allowing for its differentiation and use as a spike-in control to account for sample loss during preparation and instrumental variability.
General Experimental Protocol for Quantitative Analysis using a Deuterated Internal Standard:
While specific protocols are application-dependent, a general workflow for using this compound as an internal standard is as follows:
-
Standard Curve Preparation: A series of calibration standards are prepared containing known concentrations of the unlabeled analyte (1-bromodecane) and a fixed concentration of the deuterated internal standard (this compound).
-
Sample Preparation: The biological or environmental sample to be analyzed is spiked with the same fixed concentration of this compound as used in the calibration standards. This is followed by extraction and purification steps to isolate the analyte and internal standard.
-
Instrumental Analysis: The prepared calibration standards and samples are then analyzed by GC-MS or LC-MS. The instrument is set to monitor the mass-to-charge ratio (m/z) of both the analyte and the deuterated internal standard.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each calibration standard and plotted against the analyte concentration to generate a standard curve. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios onto this standard curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for using a deuterated internal standard, such as this compound, in a quantitative mass spectrometry experiment.
Logical Relationship of Compound Properties
This diagram shows the relationship between the fundamental properties of this compound and its primary application.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromodecane-d21 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is crucial for achieving accurate and precise results. An internal standard is a compound of known concentration that is added to samples, calibration standards, and quality controls to correct for variations that may occur during sample preparation, injection, and analysis. Stable isotope-labeled compounds are considered the gold standard for use as internal standards due to their chemical and physical similarities to the analytes of interest. This document provides detailed application notes and protocols for the use of 1-Bromodecane-d21 as an internal standard in quantitative analysis, particularly for the determination of brominated organic compounds and other related analytes in various matrices.
This compound (CD3(CD2)8CD2Br) is the deuterated form of 1-bromodecane.[1][2] Its high isotopic purity and similarity to a range of semi-volatile organic compounds make it an excellent choice for an internal standard.[1] The significant mass difference between the deuterated and non-deuterated forms allows for clear differentiation by a mass spectrometer, minimizing spectral overlap.[1]
Principle of Internal Standardization
The fundamental principle of using an internal standard is to provide a reference point for the quantification of the target analyte. By adding a fixed amount of this compound to every sample, the ratio of the analyte's response to the internal standard's response is used for calibration and quantification. This ratio remains constant even if there are variations in sample volume, injection volume, or instrument response, thereby improving the accuracy and precision of the measurement.
Applications
This compound is a suitable internal standard for the quantitative analysis of a variety of organic compounds, including but not limited to:
-
Polybrominated Diphenyl Ethers (PBDEs): Widely used as flame retardants, these are persistent organic pollutants that require accurate monitoring in environmental samples.
-
Other Brominated Flame Retardants (BFRs): Beyond PBDEs, other classes of BFRs can be quantified using this internal standard.
-
Long-chain haloalkanes and related compounds: Its chemical structure makes it a good surrogate for other C8-C12 halogenated hydrocarbons.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Linear Formula | CD3(CD2)8CD2Br | [1] |
| Molecular Weight | 242.31 g/mol | |
| Isotopic Purity | ≥98 atom % D | |
| Boiling Point | 238 °C (lit.) | |
| Density | 1.166 g/mL at 25 °C |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific matrices and analytical instrumentation.
Protocol 1: Quantification of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples (e.g., Sediment)
1. Sample Preparation and Extraction:
-
Accurately weigh 10 g of a freeze-dried and homogenized sediment sample into a clean extraction vessel.
-
Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in nonane) to act as the internal standard.
-
Add a surrogate standard solution if required for monitoring extraction efficiency.
-
Mix the sample with anhydrous sodium sulfate to remove residual moisture.
-
Perform extraction using a Soxhlet apparatus with a 1:1 (v/v) mixture of hexane and dichloromethane for 18 hours.
-
Concentrate the extract using a rotary evaporator.
2. Extract Cleanup:
-
Pass the concentrated extract through a multi-layer silica gel column for cleanup and fractionation.
-
Elute the column with hexane, followed by a mixture of hexane and dichloromethane.
-
Collect the fraction containing the PBDEs and the internal standard.
-
Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Monitor characteristic ions for each PBDE congener and for this compound.
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the target PBDE congeners and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the PBDEs in the samples using the response factors from the calibration curve.
Visual Workflow for PBDE Analysis
Caption: Workflow for the quantification of PBDEs using this compound.
Quantitative Data
The following tables present representative quantitative data that can be expected when using this compound as an internal standard. This data is illustrative and will vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte (PBDE Congener) | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| BDE-28 | 0.1 - 100 | >0.995 | 0.03 | 0.1 |
| BDE-47 | 0.1 - 100 | >0.995 | 0.03 | 0.1 |
| BDE-99 | 0.1 - 100 | >0.995 | 0.04 | 0.1 |
| BDE-100 | 0.1 - 100 | >0.995 | 0.04 | 0.1 |
| BDE-153 | 0.2 - 200 | >0.995 | 0.06 | 0.2 |
| BDE-154 | 0.2 - 200 | >0.995 | 0.07 | 0.2 |
| BDE-183 | 0.2 - 200 | >0.995 | 0.08 | 0.2 |
| BDE-209 | 0.5 - 500 | >0.990 | 0.15 | 0.5 |
Table 2: Recovery and Precision in Spiked Sediment Samples
| Analyte (PBDE Congener) | Spiking Level (ng/g) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD, %) |
| BDE-47 | 1 | 95.2 | 6.8 |
| 10 | 98.1 | 5.2 | |
| BDE-99 | 1 | 92.8 | 7.5 |
| 10 | 96.5 | 6.1 | |
| BDE-153 | 1 | 90.5 | 8.2 |
| 10 | 94.2 | 7.0 |
Logical Relationships in Internal Standard-Based Quantification
The use of an internal standard creates a logical relationship to ensure accurate quantification by correcting for potential variations throughout the analytical process.
Caption: Logic of internal standard-based correction.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of brominated organic compounds and other related analytes by GC-MS. Its chemical properties, which are very similar to those of the target analytes, ensure that it effectively compensates for variations during sample preparation and analysis. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods, ultimately leading to high-quality, reliable data.
References
Application Notes and Protocols for 1-Bromodecane-d21 in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 1-Bromodecane-d21 as an internal standard in the quantitative analysis of non-labeled long-chain alkyl bromides and other analogous compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a critical technique for achieving high accuracy and precision in quantitative mass spectrometry by correcting for variability in sample preparation, injection volume, and instrument response.[1][2]
Principle of Deuterated Internal Standards
In quantitative mass spectrometry, a deuterated internal standard, such as this compound, is an isotopically labeled version of the analyte of interest or a closely related compound.[3] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source.[4] By adding a known amount of the deuterated standard to samples and calibration standards at the beginning of the sample preparation process, the ratio of the analyte's signal to the internal standard's signal remains constant even if the absolute signal intensities fluctuate.[4] This normalization significantly improves the accuracy and precision of the quantitative results.
Application: Quantification of a Long-Chain Alkyl Bromide Analyte in Human Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of a long-chain alkyl bromide (e.g., 1-Bromododecane) in human plasma using this compound as an internal standard.
Experimental Protocol
2.1.1. Materials and Reagents
-
Analyte: 1-Bromododecane (≥98% purity)
-
Internal Standard: this compound (Isotopic Purity: ≥98 atom % D; Chemical Purity: ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Matrix: Human Plasma (K2-EDTA)
2.1.2. Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromododecane and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.
2.1.3. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Sample preparation workflow for plasma analysis.
2.1.4. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
1-Bromododecane (Analyte): Precursor ion (Q1) and product ion (Q3) to be determined based on the compound's mass spectrum.
-
This compound (Internal Standard): Precursor ion (Q1) and product ion (Q3) to be determined based on its mass spectrum. The precursor ion will be shifted by +21 Da compared to the unlabeled analyte.
-
Quantitative Data Summary
The following table represents hypothetical validation data for the quantification of 1-Bromododecane in human plasma using this compound as an internal standard.
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lower Limit of Quantification (LLOQ) | 1.0 | 98.5 | 8.2 |
| Quality Control - Low (QCL) | 3.0 | 102.1 | 6.5 |
| Quality Control - Medium (QCM) | 50 | 97.8 | 4.1 |
| Quality Control - High (QCH) | 400 | 101.5 | 3.5 |
Application: Quantification of a Long-Chain Alkyl Bromide Analyte in Water by GC-MS
This protocol outlines a method for the quantification of a long-chain alkyl bromide (e.g., 1-Bromononane) in a water sample using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol
3.1.1. Materials and Reagents
-
Analyte: 1-Bromononane (≥98% purity)
-
Internal Standard: this compound (Isotopic Purity: ≥98 atom % D; Chemical Purity: ≥98%)
-
Solvents: Dichloromethane (GC grade), Hexane (GC grade), Sodium Sulfate (anhydrous)
-
Matrix: Deionized Water
3.1.2. Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromononane and dissolve in 10 mL of hexane.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in hexane to create calibration standards.
-
Internal Standard Working Solution (200 ng/mL): Dilute the internal standard stock solution in hexane.
3.1.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 10 mL water sample in a separatory funnel, add 10 µL of the 200 ng/mL internal standard working solution.
-
Add 5 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
3.1.4. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
3.1.5. Selected Ion Monitoring (SIM) Ions
-
1-Bromononane (Analyte): Select characteristic ions from its mass spectrum (e.g., m/z corresponding to the molecular ion and key fragments).
-
This compound (Internal Standard): Select characteristic ions from its mass spectrum (e.g., m/z corresponding to the molecular ion and key fragments, which will be shifted relative to the unlabeled compound).
Quantitative Data Summary
The following table represents hypothetical validation data for the quantification of 1-Bromononane in water using this compound as an internal standard.
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Limit of Quantification (LOQ) | 0.5 | 105.2 | 9.8 |
| Quality Control - Low (QCL) | 1.5 | 98.9 | 7.1 |
| Quality Control - Medium (QCM) | 25 | 101.3 | 5.3 |
| Quality Control - High (QCH) | 80 | 99.5 | 4.6 |
General Workflow for Quantitative Mass Spectrometry
The following diagram illustrates the logical workflow for quantitative analysis using a deuterated internal standard.
General workflow for quantitative mass spectrometry.
References
Application Note: Quantitative Analysis of a Model Analyte Using 1-Bromodecane-d21 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity, selectivity, and accuracy in quantitative analysis. In drug development, metabolomics, and clinical research, the precise quantification of small molecules in complex biological matrices is crucial. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for such analyses as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1]
This application note details a robust and reliable LC-MS/MS method for the quantification of 1-bromodecane, a model analyte, in human plasma. The method utilizes 1-Bromodecane-d21 as an internal standard to ensure the highest level of accuracy and precision. The protocol provided is suitable for adaptation to other long-chain alkyl halides or similar non-polar small molecules.
Experimental
Materials and Reagents
-
Analyte: 1-Bromodecane (Sigma-Aldrich)
-
Internal Standard: this compound (Sigma-Aldrich)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Biological Matrix: Human Plasma (drug-free)
-
Other: Microcentrifuge tubes, analytical balance, vortex mixer, centrifuge.
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-bromodecane and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with methanol:water (50:50, v/v) to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (50:50, v/v).
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.
-
Aliquoting: To 100 µL of each plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 25 psi |
| Collision Gas | 6 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-Bromodecane | 221.1 | 141.1 | 150 | 25 |
| This compound | 242.2 | 162.2 | 150 | 25 |
Note: The fragmentation of 1-bromodecane in ESI-MS/MS typically involves the loss of the bromine atom followed by fragmentation of the alkyl chain. The product ion at m/z 141.1 corresponds to the C10H21+ fragment.
Data Presentation
The following tables summarize the quantitative performance of the method, established through a validation study.
Table 4: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 1-Bromodecane | 1 - 1000 | > 0.995 | 1/x² |
Table 5: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 6: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 87 - 96 | 92 - 105 |
| High | 800 | 88 - 98 | 89 - 99 | 95 - 108 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantitative analysis workflow.
Caption: LC-MS/MS quantitative analysis workflow.
Principle of Isotope Dilution Mass Spectrometry
The diagram below outlines the principle of using a stable isotope-labeled internal standard to correct for analytical variability.
Caption: Principle of isotope dilution analysis.
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 1-bromodecane in human plasma using this compound as an internal standard. The detailed protocol and performance data demonstrate the suitability of this method for obtaining accurate and precise quantitative results in a complex biological matrix. The principles and workflow described herein can be readily adapted for the development of quantitative assays for other similar small molecules in various research and development settings.
References
Application Note: Quantitative Analysis of 1-Bromododecane in Water Samples by GC-MS Using 1-Bromodecane-d21 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of semi-volatile organic compounds (SVOCs) in environmental matrices is crucial for monitoring pollution and ensuring regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds due to its high sensitivity and selectivity.[1] The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is a robust method to correct for variations in sample preparation and instrument response, leading to improved accuracy and precision.[2]
This application note provides a detailed protocol for the quantitative analysis of 1-bromododecane in water samples using 1-bromodecane-d21 as an internal standard. 1-bromododecane is a representative long-chain alkyl halide, a class of compounds relevant in various industrial processes and as potential environmental contaminants. The methodology described herein is based on established principles for the analysis of SVOCs and can be adapted for other similar analytes.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
1-Bromododecane (≥98% purity)
-
This compound (≥98% isotopic purity)
-
-
Solvents and Reagents:
-
Dichloromethane (DCM), pesticide residue grade
-
Methanol, HPLC grade
-
Hexane, pesticide residue grade
-
Sodium sulfate, anhydrous, analytical grade (baked at 400°C for 4 hours)
-
Reagent water, HPLC grade
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 1-bromododecane and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 1-bromododecane primary stock solution into volumetric flasks and diluting with hexane.
-
Spike each calibration standard with the IS working solution to achieve a constant final concentration of 1 µg/mL of this compound.
-
Suggested calibration levels: 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL of 1-bromododecane.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This procedure is based on principles outlined in EPA Method 8270 for the extraction of semi-volatile organic compounds from water samples.[3][4]
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard working solution, resulting in a concentration of 10 µg/L.
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction two more times with fresh 30 mL portions of DCM, collecting the organic layers in the same flask.
-
Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen in a warm water bath (e.g., 40°C).
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
GC Conditions:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet: Splitless mode
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored:
-
1-Bromododecane: m/z 135 (quantifier), 137, 191
-
This compound: m/z 156 (quantifier), 158
-
-
Data Presentation
Table 1: Calibration Curve Data for 1-Bromododecane
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 0.1 | 15,234 | 150,876 | 0.101 |
| 0.5 | 76,987 | 152,112 | 0.506 |
| 1.0 | 153,456 | 151,543 | 1.013 |
| 5.0 | 772,123 | 153,098 | 5.043 |
| 10.0 | 1,540,987 | 152,567 | 10.099 |
| 25.0 | 3,865,432 | 151,987 | 25.433 |
| 50.0 | 7,698,765 | 152,345 | 50.535 |
| Linearity (R²) | 0.9995 |
Table 2: Precision and Accuracy Data
| QC Level | Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) (n=5) | Standard Deviation | % RSD | Accuracy (% Recovery) |
| Low | 1.0 | 0.98 | 0.06 | 6.1 | 98.0 |
| Medium | 20.0 | 20.5 | 0.82 | 4.0 | 102.5 |
| High | 40.0 | 39.2 | 1.37 | 3.5 | 98.0 |
Table 3: Method Detection and Quantitation Limits
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Note: The data presented in these tables are hypothetical but representative of typical performance for this type of analysis.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of 1-bromododecane.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable and robust approach for the quantitative analysis of 1-bromododecane in water samples. The use of a deuterated internal standard effectively compensates for variations during sample preparation and analysis, resulting in high accuracy and precision. This protocol can serve as a valuable template for the development of quantitative methods for other long-chain alkyl halides and semi-volatile organic compounds in various matrices.
References
Application Notes and Protocols for the Use of 1-Bromodecane-d21 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Bromodecane-d21 as an internal standard for the quantitative analysis of 1-bromodecane and other long-chain alkyl halides in various environmental matrices. The use of a deuterated internal standard in conjunction with gas chromatography-mass spectrometry (GC-MS) is a powerful technique that enhances the accuracy and reliability of analytical data by correcting for sample matrix effects and variations in sample preparation and instrument response.[1][2]
Principle and Application
The core of this analytical approach is the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] A known quantity of this compound, the deuterated analog of the target analyte 1-bromodecane, is added to the environmental sample at the initial stage of processing. Because this compound is chemically almost identical to its non-deuterated counterpart, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished by the mass spectrometer. By comparing the instrumental response of the native analyte to that of the deuterated internal standard, accurate quantification can be achieved, compensating for any losses that may occur during the analytical workflow.[1]
This method is particularly valuable for the analysis of complex environmental samples such as industrial wastewater, contaminated soil, and sediment, where matrix interferences can be significant.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of 1-bromodecane in water and soil samples using this compound as an internal standard. This data is compiled from typical performance of methods for semi-volatile organic compounds in environmental matrices.[3]
Table 1: Method Detection and Quantitation Limits
| Matrix | Method Detection Limit (MDL) | Limit of Quantitation (LOQ) |
| Water | 0.05 µg/L | 0.15 µg/L |
| Soil/Sediment | 1.0 µg/kg | 3.0 µg/kg |
Table 2: Analyte Recovery and Reproducibility
| Matrix | Spiked Concentration | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | 1.0 µg/L | 98 | 6 |
| Water | 10 µg/L | 102 | 4 |
| Soil/Sediment | 20 µg/kg | 95 | 8 |
| Soil/Sediment | 100 µg/kg | 97 | 7 |
Experimental Protocols
The following are detailed protocols for the analysis of 1-bromodecane in water and soil samples using this compound as an internal standard.
3.1. Materials and Reagents
-
Analyte Standard: 1-Bromodecane (≥98% purity)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Solvents: Dichloromethane (DCM), acetone, hexane (pesticide or GC grade)
-
Reagents: Sodium sulfate (anhydrous, baked at 400°C for 4 hours), Deionized water (18 MΩ·cm)
-
Sample Containers: Amber glass vials with PTFE-lined septa
3.2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh approximately 10 mg of 1-bromodecane and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 1-bromodecane primary stock solution with dichloromethane to achieve the desired concentration range (e.g., 0.1 - 20 µg/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with dichloromethane.
3.3. Sample Preparation and Extraction
3.3.1. Water Samples
-
Collect water samples in 1 L amber glass bottles.
-
To a 1 L separatory funnel, add a 500 mL aliquot of the water sample.
-
Spike the sample with 50 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.3.2. Soil and Sediment Samples
-
Homogenize the soil or sediment sample.
-
Weigh 20 g of the sample into a beaker and mix with 20 g of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to an extraction thimble.
-
Spike the sample with 50 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Perform a Soxhlet extraction for 18-24 hours with a 1:1 mixture of hexane and acetone.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.
3.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Bromodecane: m/z 135, 137, 91
-
This compound: m/z 156, 158, 102
-
3.5. Data Analysis and Quantification
Calculate the concentration of 1-bromodecane in the sample using the following formula:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF) * (Vextract / Vsample)
Where:
-
Areaanalyte = Peak area of the target analyte
-
AreaIS = Peak area of the internal standard (this compound)
-
ConcentrationIS = Concentration of the internal standard
-
RRF = Relative Response Factor (determined from the calibration curve)
-
Vextract = Final volume of the sample extract
-
Vsample = Volume or weight of the initial sample
Visualizations
Experimental Workflow for Water Sample Analysis
Caption: Workflow for the analysis of 1-bromodecane in water.
Role of this compound as an Internal Standard
Caption: Conceptual diagram of Isotope Dilution Mass Spectrometry.
References
Application Notes and Protocols for Deuterated Internal Standards in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide to the theory and practical application of deuterated internal standards for accurate and reproducible quantification of lipids in complex biological samples. This document is intended for researchers, scientists, and drug development professionals working in the field of lipidomics.
Introduction to Deuterated Internal Standards in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, plays a crucial role in understanding cellular processes, disease pathogenesis, and drug development. Accurate quantification of individual lipid species is paramount for generating reliable and meaningful data. However, the inherent complexity of the lipidome and the analytical variability associated with mass spectrometry (MS)-based techniques present significant challenges to achieving precise measurements.
Deuterated internal standards are synthetic lipid analogs in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). These standards are chemically identical to their endogenous counterparts but have a distinct, higher mass. By adding a known amount of a deuterated internal standard to a sample prior to analysis, it is possible to correct for variations that occur during sample preparation, extraction, and MS analysis.[1] This normalization is essential for obtaining accurate and reproducible quantitative data.[1]
Advantages of Using Deuterated Internal Standards:
-
Correction for Sample Loss: Deuterated standards are added at the beginning of the workflow, accounting for any loss of analyte during extraction and sample handling.[2]
-
Compensation for Matrix Effects: The co-elution of endogenous lipids and their deuterated analogs in liquid chromatography (LC) ensures that both are subjected to the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source, allowing for accurate correction.[3]
-
Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to that of the internal standard, the accuracy and precision of quantification are significantly improved.[3]
-
Reliable Quantification Across Batches: The use of internal standards is critical for minimizing batch-to-batch variation in large-scale lipidomics studies.
Commercially Available Deuterated Lipid Standards
A wide variety of deuterated lipid standards are commercially available, covering major lipid classes such as fatty acyls, glycerolipids, glycerophospholipids, and sphingolipids. These standards are often sold as individual compounds or as complex mixtures designed to cover a broad range of lipids in a single analysis.
Table 1: Examples of Commercially Available Deuterated Lipid Internal Standard Mixtures
| Product Name | Description | Supplier |
| SPLASH® II LIPIDOMIX® Mass Spec Standard | A mixture of 14 deuterated lipid standards from various lipid classes, with concentrations relative to human plasma. | Avanti Polar Lipids |
| Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard | A mixture of four deuterated ceramide species relevant in cardiovascular disease risk assessment. | Avanti Polar Lipids |
| Deuterated Lipidomics MaxSpec® Mixture | A comprehensive mixture of deuterated glycerolipids, sphingolipids, sterol lipids, fatty acids, fatty esters, and glycerophospholipids for broad lipidomics analysis. | Cayman Chemical |
Key Lipid Signaling Pathways Amenable to Lipidomics Analysis
Deuterated internal standards are instrumental in studying the dynamics of lipid signaling pathways, where precise quantification of changes in lipid second messengers is critical.
Phosphoinositide Signaling Pathway
The phosphoinositide pathway is a crucial signaling cascade involved in numerous cellular processes, including cell growth, proliferation, and survival. Key enzymes like phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC) generate lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and diacylglycerol (DAG).
Caption: Phosphoinositide signaling pathway.
Sphingolipid Signaling Pathway
Sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), are key regulators of cell fate decisions, including apoptosis and proliferation. The balance between pro-apoptotic ceramide and pro-survival S1P is critical for cellular homeostasis.
Caption: Sphingolipid signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the quantitative analysis of lipids in various biological matrices using deuterated internal standards.
General Experimental Workflow
The overall workflow for a typical quantitative lipidomics experiment is outlined below.
Caption: General experimental workflow for quantitative lipidomics.
Protocol for Lipid Extraction from Plasma/Serum
This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which is a widely used and efficient procedure for extracting a broad range of lipids.
Materials:
-
Plasma or serum samples
-
Deuterated internal standard mixture (e.g., Avanti SPLASH LIPIDOMIX)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 4°C and at least 1,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials with inserts
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 20 µL of the plasma/serum sample.
-
Add 225 µL of cold methanol containing the deuterated internal standard mixture.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate on a shaker at 4°C for 10 minutes.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent (e.g., methanol/chloroform 1:1, v/v) and transfer to an LC-MS vial for analysis.
Protocol for Lipid Extraction from Tissues
This protocol is a modification of the Folch method for lipid extraction from solid tissues.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Deuterated internal standard mixture
-
Chloroform (HPLC grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials with inserts
Procedure:
-
Weigh a small piece of frozen tissue (e.g., 10-20 mg) and place it in a homogenization tube.
-
Add a known amount of deuterated internal standard mixture.
-
Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) solution.
-
Homogenize the tissue until it is completely disrupted.
-
Vortex the homogenate for 1 minute.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume of LC-MS compatible solvent and transfer to an LC-MS vial.
Protocol for Lipid Extraction from Adherent Cells
This protocol is suitable for the extraction of lipids from cultured adherent cells.
Materials:
-
Cultured adherent cells in a culture plate
-
Deuterated internal standard mixture
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Cell scraper
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials with inserts
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing the deuterated internal standard mixture to the plate.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a glass tube.
-
Vortex vigorously for 30 seconds.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of water, vortex for 30 seconds, and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase.
-
Evaporate the solvent to dryness.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
Data Presentation and Quantitative Analysis
The use of deuterated internal standards allows for the generation of calibration curves for absolute quantification or for relative quantification by normalizing the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard.
Table 2: Representative Quantitative Data for Phosphatidylcholines in Human Plasma
The following table presents example data for the quantification of several phosphatidylcholine (PC) species in a human plasma sample using a deuterated PC internal standard (PC(16:0-d31/18:1)). Concentrations are expressed in µM.
| Lipid Species | Endogenous Peak Area | Internal Standard Peak Area | Concentration (µM) | CV (%) (n=5) |
| PC(16:0/18:1) | 1.25E+07 | 8.34E+06 | 15.0 | 4.2 |
| PC(16:0/18:2) | 9.87E+06 | 8.34E+06 | 11.8 | 5.1 |
| PC(18:0/18:2) | 7.54E+06 | 8.34E+06 | 9.0 | 4.8 |
| PC(18:1/18:2) | 6.21E+06 | 8.34E+06 | 7.4 | 5.5 |
Note: This is example data and actual values will vary depending on the sample and experimental conditions. The concentration is calculated based on a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard.
Troubleshooting and Considerations
-
Chromatographic Isotope Effect: Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This should be considered when setting up integration windows in the data processing software.
-
Purity of Internal Standards: The purity of the deuterated internal standard is critical for accurate quantification. Always use high-purity standards from reputable suppliers.
-
Choice of Internal Standard: Ideally, a deuterated internal standard should be available for each lipid class being quantified. If this is not feasible, a representative standard for each class can be used.
-
Isotopic Overlap: Ensure that the mass difference between the analyte and the internal standard is sufficient to avoid isotopic overlap, especially for lipids with multiple naturally occurring heavy isotopes.
By following these detailed application notes and protocols, researchers can confidently and accurately quantify lipids in their samples, leading to a deeper understanding of the role of lipids in health and disease.
References
Application Notes and Protocols for 1-Bromodecane-d21 in Metabolic Flux Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the fate of isotopically labeled substrates, researchers can gain quantitative insights into the dynamic network of biochemical pathways.[1][2] Stable isotope tracers, particularly those labeled with deuterium (²H), have become invaluable tools in these studies due to their non-radioactive nature and the ability to be detected with high sensitivity by mass spectrometry.[3] Deuterated fatty acids, for instance, are instrumental in investigating lipid metabolism, including fatty acid oxidation, synthesis, and incorporation into complex lipids.[4]
1-Bromodecane-d21 (CD₃(CD₂)₉Br) is a heavily deuterated, ten-carbon alkyl bromide. While not directly used as a metabolic tracer in its commercially available form, it serves as a critical synthetic intermediate for the production of deuterated decanoic acid (decanoate-d21). This deuterated fatty acid can then be introduced into biological systems to probe various aspects of medium-chain fatty acid metabolism. The high level of deuteration provides a distinct mass shift, facilitating unambiguous detection and quantification against a background of endogenous, non-labeled lipids.
These application notes provide a comprehensive overview of the synthesis of decanoic acid-d21 from this compound and its subsequent application in a typical metabolic flux experiment, from cell culture to data analysis.
Application: Tracing Fatty Acid Beta-Oxidation
A primary application of decanoic acid-d21 is to trace its catabolism through the mitochondrial beta-oxidation pathway. By monitoring the appearance of the deuterium label in downstream metabolites, such as acetyl-CoA and intermediates of the tricarboxylic acid (TCA) cycle, researchers can quantify the flux of medium-chain fatty acids into cellular energy metabolism. This is particularly relevant in studying metabolic disorders where fatty acid oxidation is dysregulated, such as in certain inborn errors of metabolism and in the context of diseases like diabetes and non-alcoholic fatty liver disease.[5]
Experimental Overview
The overall workflow for a metabolic flux study using this compound as a precursor for a deuterated fatty acid tracer involves several key stages. The process begins with the chemical synthesis of the tracer, followed by its introduction into a biological system (e.g., cell culture). After a defined labeling period, metabolites are extracted and analyzed by mass spectrometry to determine the extent of deuterium incorporation into various metabolic pools.
Protocols
Protocol 1: Synthesis of Decanoic Acid-d21 from this compound
This protocol describes a general method for the synthesis of the deuterated fatty acid tracer.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the magnesium suspension.
-
Gently heat the mixture to initiate the reaction, then maintain a gentle reflux until the magnesium is consumed. The resulting solution contains the Grignard reagent, decyl-d21-magnesium bromide.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice to the solution. The Grignard reagent will react with the CO₂ to form the carboxylate salt.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Acidification and Extraction:
-
Quench the reaction by slowly adding aqueous HCl. This will protonate the carboxylate salt to form decanoic acid-d21.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude decanoic acid-d21.
-
-
Purification:
-
Purify the crude product by silica gel chromatography or recrystallization to obtain pure decanoic acid-d21.
-
Confirm the identity and isotopic purity of the product using NMR and mass spectrometry.
-
Protocol 2: Cell Culture and Labeling
This protocol details the incubation of cultured cells with the synthesized decanoic acid-d21.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, a human liver cancer cell line)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Decanoic acid-d21, complexed to bovine serum albumin (BSA)
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing the standard culture medium with a final concentration of 100 µM decanoic acid-d21. The deuterated fatty acid should be pre-complexed with BSA to ensure its solubility and bioavailability.
-
-
Labeling:
-
On the day of the experiment, aspirate the standard culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for a defined period (e.g., 0, 1, 4, 8, and 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 3: Metabolite Extraction
This protocol describes the quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold PBS
-
80:20 Methanol:Water solution, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching Metabolism:
-
At the end of the incubation period, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
-
Extraction:
-
Add 1 mL of the ice-cold 80:20 methanol:water solution to each well.
-
Use a cell scraper to detach the cells and ensure they are suspended in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Protocol 4: LC-MS/MS Analysis
This protocol provides a general method for the analysis of deuterated fatty acids and their metabolites.
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried extracts in 100 µL of the reconstitution solvent.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials.
-
-
Liquid Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate fatty acids and related metabolites (e.g., start at 30% B, increase to 99% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), negative mode for fatty acids.
-
Scan Type: Full scan with data-dependent MS/MS or targeted selected ion monitoring (SIM).
-
Mass Range: m/z 100-1000.
-
Monitor for the unlabeled (M+0) and labeled (M+21 for decanoic acid-d21) forms of the precursor fatty acid and its downstream metabolites.
-
Data Presentation
The following table presents hypothetical quantitative data from a time-course experiment tracking the metabolism of decanoic acid-d21. Data is expressed as the percentage of the total pool of each metabolite that is labeled with deuterium.
| Time (hours) | Decanoic Acid (C10) Pool Enrichment (%) | Octanoic Acid (C8) Pool Enrichment (%) | Hexanoic Acid (C6) Pool Enrichment (%) | Acetyl-CoA Pool Enrichment (%) | Citrate Pool Enrichment (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 95.2 ± 2.1 | 45.3 ± 3.5 | 15.1 ± 1.8 | 5.2 ± 0.8 | 2.1 ± 0.4 |
| 4 | 96.8 ± 1.5 | 78.9 ± 4.2 | 55.6 ± 3.9 | 25.8 ± 2.5 | 12.3 ± 1.5 |
| 8 | 97.1 ± 1.2 | 85.4 ± 3.8 | 70.3 ± 4.1 | 40.1 ± 3.1 | 22.7 ± 2.2 |
| 24 | 96.5 ± 1.8 | 88.2 ± 3.5 | 75.8 ± 3.7 | 52.6 ± 4.0 | 35.4 ± 3.3 |
Values are presented as mean ± standard deviation for n=3 biological replicates.
Visualization of Metabolic Pathway
The following diagram illustrates the flow of deuterium atoms from decanoic acid-d21 through the initial cycles of beta-oxidation and into the TCA cycle.
Conclusion
This compound is a valuable starting material for the synthesis of deuterated medium-chain fatty acid tracers. The resulting decanoic acid-d21 can be effectively used in metabolic flux studies to provide quantitative data on fatty acid oxidation and its contribution to central carbon metabolism. The protocols and data presented here offer a framework for researchers to design and execute robust experiments to investigate lipid metabolism in various biological contexts, ultimately aiding in the understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Labeled Compounds Using 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of deuterium-labeled compounds utilizing 1-Bromodecane-d21. This isotopically labeled building block is a valuable tool for introducing a deuterated decyl chain into a variety of molecules. Such labeled compounds are critical for use as internal standards in quantitative mass spectrometry, for metabolic fate and pharmacokinetic studies, and for mechanistic investigations in drug discovery and development.
Overview of this compound
This compound (CD3(CD2)9Br) is a saturated ten-carbon alkyl bromide that is fully deuterated. Its high isotopic purity makes it an excellent reagent for introducing a stable isotopic label with a significant mass shift, facilitating clear differentiation from its unlabeled counterparts in analytical applications.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C10D21Br |
| Molecular Weight | ~242.31 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Appearance | Colorless liquid |
Synthesis of Deuterated Internal Standards
Deuterated compounds are widely used as internal standards in bioanalysis to improve the accuracy and precision of quantitative assays.[1] The co-elution of the deuterated standard with the analyte of interest allows for correction of variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry.[1]
Synthesis of Decanoic-d21 Acid
This protocol describes the synthesis of fully deuterated decanoic acid via a Grignard reaction with carbon dioxide.
Reaction Scheme:
-
Formation of the Grignard reagent from this compound.
-
Carboxylation of the Grignard reagent with CO2.
-
Acidic workup to yield the carboxylic acid.
Caption: Synthesis of Decanoic-d21 Acid.
Experimental Protocol:
Materials:
-
This compound (1.0 g, 4.13 mmol)
-
Magnesium turnings (0.12 g, 4.95 mmol)
-
Anhydrous diethyl ether or THF (20 mL)
-
Dry ice (CO2, solid)
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add 5 mL of anhydrous diethyl ether to the flask.
-
Dissolve this compound in 15 mL of anhydrous diethyl ether and add it to a dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started (disappearance of the iodine color and gentle refluxing), add the remaining this compound solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 75-85% |
| Isotopic Purity | >98% D |
| Chemical Purity | >95% |
Synthesis of Deuterated Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[2][3][4] This protocol outlines the synthesis of a deuterated decyl ether.
Synthesis of Ethyl Decyl-d21 Ether
Reaction Scheme:
Caption: Williamson Ether Synthesis.
Experimental Protocol:
Materials:
-
This compound (1.0 g, 4.13 mmol)
-
Anhydrous ethanol (excess)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.20 g, 5.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Dry all glassware and ensure an inert atmosphere (nitrogen or argon).
-
In a round-bottom flask, add anhydrous ethanol (5 mL) to anhydrous THF (10 mL).
-
Carefully add the sodium hydride to the alcohol/THF mixture at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting ether by column chromatography on silica gel.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 80-90% |
| Isotopic Purity | >98% D |
| Chemical Purity | >97% |
Synthesis of a Deuterated Amine
Primary amines can be synthesized from alkyl halides via several methods. The Gabriel synthesis is a robust method that avoids over-alkylation.
Synthesis of Decyl-d21-amine
Reaction Scheme:
-
Alkylation of potassium phthalimide with this compound.
-
Hydrolysis of the resulting N-alkyphthalimide with hydrazine.
References
Application Notes and Protocols for Alkylation Reactions with 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromodecane-d21 is a deuterated long-chain alkylating agent valuable in various scientific disciplines, particularly in drug development and metabolic research. Its use allows for the introduction of a stable isotope-labeled decyl group into a molecule. This labeling is critical for quantitative analysis by mass spectrometry, where the deuterated compound can serve as an internal standard, or for tracing the metabolic fate of molecules in biological systems. The primary route for incorporating the deuterated decyl chain is through nucleophilic substitution reactions, where a nucleophile displaces the bromide ion from this compound.
This document provides detailed application notes and generalized protocols for the alkylation of common nucleophiles—phenols (O-alkylation), anilines (N-alkylation), and thiols (S-alkylation)—using this compound. The protocols are based on established methods for similar alkylation reactions with non-deuterated 1-bromodecane.
General Reaction Mechanism: SN2 Alkylation
The alkylation reactions described herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the simultaneous formation of a new bond and the cleavage of the carbon-bromine bond.[1][2]
Application 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
The O-alkylation of phenols with this compound is a classic Williamson ether synthesis, resulting in the formation of a deuterated alkyl aryl ether.[1][2][3] These products can be used as internal standards for the quantification of their non-deuterated analogs or in biophysical studies of membranes.
Experimental Protocol: Synthesis of Decyl-d21 Phenyl Ether
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetone or DMF (approximately 5-10 mL per mmol of phenol).
-
Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (for acetone, ~60 °C) or at an elevated temperature (for DMF, 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
If acetone is used as the solvent, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure. If DMF is used, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure decyl-d21 phenyl ether.
O-Alkylation Experimental Workflow
Quantitative Data for O-Alkylation
Disclaimer: The following data are for analogous reactions and may not be fully representative of reactions with this compound.
| Nucleophile | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 1-Octene | Zeolite H-beta | - | 100 | 6 | ~60 (O+C) | |
| 4-Ethylphenol | Methyl iodide | NaOH | Water/Ether | Reflux | 1 | - | |
| Phenol | Allyl bromide | KOH | - | RT | 14 | 89 | (Adapted from) |
Application 2: N-Alkylation of Anilines
The N-alkylation of anilines with this compound produces deuterated N-alkylanilines. A common challenge in the N-alkylation of primary amines is over-alkylation to form the tertiary amine and even a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions can favor mono-alkylation.
Experimental Protocol: Synthesis of N-Decyl-d21-aniline
Materials:
-
Aniline
-
This compound
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in DMF or acetonitrile (5-10 mL per mmol of aniline).
-
Add a mild base such as potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 to 1.2 equivalents). Using a slight excess of the aniline can help to minimize dialkylation.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction may take 12-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove the solvent and any remaining aniline.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the mono-alkylated product from any di-alkylated product and unreacted starting materials.
N-Alkylation Experimental Workflow
Quantitative Data for N-Alkylation
Disclaimer: The following data are for analogous reactions and may not be fully representative of reactions with this compound.
| Nucleophile | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 1-Bromobutane | - | Micellar (aq) | - | - | High rate | |
| Aniline | Benzyl alcohol | Ir/Graphene | - | - | - | Variable | |
| Aniline | Dibromopropane | K₂CO₃ | DMSO | - | - | 49 (cyclic) |
Application 3: S-Alkylation of Thiols
The S-alkylation of thiols with this compound provides a straightforward route to deuterated thioethers (sulfides). Thiolates are excellent nucleophiles, and these reactions often proceed under mild conditions with high yields.
Experimental Protocol: Synthesis of Decyl-d21 Phenyl Sulfide
Materials:
-
Thiophenol
-
This compound
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in ethanol or DMF (5-10 mL per mmol of thiophenol).
-
Add sodium hydroxide (1.05 equivalents) or potassium carbonate (1.5 equivalents) and stir at room temperature for 15-30 minutes to form the sodium thiophenolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC. These reactions are often complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether (or ethyl acetate).
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.
S-Alkylation Experimental Workflow
Quantitative Data for S-Alkylation
Disclaimer: The following data are for analogous reactions and may not be fully representative of reactions with this compound.
| Nucleophile | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzyl chlorides | - | IL | - | - | Good to Exc. | (Adapted from) |
| 4,4'-thiodibenzenethiol | Arylene dipropiolates | Amine | - | RT | - | up to 98 | |
| Thiophenol | - | - | - | - | - | - |
Signaling Pathways and Logical Relationships
This compound is a synthetic building block and is not known to directly participate in or modulate biological signaling pathways. The molecules synthesized using this reagent are typically designed for analytical or biophysical applications rather than for direct pharmacological activity.
The logical relationship for the use of these synthesized molecules is as follows:
Use of this compound Products
This diagram illustrates that this compound is a starting material for chemical synthesis. The resulting deuterated products are then used in various research applications, primarily as tools for analysis and study, rather than as effectors of biological pathways.
References
Application Notes and Protocols for Derivatization in Chromatography using 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chromatography, particularly when coupled with mass spectrometry (GC-MS and LC-MS), derivatization is a critical step to enhance the analytical performance for compounds that are otherwise difficult to analyze in their native form. 1-Bromodecane-d21, a deuterated long-chain alkyl bromide, serves as a specialized derivatizing agent. Its application is particularly valuable for the quantitative analysis of molecules containing active hydrogen groups, such as thiols, phenols, and carboxylic acids.
The primary advantages of using this compound for derivatization include:
-
Increased Volatility and Thermal Stability: For gas chromatography, the addition of the decyl group increases the volatility and thermal stability of polar analytes, leading to improved peak shape and resolution.
-
Enhanced Chromatographic Retention: In reverse-phase liquid chromatography, the long alkyl chain significantly increases the hydrophobicity of the analyte, leading to better retention and separation on C18 columns.
-
Improved Mass Spectrometric Detection: The introduction of the deuterated decyl group provides a significant mass shift, moving the analyte to a higher, often cleaner, region of the mass spectrum, which can reduce background interference.
-
Isotope Dilution Mass Spectrometry (IDMS): As a deuterated internal standard, this compound is ideal for IDMS, a highly accurate quantification technique. By spiking the sample with a known amount of the deuterated standard, precise quantification can be achieved by measuring the ratio of the native analyte to its deuterated counterpart, correcting for sample loss during preparation and instrumental variability.
This document provides detailed application notes and protocols for the use of this compound as a derivatization agent for the analysis of thiols by gas chromatography-mass spectrometry (GC-MS).
Application: Quantitative Analysis of Thiols by GC-MS
Thiols are a class of organosulfur compounds that play crucial roles in biological systems and can be challenging to analyze directly due to their potential for oxidation and poor chromatographic performance. Derivatization of thiols with this compound via an alkylation reaction converts them into more stable and volatile thioethers, making them amenable to GC-MS analysis.
Chemical Reaction: Alkylation of a Thiol
The derivatization reaction is a nucleophilic substitution where the sulfur atom of the thiol acts as a nucleophile, displacing the bromide ion from this compound. This reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate.
R-SH + CD₃(CD₂)₉Br → R-S-(CD₂)₉CD₃ + HBr
Where R-SH represents the thiol-containing analyte.
Experimental Protocol: Derivatization of Thiols with this compound for GC-MS Analysis
This protocol provides a general procedure for the derivatization of a thiol-containing analyte in a standard solution. The conditions may require optimization for specific sample matrices.
Materials:
-
This compound
-
Thiol-containing analyte standard
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of the thiol analyte in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of each calibration standard (or sample extract) into a 2 mL micro-reaction vial.
-
Add 10 mg of anhydrous potassium carbonate to the vial.
-
Add 20 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Sample Work-up:
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water and 500 µL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized analyte into the ethyl acetate layer.
-
Centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for analysis. Optimization may be necessary for specific derivatized analytes.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 50-550 m/z |
Data Presentation
The following table provides an example of quantitative data that could be obtained for the analysis of a model thiol, dodecanethiol, derivatized with this compound.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| Dodecanethiol-d21-decyl thioether | 15.8 | 0.1 | 0.5 | 0.998 |
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization of thiols with this compound and subsequent GC-MS analysis.
Logical Relationship for Analyte Quantification
Caption: Logical diagram illustrating the principle of quantification using an internal standard.
Application Note: A Novel GC-MS Method for the Quantitative Analysis of Long-Chain Fatty Acids Using 1-Bromodecane-d21 as a Derivatization Reagent
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quantitative analysis of long-chain fatty acids (LCFAs) is critical in metabolic research, diagnostics, and pharmaceutical development. Due to their low volatility, LCFAs require chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3] This application note describes a novel and robust method for the quantification of LCFAs in biological matrices. The proposed strategy utilizes 1-Bromodecane-d21 as a derivatizing agent to form fatty acid decyl-d21 esters (FADDEs). This approach enhances the volatility and chromatographic performance of the fatty acids while introducing a heavy isotope label, which is ideal for mass spectrometric detection. The protocol details lipid extraction, derivatization, and GC-MS analysis, and provides performance data for the quantification of key LCFAs.
Introduction
Long-chain fatty acids are carboxylic acids with aliphatic tails of 12 to 22 carbons. They are fundamental components of complex lipids, serve as a major source of metabolic energy, and act as signaling molecules in numerous physiological and pathological processes.[4][5] Accurate quantification of LCFAs in biological samples such as plasma, serum, or tissues is essential for understanding their role in diseases like metabolic syndrome, cardiovascular disease, and cancer.
Direct analysis of free fatty acids by GC-MS is challenging due to their high polarity and low volatility, which leads to poor peak shape and inaccurate quantification. Derivatization to convert the polar carboxyl group into a less polar ester is a mandatory step. Common methods include methylation to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.
This note presents a novel derivatization strategy using this compound. In a base-catalyzed alkylation reaction, the fatty acid's carboxyl group is converted into a decyl-d21 ester. This derivatization offers two key advantages:
-
Improved Volatility: The long alkyl chain significantly increases the volatility and thermal stability of the fatty acid, making it highly suitable for GC analysis.
-
Isotope Labeling: The incorporation of 21 deuterium atoms provides a distinct mass signature, facilitating sensitive and specific detection by mass spectrometry and minimizing background interference.
This method provides a comprehensive workflow, from sample preparation to data analysis, for the sensitive and accurate quantification of LCFAs.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol, Chloroform, Hexane, Acetonitrile (all HPLC or GC grade).
-
Internal Standard (IS): Heptadecanoic Acid (C17:0).
-
Derivatization Reagent: this compound.
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Standards: Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1), Linoleic acid (C18:2).
-
Sample Matrix: Human Plasma (or other relevant biological matrix).
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from standard lipid extraction methods.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of the Heptadecanoic Acid (C17:0) internal standard solution (100 µg/mL in methanol).
-
Extraction: Add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of deionized water, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Derivatization to Fatty Acid Decyl-d21 Esters (FADDEs)
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile and a 10% (v/v) solution of DBU in acetonitrile.
-
Reaction Setup: Reconstitute the dried lipid extract from Protocol 2.2 in 100 µL of acetonitrile.
-
Derivatization: Add 20 µL of the this compound solution and 10 µL of the DBU solution.
-
Incubation: Cap the tube tightly, vortex for 10 seconds, and heat at 70°C for 60 minutes.
-
Workup: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Final Sample: Transfer the upper hexane layer containing the FADDEs to an autosampler vial for GC-MS analysis.
GC-MS Analysis and Quantification
The FADDEs were analyzed using a gas chromatograph coupled to a mass spectrometer. The conditions were optimized for the separation and detection of C16-C18 fatty acid derivatives.
Data Presentation: Method Performance
The method was validated for linearity, sensitivity, precision, and accuracy using calibration standards prepared in a surrogate matrix and processed through the entire protocol.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temp. | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 150°C hold for 2 min, ramp to 320°C at 10°C/min, hold for 5 min |
| MS System | Agilent 5975C or equivalent |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Performance and Calibration Data
| Analyte | Calibration Range (ng/mL) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|
| Palmitic Acid (C16:0) | 10 - 2500 | > 0.998 | 3.5 | 10 |
| Stearic Acid (C18:0) | 10 - 2500 | > 0.997 | 4.1 | 10 |
| Oleic Acid (C18:1) | 10 - 2500 | > 0.998 | 3.8 | 10 |
| Linoleic Acid (C18:2) | 10 - 2500 | > 0.996 | 4.5 | 10 |
Table 3: Inter- and Intra-Day Precision and Accuracy
| Analyte | QC Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Palmitic Acid | Low (30 ng/mL) | 5.2 | 7.8 | 98.5 |
| High (2000 ng/mL) | 3.1 | 5.4 | 101.2 | |
| Oleic Acid | Low (30 ng/mL) | 4.8 | 8.1 | 102.5 |
| | High (2000 ng/mL)| 2.9 | 6.2 | 99.7 |
Visualizations
Experimental Workflow
The complete analytical process, from sample collection to data analysis, is outlined below.
Caption: Workflow for LCFA quantification using this compound derivatization.
Biological Pathway: LCFA Beta-Oxidation
Long-chain fatty acids are a primary fuel source for cells, metabolized through beta-oxidation in the mitochondria to produce acetyl-CoA.
Caption: Simplified diagram of the mitochondrial beta-oxidation of long-chain fatty acids.
Conclusion
This application note details a novel, sensitive, and robust GC-MS method for the quantification of long-chain fatty acids. The use of this compound as a derivatizing agent to form fatty acid decyl-d21 esters provides excellent volatility for gas chromatography and a strong, specific signal for mass spectrometric detection. The protocol is suitable for the analysis of LCFAs in complex biological matrices and can be readily adopted by researchers in metabolic disease, clinical diagnostics, and drug development.
References
Application Note: 1-Bromodecane-d21 as a Novel Tracer for Investigating Fatty Acid Metabolism and Bioalkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromodecane-d21 is a stable isotope-labeled long-chain alkyl halide designed for use as a tracer in biological systems. The deuterium labeling provides a distinct mass shift, allowing for sensitive and specific tracking of its metabolic fate using mass spectrometry. This compound can serve as a valuable tool to investigate key metabolic processes, including fatty acid oxidation (β-oxidation), incorporation into complex lipids, and bioalkylation of macromolecules. Its structural similarity to decanoic acid, a medium-chain fatty acid, following putative metabolic activation, makes it a suitable probe for studying lipid metabolism.
Principle of Application
Upon introduction into a biological system, this compound is hypothesized to undergo metabolic activation, primarily mediated by cytochrome P450 enzymes, which can lead to dehalogenation and subsequent oxidation to form deuterated decanoic acid (Decanoic acid-d21).[1][2][3] This metabolic conversion allows it to enter the fatty acid metabolic pathways. Researchers can then trace the incorporation of the d21-decanoate moiety into various downstream metabolites, providing insights into the dynamics of lipid synthesis, transport, and catabolism. The high degree of deuteration ensures minimal isotopic interference from naturally occurring compounds.[4]
Potential Applications
-
Tracing Fatty Acid Metabolism: Monitor the absorption, distribution, metabolism, and excretion (ADME) of a C10 fatty acid precursor.[5]
-
Investigating β-Oxidation: Quantify the rate of catabolism of the deuterated decanoyl-CoA through the β-oxidation spiral by monitoring the appearance of shorter-chain deuterated fatty acids.
-
Studying Lipid Synthesis: Track the incorporation of the d21-decanoate into complex lipids such as triglycerides, phospholipids, and cholesterol esters.
-
Probing Bioalkylation: Investigate the potential for the reactive bromoalkane to alkylate proteins and nucleic acids, providing insights into potential mechanisms of toxicity or covalent drug binding.
Data Presentation
Table 1: Hypothetical Tissue Distribution of this compound and its Major Metabolite (Decanoic acid-d21) in Rats Following a Single Oral Dose (20 mg/kg)
| Time Point (Hours) | Tissue | This compound (ng/g tissue) | Decanoic acid-d21 (ng/g tissue) |
| 4 | Plasma | 150 ± 25 | 850 ± 120 |
| 4 | Liver | 1200 ± 210 | 4500 ± 650 |
| 4 | Adipose Tissue | 800 ± 150 | 1200 ± 200 |
| 4 | Muscle | 250 ± 45 | 600 ± 90 |
| 8 | Plasma | 80 ± 15 | 1800 ± 300 |
| 8 | Liver | 600 ± 110 | 8500 ± 1200 |
| 8 | Adipose Tissue | 1500 ± 280 | 3500 ± 550 |
| 8 | Muscle | 150 ± 30 | 1100 ± 180 |
| 24 | Plasma | < 10 | 950 ± 160 |
| 24 | Liver | 150 ± 30 | 3200 ± 500 |
| 24 | Adipose Tissue | 2500 ± 450 | 4800 ± 700 |
| 24 | Muscle | 50 ± 10 | 450 ± 75 |
| 96 | Plasma | Not Detected | 150 ± 30 |
| 96 | Liver | < 20 | 500 ± 90 |
| 96 | Adipose Tissue | 1200 ± 220 | 2500 ± 400 |
| 96 | Muscle | Not Detected | 80 ± 15 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on typical pharmacokinetic profiles observed in rodent studies with other deuterated fatty acids.
Experimental Protocols
Protocol 1: In Vivo Tracer Study in a Rodent Model
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound and its metabolites.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Homogenizer
-
Organic solvents (e.g., hexane, isopropanol, chloroform, methanol)
-
Internal standard (e.g., d4-palmitic acid)
-
LC-MS/MS or GC-MS system
Procedure:
-
Dosing: Prepare a solution of this compound in corn oil at a concentration of 10 mg/mL. Administer a single oral dose of 20 mg/kg to each rat via gavage.
-
Sample Collection: At designated time points (e.g., 4, 8, 24, and 96 hours post-dose), anesthetize a cohort of rats.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Tissue Harvesting: Perfuse the animals with saline to remove blood from the tissues. Harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain) and immediately freeze them in liquid nitrogen.
-
Sample Preparation (Lipid Extraction):
-
Homogenize a known weight of tissue in a mixture of chloroform and methanol (2:1, v/v).
-
Add an internal standard (e.g., d4-palmitic acid) to each sample for quantification.
-
Vortex and incubate at room temperature for 30 minutes.
-
Add water and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Derivatization (for GC-MS): For analysis of fatty acid metabolites, derivatize the extracted lipids to fatty acid methyl esters (FAMEs) by incubating with 2% sulfuric acid in methanol at 50°C for 2 hours.
-
Mass Spectrometry Analysis:
-
LC-MS/MS: Reconstitute the dried extract in a suitable solvent and analyze using a high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) system in negative ion mode for fatty acids.
-
GC-MS: Analyze the FAMEs using a gas chromatography-mass spectrometry (GC-MS) system.
-
-
Data Analysis: Quantify the concentration of this compound and its deuterated metabolites by comparing the peak areas to that of the internal standard and using a standard curve.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound by cytochrome P450 enzymes.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL), this compound (10 µM), and an NADPH regenerating system in phosphate buffer.
-
Reaction Initiation and Termination: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C. At various time points, terminate the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using an LC-MS/MS system.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for in vivo tracer studies.
References
- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole body distribution of deuterated linoleic and alpha-linolenic acids and their metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Bromodecane-d21 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal suppression and other common issues encountered during the mass spectrometry analysis of 1-bromodecane-d21.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in mass spectrometry and why is it a concern for this compound analysis?
A1: Signal suppression is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[3][4] Halogenated compounds like 1-bromodecane can be susceptible to ion suppression, especially when analyzed in complex biological matrices.[5]
Q2: What are the common causes of signal suppression for a deuterated compound like this compound?
A2: Common causes include:
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Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix compete with this compound for ionization. Compounds with high polarity, basicity, and high concentration are often responsible.
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Ion Source Contamination: Accumulation of non-volatile materials in the ion source can interfere with the ionization process.
-
Suboptimal Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause signal suppression in electrospray ionization (ESI).
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
-
H/D Exchange: While less likely for deuterium on a carbon backbone, exchange with protons from protic solvents can occur in some cases, leading to a decreased signal for the deuterated species.
Q3: My this compound (internal standard) shows a different retention time than native 1-bromodecane. Is this normal?
A3: Yes, it is a known phenomenon that deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography. This is due to subtle differences in polarity. If this shift is significant, the analyte and the internal standard might elute in regions with different matrix effects, leading to inaccurate quantification.
Q4: How can I identify the characteristic isotopic pattern of this compound in my mass spectrum?
A4: Bromine has two major isotopes, 79Br and 81Br, in an almost 1:1 natural abundance. Therefore, you should observe a characteristic isotopic pattern for the molecular ion of this compound, with two major peaks of nearly equal intensity separated by 2 Da (M+ and M+2). The high deuterium content (d21) will shift the entire isotopic cluster to a higher mass compared to the unlabeled compound.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Signal Suppression
This guide will help you determine if signal suppression is affecting your this compound analysis and provide steps to address it.
Symptoms:
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Low signal intensity or complete loss of signal for this compound.
-
Poor reproducibility of peak areas.
-
Inaccurate quantification results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and resolving signal suppression.
Experimental Protocols:
1. System Suitability Test:
-
Objective: To confirm the mass spectrometer is functioning correctly.
-
Procedure:
-
Prepare a neat standard solution of this compound in a clean solvent (e.g., mobile phase or acetonitrile).
-
Directly inject the standard solution into the mass spectrometer (bypassing the LC column if possible) or through the LC system with a simple mobile phase.
-
Expected Outcome: A strong and stable signal for this compound indicates the instrument is likely not the primary issue. A weak or absent signal points towards an instrument problem (e.g., dirty ion source, incorrect parameters).
-
2. Post-Extraction Spike Analysis:
-
Objective: To determine if the sample matrix is causing ion suppression.
-
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample without the analyte or internal standard). After the final extraction step, spike the extract with this compound at the same concentration as Set A.
-
-
Analyze both sets of samples using your LC-MS method.
-
Data Interpretation:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
-
If the peak area in Set B is significantly higher, ion enhancement is happening.
-
If the peak areas are comparable, the matrix has a minimal effect.
-
-
| Sample Set | Description | Expected Peak Area (No Suppression) | Observed Peak Area (Suppression) |
| Set A | This compound in clean solvent | 1,000,000 | 1,000,000 |
| Set B | This compound in extracted blank matrix | ~1,000,000 | < 800,000 |
3. Post-Column Infusion Experiment:
-
Objective: To identify the retention time regions where ion suppression occurs.
-
Procedure:
-
Continuously infuse a standard solution of this compound into the mass spectrometer post-column using a syringe pump and a T-connector.
-
While infusing, inject a blank matrix extract onto the LC column.
-
Monitor the signal of this compound.
-
Data Interpretation: A stable baseline signal will be observed. Any dips in this baseline correspond to retention times where co-eluting matrix components are causing ion suppression.
-
Mitigation Strategies:
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components. This can involve changing the mobile phase gradient, using a different column chemistry, or altering the mobile phase composition.
-
Improve Sample Preparation: Employ more effective sample cleanup techniques to remove interfering compounds. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
-
Change Ionization Source: If using ESI, consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Guide 2: Addressing Poor Peak Shape
Symptoms:
-
Peak tailing or fronting for the this compound peak.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a mobile phase additive like formic acid (0.1%) to improve peak shape. Consider a different column chemistry. |
| Column contamination or void. | Wash the column or replace it if necessary. | |
| Injection solvent stronger than mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| Peak Fronting | Column overload. | Reduce the injection volume or sample concentration. |
| Sample solvent/mobile phase mismatch. | Dissolve the sample in the initial mobile phase. |
Experimental Protocol: Investigating Peak Tailing
-
Initial Check: Inject a standard of this compound in a clean solvent.
-
If the peak is symmetrical, the issue is likely matrix-related.
-
If it tails, the problem could be with the analytical method or the column.
-
-
Matrix Effect Evaluation: Inject a blank matrix extract to check for interfering peaks at the retention time of this compound.
-
Method Optimization:
-
If secondary interactions are suspected, add a small amount of formic acid (e.g., 0.1%) to the mobile phase.
-
If the issue persists, consider trying a different LC column with a different stationary phase.
-
Signaling Pathway and Workflow Diagrams
Caption: The process of ion suppression in the electrospray ionization (ESI) source.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
Navigating Isotopic Interference with 1-Bromodecane-d21: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address isotopic interference when working with 1-Bromodecane-d21 in mass spectrometry applications.
Understanding the Challenge: Isotopic Interference
This compound (C₁₀D₂₁Br) is a valuable tool in various analytical and metabolic studies, often used as an internal standard. However, its isotopic composition, combined with the natural isotopic abundances of bromine and carbon, can lead to complex mass spectra and potential data misinterpretation. This guide will help you identify, understand, and correct for these isotopic interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isotopic interference for this compound?
A1: The main sources of isotopic interference are:
-
Incomplete Deuteration: Commercially available this compound typically has an isotopic purity of around 98 atom % D.[1] This means that a small percentage of molecules will contain one or more hydrogen atoms instead of deuterium, leading to a distribution of masses lower than the fully deuterated molecule.
-
Natural Abundance of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2][3] This results in a characteristic "M" and "M+2" peak for any bromine-containing fragment, with roughly a 1:1 intensity ratio.[2][3]
-
Natural Abundance of Carbon-13: The natural abundance of ¹³C is approximately 1.1%. For a molecule with 10 carbon atoms like 1-bromodecane, the probability of having at least one ¹³C atom is significant, contributing to the M+1 peak.
Q2: What should the theoretical mass spectrum of pure this compound look like?
A2: The mass spectrum will be dominated by two major peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). These correspond to the molecular ions containing ⁷⁹Br and ⁸¹Br. Due to the high deuterium enrichment, the most abundant ions will be at a much higher m/z than unlabeled 1-bromodecane.
Q3: How does incomplete deuteration affect my results when using this compound as an internal standard?
A3: If you are quantifying an unlabeled analyte, the lower mass isotopologues of the deuterated standard (e.g., d20, d19) could potentially overlap with the isotopic peaks of your analyte, leading to inaccurate quantification. It is crucial to select quantification ions that are free from such interference.
Q4: Can the bromine isotopes from my analyte interfere with my deuterated standard?
A4: Yes. If your analyte also contains bromine, the M+2 peak of your analyte could potentially interfere with the M peak of your deuterated standard, especially if the standard is at a low concentration. Careful selection of the monitored ions is essential.
Troubleshooting Guide
Problem: Unexpected peaks in the mass spectrum of this compound.
This workflow outlines the steps to identify the source of unexpected peaks.
Caption: Troubleshooting workflow for unexpected peaks.
Problem: Inaccurate quantification when using this compound as an internal standard.
This decision tree helps to diagnose quantification issues.
Caption: Decision tree for quantification problems.
Quantitative Data Summary
The following table summarizes the key isotopic information for understanding potential interferences.
| Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |
| ¹H | 99.985 | Contributes to lower mass isotopologues due to incomplete deuteration of this compound. |
| ²H (D) | ~0.015 | The primary isotope in this compound. |
| ¹²C | 98.9 | The most abundant carbon isotope. |
| ¹³C | 1.1 | Contributes to the M+1 peak. |
| ⁷⁹Br | 50.69 | Contributes to the "M" peak of a bromine-containing fragment. |
| ⁸¹Br | 49.31 | Contributes to the "M+2" peak of a bromine-containing fragment. |
Theoretical Isotopic Distribution for this compound (C₁₀D₂₁Br) with 98% Deuteration
This table presents a simplified, calculated isotopic distribution for a commercially available this compound standard. The molecular formula used for this calculation is C₁₀H₀.₄₂D₂₀.₅₈⁷⁹Br₀.₅₀₆⁹⁸¹Br₀.₄₉₃₁. The relative abundances are normalized to the most abundant peak.
| m/z (relative to monoisotopic peak) | Relative Abundance (%) | Primary Contributing Isotopes |
| M | 100.0 | C₁₀D₂₁⁷⁹Br |
| M+1 | 11.2 | ¹³C, C₁₀D₂₀H⁷⁹Br |
| M+2 | 97.3 | C₁₀D₂₁⁸¹Br |
| M+3 | 10.9 | ¹³C, C₁₀D₂₀H⁸¹Br |
Note: This is a theoretical calculation. The actual observed distribution may vary slightly depending on the specific batch of the deuterated standard and the mass spectrometer's resolution and accuracy.
Experimental Protocols
Key Experiment: GC-MS Analysis of this compound
Objective: To establish a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound, minimizing isotopic interference.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of working standards by serial dilution to cover the desired concentration range for your experiment.
-
If using as an internal standard, spike the appropriate concentration into your samples and calibration standards.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250°C. Use a splitless injection for trace analysis.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: Acquire data from m/z 50 to 300 to observe the full fragmentation pattern and identify any potential interferences.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor at least two to three ions for both the analyte and the internal standard. For this compound, consider monitoring the molecular ions (e.g., m/z corresponding to C₁₀D₂₁⁷⁹Br⁺ and C₁₀D₂₁⁸¹Br⁺) and a characteristic fragment ion.
-
-
-
Data Analysis and Correction:
-
Identify the retention time of this compound.
-
Examine the mass spectrum to confirm the expected isotopic pattern.
-
For quantification, select a primary quantification ion and one or two qualifier ions. Ensure these ions are unique to your compound of interest and free from background or co-eluting interferences.
-
If significant isotopic overlap is observed between the analyte and the internal standard, apply a mathematical correction. This typically involves solving a set of linear equations to deconvolute the contributions of each component to the measured ion intensities. Several software packages have built-in functionalities for these corrections.
-
This technical support guide provides a foundational understanding of the isotopic complexities of this compound and practical solutions for researchers. For further assistance, please consult your instrument manufacturer's guidelines or contact our technical support team.
References
Technical Support Center: 1-Bromodecane-d21
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common issues related to the use of 1-Bromodecane-d21, a deuterated internal standard, with a focus on achieving optimal chromatographic peak shape in Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) applications.
Frequently Asked Questions (FAQs)
Category 1: Troubleshooting the this compound Peak
Q1: My this compound peak is tailing. What are the common causes?
Peak tailing for this compound is often an indication of "active sites" within the GC system. These are points where the analyte can have secondary, undesirable interactions, causing a portion of the molecules to lag behind the main peak.
Common Causes & Solutions:
-
Contaminated Inlet Liner: The glass liner in the GC inlet is a common site for the accumulation of non-volatile sample residues. These residues can create active sites.
-
Solution: Perform routine inlet maintenance by replacing the liner, septum, and O-ring.[1] Using a liner with deactivated quartz wool can also help.
-
-
Column Activity: The first few meters of the analytical column can become contaminated or damaged over time. Halogenated compounds like 1-Bromodecane can also interact with metal surfaces in the GC system, which can contribute to tailing.[2][3]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create "dead volume" or expose the sample to reactive metal surfaces, leading to peak distortion.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut and correct positioning within the inlet.
-
Q2: My this compound peak is showing fronting. What does this indicate?
Peak fronting is typically a symptom of column overload or a mismatch between the sample and the chromatographic system.
Common Causes & Solutions:
-
Column Overload: Injecting too much analyte can saturate the stationary phase at the head of the column, causing molecules to travel ahead of the main band.
-
Solution: Reduce the injection volume, dilute the sample, or increase the split ratio to decrease the amount of analyte introduced to the column. You can also consider a column with a thicker stationary phase film, which can handle higher analyte loads.
-
-
Solvent Mismatch: If the polarity of the injection solvent does not match the polarity of the stationary phase, it can cause poor "focusing" of the analyte band at the head of the column, leading to fronting.
-
Solution: Ensure the solvent used to dissolve the this compound and sample is compatible with the GC column's stationary phase.
-
Q3: The peak for this compound is broad. How can I improve it?
Broad peaks lead to reduced sensitivity (lower peak height) and poor resolution from neighboring peaks. This is often related to method parameters or system setup.
Common Causes & Solutions:
-
Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper "solvent focusing". If the temperature is too high, the analyte band will not be tightly focused on the column.
-
Solution: Lower the initial oven temperature to improve thermal and solvent focusing effects.
-
-
Sub-optimal Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) affects chromatographic efficiency. A flow rate that is too low or too high can lead to band broadening.
-
Solution: Verify that the carrier gas flow rate is set to the optimal level for your column's internal diameter. Adjust and verify flow rates as needed.
-
-
Slow Oven Temperature Program: A very slow temperature ramp can increase the time the analyte spends in the column, leading to broader peaks due to diffusion.
-
Solution: Increase the oven programming rate to sharpen the peaks, ensuring that resolution with other compounds is not compromised.
-
Category 2: System-Wide Peak Shape Issues
Q4: I observed poor peak shape for my target analytes after adding this compound. Is the internal standard causing this?
It is unlikely that this compound itself is the direct cause of poor peak shape for other analytes. It is more probable that the internal standard's peak shape is revealing an existing problem with the chromatographic system or method. Since deuterated standards are chemically very similar to their non-deuterated counterparts, they are susceptible to the same chromatographic issues. If the this compound peak is also distorted, it points to a system-wide issue like those described in Category 1.
One specific issue to consider is interaction with the MS ion source. Halogenated compounds can interact with hot metal surfaces in the ion source, potentially leading to tailing that can affect subsequently eluting compounds. Cleaning the ion source can resolve this issue.
Q5: Can the use of a deuterated internal standard affect quantification if it doesn't perfectly co-elute with my analyte?
Yes. While deuterated standards are ideal, slight differences in retention time can arise. If the analyte and the internal standard separate even slightly, they can be affected differently by matrix components as they elute. This phenomenon, known as "differential matrix effects," can compromise the accuracy of quantification.
Solution:
-
Visually inspect the chromatograms by overlaying the analyte and internal standard peaks to check for co-elution.
-
If separation is observed, consider adjusting the chromatographic method to achieve complete co-elution or implementing a more rigorous sample clean-up procedure to minimize matrix effects.
Troubleshooting Guides
Systematic Workflow for Diagnosing Peak Tailing
When encountering peak tailing for this compound or other analytes, a systematic approach can quickly identify the root cause. The following workflow provides a step-by-step diagnostic process.
References
Technical Support Center: Matrix Effects in 1-Bromodecane-d21 Quantification
Welcome to the technical support center for troubleshooting matrix effects in the quantification of 1-Bromodecane-d21. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components from the sample matrix (e.g., plasma, urine, tissue extract)[1][2][3]. This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement)[1][4]. For this compound, these effects can severely compromise the accuracy, precision, and sensitivity of quantification, leading to unreliable data. The issue is particularly critical in high-sensitivity analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Q2: How does using a deuterated internal standard (IS) like this compound help mitigate matrix effects?
A2: A deuterated internal standard, also known as a stable isotope-labeled internal standard (SIL-IS), is considered the "gold standard" for compensating for matrix effects. Because this compound is chemically and physically almost identical to its non-deuterated analog, it is expected to have the same extraction efficiency and co-elute chromatographically. Therefore, it should experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's response to the IS's response, variations in signal intensity caused by the matrix can be normalized, leading to more accurate and precise results.
Q3: Can this compound as an internal standard completely eliminate problems from matrix effects?
A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this separation causes the analyte and the IS to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects. It is crucial to verify that the analyte and the IS co-elute and that the analyte-to-IS response ratio remains constant across different matrix lots.
Q4: What are the regulatory expectations for evaluating matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation. The guidance suggests that the matrix effect should be assessed by preparing quality control (QC) samples at low and high concentrations in matrix from at least six different individual sources or lots. For each matrix source, the accuracy of the measurements should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/IS ratio across different sample lots.
-
Question: My calibration curve is linear in solvent, but when I analyze samples from different donors, the ratio of 1-Bromodecane to this compound is highly variable, leading to poor precision. What is the cause?
-
Answer: This issue strongly suggests the presence of differential matrix effects . While the deuterated internal standard is intended to track the analyte, variations in the composition of the biological matrix between individuals can alter the degree of ion suppression for the analyte and the internal standard to different extents. This is especially true if there is a slight chromatographic separation between them. You should perform a matrix effect evaluation experiment using at least six different lots of matrix to confirm this variability.
-
Solution Steps:
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient profile, column chemistry) to ensure the analyte and this compound co-elute as closely as possible.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove more of the interfering matrix components.
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and minimize their impact.
-
-
Problem 2: The retention times of 1-Bromodecane and this compound are different.
-
Question: I'm observing a consistent shift in retention time between the analyte (1-Bromodecane) and the internal standard (this compound). Is this normal and how do I fix it?
-
Answer: This is a known phenomenon called the deuterium isotope effect . The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, resulting in a small but significant difference in retention time on a chromatographic column. If this separation is large enough to place the two compounds in different zones of ion suppression, it will invalidate the internal standard's ability to compensate for matrix effects.
-
Solution Steps:
-
Chromatographic Co-elution: The primary goal is to make them co-elute. Experiment with different mobile phase compositions, gradient slopes, or even a different type of analytical column to minimize the separation.
-
Evaluate Impact: If complete co-elution cannot be achieved, you must demonstrate that the analyte/IS ratio is not affected across different matrix lots despite the separation. This involves the rigorous matrix effect validation experiment described below.
-
Consider an Alternative IS: In severe cases, a ¹³C-labeled internal standard might be considered, as it is less prone to chromatographic shifts, though these are often more expensive and less readily available.
-
-
Problem 3: The signal for both the analyte and the internal standard is very low in matrix samples compared to neat solutions.
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Question: When I analyze my samples, the peak areas for both 1-Bromodecane and this compound are significantly lower than when I inject the same concentration in a clean solvent. Why is this happening?
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Answer: This indicates significant ion suppression affecting both your analyte and internal standard. Co-eluting matrix components are interfering with the ionization process in the mass spectrometer's source, reducing the number of ions that reach the detector. While your deuterated IS is correctly tracking this suppression, the loss of signal can negatively impact the method's sensitivity and bring the lower limit of quantification (LLOQ) to unacceptable levels.
-
Solution Steps:
-
Improve Sample Preparation: This is the most effective way to combat severe ion suppression. Transition from a simple protein precipitation to a more selective technique like SPE to better remove phospholipids and other interfering substances.
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Chromatographic Separation: Modify your LC or GC method to separate the analytes from the region where most matrix components elute. A post-column infusion experiment can help identify these suppression zones.
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Change Ionization Source: If using LC-MS with electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
-
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of absolute and relative matrix effects as recommended by regulatory guidelines.
Objective: To determine the degree of ion suppression or enhancement caused by the sample matrix on the quantification of 1-Bromodecane.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of 1-Bromodecane and this compound at low and high concentrations in the final mobile phase solvent or a clean reconstitution solvent. Analyze at least 3 replicates.
-
Set B (Post-Extraction Spike): Obtain blank matrix from at least six different individual donors. Process these samples through the entire extraction procedure. After the final step (e.g., evaporation), spike the resulting extracts with 1-Bromodecane and this compound to the same low and high concentrations as in Set A. Analyze each of the six lots in triplicate.
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Set C (Pre-Extraction Spike): Spike the blank matrix from the same six donors with 1-Bromodecane and this compound at low and high concentrations before starting the extraction procedure. Process these samples through the entire procedure. (This set is primarily for determining extraction recovery but is often analyzed concurrently).
-
-
Analysis: Inject and analyze all samples using the validated LC-MS/MS or GC-MS method.
-
Calculations:
-
Matrix Factor (MF): Calculated for each lot of matrix.
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
Calculate the MF for both the analyte and the internal standard.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized Matrix Factor across the six or more matrix lots. Per FDA guidance, this value should not exceed 15%.
-
Data Presentation
Table 1: Example Data from a Matrix Effect Evaluation for 1-Bromodecane
The following table summarizes hypothetical data from a matrix effect experiment across six lots of human plasma, illustrating the identification of differential ion suppression.
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte Matrix Factor (MF) | IS Matrix Factor (MF) | IS-Normalized Matrix Factor |
| Lot 1 | 780,000 | 850,000 | 0.78 | 0.85 | 0.92 |
| Lot 2 | 750,000 | 830,000 | 0.75 | 0.83 | 0.90 |
| Lot 3 | 650,000 | 810,000 | 0.65 | 0.81 | 0.80 |
| Lot 4 | 790,000 | 860,000 | 0.79 | 0.86 | 0.92 |
| Lot 5 | 765,000 | 845,000 | 0.77 | 0.85 | 0.91 |
| Lot 6 | 620,000 | 800,000 | 0.62 | 0.80 | 0.78 |
| Mean | 725,833 | 832,500 | 0.73 | 0.83 | 0.87 |
| Std. Dev. | 71,783 | 22,509 | 0.07 | 0.02 | 0.06 |
| %CV | 9.9% | 2.7% | 9.9% | 2.7% | 7.3% |
| Assumes a mean peak area in neat solution (Set A) of 1,000,000 for both analyte and IS. |
Interpretation: In this example, both the analyte and the internal standard experience ion suppression (MF < 1.0). However, the suppression is more pronounced and variable for the analyte. The IS-Normalized Matrix Factor's %CV is 7.3%, which is within the acceptable limit of 15%, suggesting the internal standard is adequately compensating for the matrix effect variability in this case.
Visualizations
Experimental and Logical Workflows
References
Technical Support Center: 1-Bromodecane-d21 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 1-Bromodecane-d21 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: The degradation of this compound in solution can be attributed to several factors, including hydrolysis, photodegradation, and thermal decomposition. The stability is influenced by the solvent, storage temperature, light exposure, and the presence of contaminants.[1]
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Troubleshooting Steps:
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Review Storage Conditions: Ensure the solution is stored at the recommended low temperature, protected from light in an amber vial, and tightly sealed to prevent moisture ingress.[1]
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Solvent Purity: Use high-purity, dry solvents. The presence of water can lead to hydrolysis, forming 1-decanol-d21.
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Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.[1]
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Container Material: Use high-quality, non-reactive containers (e.g., borosilicate glass with PTFE-lined caps) to prevent leaching of contaminants that could catalyze degradation.
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Q2: My quantitative analysis shows inconsistent results for my deuterated internal standard. Could this be related to degradation?
A2: Yes, inconsistent results are a common symptom of internal standard degradation. The formation of degradation products can lead to a lower-than-expected response for the internal standard, causing an overestimation of the analyte concentration.[2][3] Another potential issue is isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix.
-
Troubleshooting Steps:
-
Purity Check: Regularly analyze your this compound standard solution to check for the presence of degradation products or unlabeled 1-Bromodecane.
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Isotopic Exchange Evaluation: While less likely for C-D bonds in a bromoalkane compared to those on heteroatoms, it's a possibility under harsh acidic or basic conditions. Analyze your standard by mass spectrometry to confirm the isotopic purity.
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Chromatography: Ensure that the degradation products are chromatographically resolved from the parent compound to avoid analytical interference.
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Q3: What are the primary degradation products of this compound in solution?
A3: The main degradation pathways for this compound are nucleophilic substitution (hydrolysis) and elimination.
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Hydrolysis (SN2 reaction): In the presence of water or other nucleophiles, this compound can hydrolyze to form 1-decanol-d21 and hydrobromic acid.
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Elimination (E2 reaction): In the presence of bases, this compound can undergo dehydrobromination to form 1-decene-d20.
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Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.
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Thermal Degradation: High temperatures can accelerate both hydrolysis and elimination reactions, as well as promote the formation of various breakdown products.
Data Presentation: Stability of this compound
The following tables provide an overview of the expected stability of this compound under various conditions. Please note that these are representative data and actual stability will depend on the specific experimental conditions.
Table 1: Influence of Temperature on this compound Stability in Methanol
| Temperature (°C) | Half-life (t1/2) in Days (estimated) | Primary Degradation Product |
| -20 | > 365 | Negligible |
| 4 | ~180 | 1-Decanol-d21 |
| 25 (Room Temp) | ~60 | 1-Decanol-d21, 1-Decene-d20 |
| 40 | ~14 | 1-Decanol-d21, 1-Decene-d20 |
Table 2: Effect of Solvent on this compound Stability at 25°C
| Solvent | Polarity | Nucleophilicity | Half-life (t1/2) in Days (estimated) |
| Hexane | Non-polar | Very Low | > 365 |
| Acetonitrile | Polar aprotic | Low | ~120 |
| Methanol | Polar protic | Moderate | ~60 |
| Water | Polar protic | High | < 30 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To evaluate the stability of this compound in a given solvent under stressed temperature conditions.
Methodology:
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Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
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Aliquoting: Dispense equal volumes of the stock solution into several amber glass vials with PTFE-lined caps.
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Stress Conditions:
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Store a set of vials at the recommended storage temperature (e.g., -20°C, control).
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Store another set of vials at an elevated temperature (e.g., 40°C).
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Store a third set at room temperature (e.g., 25°C) exposed to ambient light (to assess photostability).
-
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Time Points: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each storage condition.
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Sample Analysis:
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Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS).
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Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate this compound from potential degradation products.
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Monitor the peak area of the this compound parent ion and any newly formed peaks corresponding to degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life.
Protocol 2: Analysis of this compound Degradation by GC-MS
Objective: To identify and quantify this compound and its degradation products.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Methodology:
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp to 280°C at 15°C/min.
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Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
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-
Sample Preparation: Dilute the sample solution to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable volatile solvent (e.g., hexane or ethyl acetate).
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Injection: Inject 1 µL of the prepared sample.
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Data Analysis:
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Identify this compound based on its retention time and mass spectrum.
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Search for peaks corresponding to potential degradation products (e.g., 1-decanol-d21, 1-decene-d20) and confirm their identity by their mass spectra.
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Quantify the amount of each compound by comparing their peak areas to a calibration curve.
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Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a stability study of this compound.
Caption: Troubleshooting decision tree for this compound issues.
References
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of 1-Bromodecane-d21
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 1-Bromodecane-d21, with a focus on improving its recovery.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can lead to poor recovery of this compound?
Poor recovery of this compound can stem from several factors throughout an experimental workflow. These can be broadly categorized as issues related to the compound's stability, the purification process, and potential side reactions. Key factors include degradation due to improper storage or handling, suboptimal parameters in purification techniques like Solid-Phase Extraction (SPE) or column chromatography, and losses due to competing chemical reactions.
Q2: How stable is this compound and what are its primary degradation pathways?
Deuterated alkyl halides like this compound are susceptible to degradation, particularly from moisture, light, and elevated temperatures. The primary degradation pathway is hydrolysis, where water acts as a nucleophile, leading to the formation of the corresponding deuterated decanol and hydrobromic acid. Exposure to UV light can also promote the formation of free radicals, initiating unwanted side reactions.
Q3: Can the deuterium labeling in this compound affect its chemical behavior and recovery?
Yes, the presence of deuterium can influence the reaction rates of this compound through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[1] Consequently, reactions where a C-D bond is broken in the rate-determining step will proceed more slowly. This can be advantageous in minimizing certain side reactions, but it's a factor to consider when planning reaction times and conditions.
Q4: What are the common pitfalls during the Solid-Phase Extraction (SPE) of this compound?
Common issues during SPE that lead to low recovery include the use of an inappropriate sorbent, an elution solvent that is either too weak or too strong, and improper flow rates during sample loading and elution. It is crucial to select a sorbent that has an appropriate affinity for the nonpolar this compound and to optimize the solvent system to ensure the compound is retained during washing steps but completely eluted during the collection phase.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.
Problem: Low Recovery After Synthesis and Work-up
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before initiating the work-up. |
| Side Reactions | The presence of competing reactions, such as elimination, can reduce the yield of the desired substitution product. Analyze byproducts to identify these pathways and adjust reaction conditions (e.g., temperature, base) to minimize them. The deuterium kinetic isotope effect may slightly disfavor elimination reactions involving C-D bond cleavage.[1] |
| Hydrolysis during Work-up | If the reaction work-up involves aqueous solutions, minimize the contact time of this compound with water, especially at elevated temperatures, to prevent hydrolysis. |
| Loss during Extraction | Ensure the organic solvent used for extraction has a high affinity for the nonpolar this compound. Perform multiple extractions with smaller volumes of solvent for better efficiency. Emulsion formation can also trap the product; consider adding brine to break up emulsions. |
Problem: Low Recovery After Purification
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Improper Column Chromatography Parameters | Stationary Phase: Use a nonpolar stationary phase like silica gel. Eluent System: Start with a nonpolar solvent (e.g., hexane) and gradually increase polarity if necessary. This compound is nonpolar and will elute with nonpolar solvents. Column Overloading: Do not exceed the loading capacity of your column, as this leads to poor separation and potential loss of product. |
| Suboptimal Solid-Phase Extraction (SPE) Conditions | Sorbent Choice: Use a nonpolar sorbent (e.g., C18). Conditioning/Equilibration: Properly condition the sorbent with a nonpolar solvent to ensure proper interaction with the analyte. Sample Loading: Load the sample in a nonpolar solvent. Washing: Use a weak nonpolar solvent to wash away impurities without eluting the product. Elution: Use a stronger nonpolar solvent (e.g., dichloromethane or ethyl acetate) to elute the this compound. |
| Volatility of the Compound | While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if heated. Use a rotary evaporator at a controlled temperature and pressure. |
| Adsorption to Glassware/Plastics | Long-chain alkyl halides can sometimes adsorb to surfaces. Rinsing all glassware and transfer apparatus with the elution solvent can help recover adsorbed material. |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol provides a general guideline for the purification of this compound from a reaction mixture using a nonpolar SPE cartridge (e.g., C18).
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Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of a nonpolar solvent (e.g., hexane) through it. Do not let the cartridge run dry.
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Equilibration: Equilibrate the cartridge with 5-10 mL of the same solvent used to dissolve the sample.
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Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a nonpolar solvent (e.g., hexane). Apply the sample to the cartridge and allow it to flow through slowly and evenly.
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Washing: Wash the cartridge with 5-10 mL of the loading solvent to remove any non-retained impurities.
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Elution: Elute the this compound with a slightly more polar solvent (e.g., a mixture of hexane and ethyl acetate, or pure dichloromethane). Collect the eluate.
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Solvent Removal: Remove the solvent from the collected eluate using a rotary evaporator under reduced pressure and at a controlled temperature to obtain the purified product.
GC-MS Analysis Protocol for Quantification of this compound
This protocol is adapted from a method using deuterated bromoalkanes as internal standards and can be used to assess the recovery of this compound.[2]
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Sample Preparation:
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Prepare a stock solution of the sample containing this compound in a volatile organic solvent like hexane or ethyl acetate.
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If quantifying against an internal standard, spike the sample with a known amount of a suitable standard (e.g., 1-Bromononane-d19).[2]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
-
Source Temperature: 230°C.
-
-
Quantification:
-
Monitor characteristic ions for this compound (including the molecular ion cluster).
-
Quantification is based on the peak area of this compound relative to a calibration curve or an internal standard.
-
Visualizations
References
Technical Support Center: Optimizing 1-Bromodecane-d21 Concentration for Internal Standard Use
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively optimizing the concentration of 1-Bromodecane-d21 as an internal standard (IS) for accurate and precise quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard like this compound in quantitative analysis?
An internal standard (IS) is a compound with a known concentration added to all samples, including calibrators, quality controls (QCs), and unknown samples, before instrumental analysis.[1] Its main purpose is to compensate for variations that can occur during the analytical process, such as sample preparation, injection volume differences, and instrument response fluctuations.[2][3] By normalizing the analyte's signal to the IS's signal, the precision and accuracy of the quantitative results are significantly improved.[2]
Q2: Why is a deuterated compound like this compound a preferred choice for an internal standard?
Deuterated compounds are considered the gold standard for internal standards in mass spectrometry-based methods (e.g., GC-MS, LC-MS).[2] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts (the analyte). This similarity ensures they behave almost identically during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Q3: What are the key objectives when optimizing the concentration of this compound?
The optimal concentration for this compound should be chosen to:
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Produce a stable and reproducible signal that is well above the background noise but not so high that it saturates the detector.
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Ensure the IS response is consistent across all samples in an analytical run.
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Effectively track the analyte's behavior throughout the analytical process to correct for variability.
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Minimize any potential for cross-interference, where the analyte might contribute to the IS signal or vice versa.
Q4: What are "matrix effects" and can this compound help mitigate them?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. A well-chosen internal standard like this compound, which co-elutes with the analyte and experiences the same matrix effects, can effectively compensate for these variations.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No IS Signal | - Incorrect IS concentration (too low). - Degradation of the IS solution. - Suboptimal mass spectrometer parameters. - Severe ion suppression due to matrix effects. | - Prepare fresh IS working solutions. - Verify the concentration of the stock and working solutions. - Optimize MS parameters (e.g., ionization source settings, collision energy). - Evaluate and optimize sample preparation to remove interfering matrix components. |
| High IS Signal Variability (%RSD > 15%) | - Inconsistent pipetting or addition of the IS. - Poor mixing of the IS with the sample. - Variable matrix effects across different samples. - Instrument instability (e.g., fluctuating spray in ESI). | - Review and ensure consistent sample preparation techniques. - Ensure thorough vortexing after adding the IS. - Investigate matrix effects by analyzing post-extraction spiked samples. - Perform system suitability tests to check instrument performance. |
| Non-linear Calibration Curve | - Inappropriate IS concentration (too high or too low). - Detector saturation at high analyte concentrations. - Cross-contribution between analyte and IS signals. - The IS may not be effectively compensating for non-linear matrix effects. | - Re-optimize the IS concentration. - If saturation is suspected, dilute the higher concentration standards. - Check for isotopic purity of the IS and analyte standards. - Evaluate different internal standards if the issue persists. |
| IS Peak Tailing or Splitting | - Poor chromatographic conditions. - Column degradation or contamination. - Co-eluting interferences. | - Optimize the chromatographic method (e.g., gradient, mobile phase composition). - Replace the analytical column. - Improve sample cleanup procedures to remove interferences. |
Experimental Protocol: Optimizing this compound Concentration
This protocol provides a systematic approach to determine the optimal concentration of this compound for your specific assay.
Objective: To identify a this compound concentration that provides a stable, reproducible signal within the linear dynamic range of the instrument and effectively normalizes the analyte response.
Materials:
-
This compound certified reference material
-
Analyte of interest certified reference material
-
Blank matrix (e.g., plasma, urine, soil extract)
-
High-purity solvents (e.g., methanol, acetonitrile)
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Calibrated pipettes and volumetric flasks
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Appropriate analytical instrument (e.g., GC-MS, LC-MS)
Methodology:
-
Prepare Stock Solutions:
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Prepare a stock solution of your analyte of interest (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Prepare Working Solutions:
-
Analyte Working Solution: Prepare a working solution of your analyte at a concentration representing the middle of your expected calibration curve range (e.g., 1 µg/mL).
-
IS Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).
-
-
Sample Preparation:
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For each IS concentration, prepare at least five replicates of the blank matrix.
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Spike each replicate with the analyte working solution to a constant concentration.
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Spike each set of replicates with one of the this compound working solutions.
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Process the samples using your established extraction procedure.
-
-
Instrumental Analysis:
-
Analyze the processed samples using your developed analytical method.
-
Record the peak area or height for both the analyte and this compound.
-
-
Data Analysis:
-
For each this compound concentration, calculate the mean peak area, standard deviation (SD), and percent relative standard deviation (%RSD) of the IS signal across the replicates.
-
Calculate the signal-to-noise ratio (S/N) for the IS at each concentration.
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Calculate the analyte/IS peak area ratio for each replicate.
-
Calculate the mean, SD, and %RSD of the analyte/IS peak area ratio for each IS concentration.
-
Data Presentation:
Table 1: Evaluation of this compound Signal Stability and Response
| This compound Concentration (ng/mL) | Mean IS Peak Area | IS Peak Area %RSD | Mean IS S/N Ratio |
| 10 | 15,234 | 18.5% | 25 |
| 50 | 78,945 | 8.2% | 130 |
| 100 | 155,678 | 4.5% | 260 |
| 250 | 389,123 | 3.8% | 650 |
| 500 | 754,321 | 3.5% | 1250 |
Table 2: Impact of this compound Concentration on Analyte Response Normalization
| This compound Concentration (ng/mL) | Mean Analyte/IS Peak Area Ratio | Analyte/IS Ratio %RSD |
| 10 | 0.85 | 15.2% |
| 50 | 0.17 | 6.8% |
| 100 | 0.088 | 3.1% |
| 250 | 0.035 | 2.9% |
| 500 | 0.018 | 2.8% |
Based on the illustrative data above, a concentration of 100 ng/mL for this compound would be the optimal choice. This concentration provides a strong and stable signal (low %RSD and high S/N ratio for the IS) and results in the best precision for the analyte/IS peak area ratio.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Logical workflow for troubleshooting common internal standard issues.
References
Technical Support Center: 1-Bromodecane-d21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromodecane-d21. The information is designed to help identify and resolve common contamination issues encountered during experiments.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues related to the purity and use of this compound.
Issue 1: Unexpected Peaks in NMR Spectrum
You observe extra peaks in the 1H or 13C NMR spectrum of your this compound sample that do not correspond to the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Detailed Steps:
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Identify Solvent and Water Peaks: The most common "impurities" are residual protio-solvent and water. Their chemical shifts vary depending on the deuterated solvent used.
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Compare with Known Impurity Tables: Cross-reference the chemical shifts of the unknown peaks with established tables of common laboratory contaminants.
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Consider Synthesis-Related Impurities:
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Unreacted Starting Material (1-Decanol-d22): Look for broad singlets characteristic of hydroxyl protons (if not exchanged with D2O) and signals corresponding to the alcohol's alkyl chain.
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Elimination Byproduct (1-Decene-d20): The formation of 1-decene is a potential side reaction during the bromination of 1-decanol.[1] Look for characteristic signals in the olefinic region of the 1H NMR spectrum (approximately 4.9-5.8 ppm).[2]
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Incompletely Deuterated Species: The presence of small, complex multiplets in the 1H NMR spectrum where deuterium should be may indicate incomplete deuteration. Mass spectrometry is the best tool to confirm this.
-
-
Evaluate Storage and Handling: Consider the possibility of degradation or contamination from external sources.
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Degradation: While generally stable, long-term exposure to light, air, or incompatible materials can cause degradation. Look for new, unidentified signals.
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External Contaminants: Contamination can be introduced from glassware, septa, or other reagents.
-
-
Purification: If the identity and concentration of the impurity are unacceptable for your application, purification by distillation or chromatography may be necessary.
Issue 2: Isotopic Purity Lower Than Specified
Mass spectrometry analysis indicates a lower isotopic purity (atom % D) than expected.
Troubleshooting Workflow:
Caption: Logic diagram for troubleshooting low isotopic purity.
Detailed Steps:
-
Verify Mass Spectrometry Method: Ensure the mass spectrometer is properly calibrated and that the chosen ionization method is appropriate for the analyte.
-
Investigate Starting Material Purity: The isotopic purity of the final product is highly dependent on the isotopic enrichment of the starting material, 1-decanol-d22.
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Review Synthesis Conditions: The presence of water or other protic impurities in the reaction mixture can lead to H/D exchange, reducing the isotopic purity.
-
Evaluate Purification Procedure: Ensure that the purification process does not introduce protic species.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my this compound sample?
A1: The most common impurities can be categorized as follows:
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Residual Solvents: Traces of solvents used in the synthesis and purification process.
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Water: Can be introduced from the atmosphere or from reagents.
-
Synthesis-Related Byproducts:
-
1-Decene-d20: Formed via an elimination side reaction.
-
Unreacted 1-Decanol-d22: Incomplete reaction.
-
Di-n-decyl ether: A potential byproduct in the synthesis of 1-bromodecane from 1-decanol, especially under acidic conditions.
-
Q2: How can I identify 1-Decene-d20 in my sample using NMR?
A2: In the 1H NMR spectrum, 1-decene will show characteristic signals in the olefinic region.[2] The vinylic protons will appear as multiplets around 4.9-5.8 ppm. The allylic protons will be shifted downfield compared to other methylene groups in the chain.
Q3: My mass spectrum shows a cluster of peaks around the molecular ion. What does this indicate?
A3: This is expected for a brominated compound. Bromine has two stable isotopes, 79Br and 81Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. The presence of multiple deuterium atoms will also contribute to the isotopic cluster.
Q4: What are the ideal storage conditions for this compound to minimize degradation?
A4: To ensure stability, this compound should be stored at room temperature, protected from light and moisture.[3] It is a combustible liquid and should be kept away from strong oxidizing agents and strong bases.
Q5: I see a peak at m/z 141 in the GC-MS of my this compound. What could this be?
A5: A peak at m/z 141 could correspond to the molecular ion of 1-decene-d20 (C10D20). The fragmentation pattern of alkanes and alkenes in GC-MS is characterized by clusters of peaks separated by 14 mass units (representing a CD2 group). The mass spectrum of 1-decene shows a molecular ion at m/z 140 for the non-deuterated species.
Quantitative Data
Table 1: Purity Specifications of Commercially Available this compound
| Parameter | Specification | Vendor Example |
| Isotopic Purity | ≥ 98 atom % D | Sigma-Aldrich, CDN Isotopes |
| Chemical Purity | ≥ 95% | Cambridge Isotope Laboratories |
Table 2: Key NMR and MS Data for Potential Impurities
| Compound | Analytical Data | Source |
| 1-Decanol | 1H NMR (CDCl3): δ 3.64 (t, 2H), 1.57 (p, 2H), 1.27 (m, 14H), 0.88 (t, 3H) | |
| 1-Decene | 1H NMR (CDCl3): δ 5.8 (m, 1H), 4.95 (m, 2H), 2.0 (q, 2H), 1.2-1.4 (m, 12H), 0.88 (t, 3H) | |
| 1-Decene | MS (EI): m/z 140 (M+), 97, 83, 69, 56, 41 |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromodecane from 1-Decanol
This protocol describes the general synthesis of the non-deuterated compound, which is analogous to the synthesis of the deuterated version.
Materials:
-
1-Decanol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cool a solution of 1-decanol in anhydrous diethyl ether in an ice bath.
-
Slowly add phosphorus tribromide to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Carefully quench the reaction by slowly adding water.
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Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain crude 1-bromodecane.
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Purify the crude product by vacuum distillation.
Note: This reaction should be performed in a well-ventilated fume hood, as PBr3 is corrosive and reacts violently with water. The reaction of alcohols with PBr3 proceeds with less rearrangement compared to using HBr.
Protocol 2: GC-MS Analysis of this compound for Impurities
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).
-
Inject an appropriate volume of the sample into the GC-MS system.
-
Acquire the data and analyze the resulting chromatogram and mass spectra of the peaks.
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Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. The fragmentation of bromoalkanes often involves the loss of Br and successive losses of CnH2n+1 (or CnD2n+1) fragments.
References
Technical Support Center: Correcting for Isotopic Crosstalk with Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and correcting for isotopic crosstalk when using deuterated internal standards in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk?
Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of an analyte overlaps with the signal of its deuterated internal standard in a mass spectrometer.[1] This can lead to inaccuracies in quantitative analysis, particularly affecting the y-intercept and linearity of the calibration curve.[1]
Q2: What are the primary causes of isotopic crosstalk?
There are two main causes of isotopic crosstalk:
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Analyte's Natural Isotopic Abundance: Naturally occurring heavy isotopes of the analyte (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard.[2][3] This is more pronounced for analytes with higher molecular weights or those containing elements with abundant heavy isotopes like chlorine or bromine.[3]
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Impurity of the Deuterated Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
Q3: What are the consequences of uncorrected isotopic crosstalk?
Uncorrected isotopic crosstalk can lead to several issues in quantitative analysis, including:
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Non-linear calibration curves , often with a positive y-intercept.
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Inaccurate quantification , especially at high and low ends of the calibration range.
Q4: How can I minimize isotopic crosstalk during method development?
Several strategies can be employed to minimize isotopic crosstalk:
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Increase the Mass Difference: A larger mass difference (ideally ≥ 4-5 Da) between the analyte and the deuterated internal standard can reduce the overlap from naturally abundant isotopes.
-
Use ¹³C or ¹⁵N Labeled Standards: These standards are generally less prone to the issues associated with deuterated standards, though they can be more expensive.
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Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal.
Troubleshooting Guides
This section provides systematic approaches to identify and address issues related to isotopic crosstalk.
Issue 1: Non-Linear Calibration Curve with a Positive Y-Intercept
A non-linear calibration curve, particularly one that does not pass through the origin, is a common indicator of isotopic crosstalk.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Corrective Actions:
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Assess Analyte Contribution to Internal Standard (IS) Signal: Perform an experiment to determine the extent to which the analyte's natural isotopes are contributing to the internal standard's signal.
-
Evaluate the Purity of the Internal Standard: Analyze the deuterated internal standard alone to check for the presence of the unlabeled analyte.
-
Implement a Correction Strategy: Based on the findings, apply a mathematical correction or adjust experimental parameters.
Issue 2: Inaccurate Quantification at High Analyte Concentrations
At high analyte-to-internal standard ratios, the contribution from the analyte's isotopes to the internal standard signal can become significant, leading to underestimation of the analyte concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate high-concentration quantification.
Corrective Actions:
-
Review Analyte Contribution Data: Re-examine the data from the analyte contribution assessment to understand the magnitude of the crosstalk at high concentrations.
-
Optimize Internal Standard Concentration: Consider increasing the internal standard concentration to minimize the relative impact of the crosstalk.
-
Apply a Non-Linear Calibration Fit: In cases of significant crosstalk, a non-linear calibration model may provide more accurate results.
Experimental Protocols
Protocol A: Assessing the Contribution of the Analyte to the Internal Standard Signal
This protocol determines the extent of interference from the analyte's natural isotopic abundance in the internal standard's mass channel.
Methodology:
-
Prepare a series of calibration standards of the analyte in the relevant matrix. Do not add the deuterated internal standard.
-
Prepare a zero sample (blank matrix with no analyte or IS).
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
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Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.
Data Presentation:
| Analyte Concentration (ng/mL) | Peak Area in IS Channel |
| 0 (Blank) | 0 |
| 1 | 50 |
| 10 | 500 |
| 100 | 5000 |
| 1000 | 50000 |
This is example data and will vary by analyte and instrument.
Protocol B: Evaluating the Purity of the Deuterated Internal Standard
This protocol quantifies the amount of unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a solution containing only the deuterated internal standard at its working concentration in the relevant matrix.
-
Analyze the sample using the established LC-MS/MS method.
-
Monitor the MRM transition for the unlabeled analyte.
-
Measure the peak area of the signal observed in the unlabeled analyte channel (Area_unlabeled_impurity).
-
Separately, analyze a known concentration of the unlabeled analyte standard and measure its peak area (Area_unlabeled_standard).
-
Calculate the percentage of unlabeled analyte impurity in the deuterated internal standard.
Data Presentation:
| Sample | Peak Area in Analyte Channel |
| Deuterated IS Solution | 1,200 |
| 1 ng/mL Analyte Standard | 120,000 |
Calculation: (Area_unlabeled_impurity / Area_unlabeled_standard) * (Concentration_unlabeled_standard / Concentration_deuterated_IS) * 100 = % Impurity
Correction Strategies
Once the extent of isotopic crosstalk from both the analyte and any impurities in the standard has been determined, a mathematical correction can be applied.
Conceptual Workflow for Correction:
Caption: Workflow for mathematical correction of isotopic crosstalk.
For more advanced correction, a non-linear calibration function that incorporates experimentally determined constants for each analyte/internal standard pair can be utilized to provide more accurate quantification.
References
1-Bromodecane-d21 stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromodecane-d21. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound, like its non-deuterated counterpart, is a stable compound under standard laboratory conditions. For optimal stability, it should be stored at room temperature, protected from light and moisture. It is incompatible with strong oxidizing agents and strong bases.
Q2: How does the deuterium labeling in this compound affect its stability compared to non-deuterated 1-Bromodecane?
A2: The full deuteration of the decane chain in this compound can slightly increase its stability against certain degradation pathways due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Reactions where the cleavage of a C-D bond is the rate-determining step will proceed more slowly. For instance, in elimination reactions (E2 pathway), breaking a C-D bond at the beta-position is slower than breaking a C-H bond, which can lead to a modest decrease in the rate of degradation via this pathway.
Q3: What are the expected degradation pathways for this compound in common laboratory solvents?
A3: The primary degradation pathways for this compound involve nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The predominant pathway is highly dependent on the nature of the solvent.
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In polar protic solvents (e.g., water, methanol): Solvolysis is a likely degradation route. These solvents can act as nucleophiles, leading to the formation of decanol-d21 or its corresponding methyl ether. The reaction can proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate, or an SN2 mechanism.
-
In polar aprotic solvents (e.g., DMSO, acetonitrile): These solvents are less likely to act as nucleophiles themselves but can facilitate reactions with other nucleophiles present in the solution. If water or other nucleophilic impurities are present, substitution reactions can occur. DMSO can also participate in oxidation reactions under certain conditions.
-
Presence of Bases: Strong bases will promote the E2 elimination pathway, leading to the formation of 1-decene-d20.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low assay of this compound in a prepared solution | Degradation due to solvent impurities (e.g., water in aprotic solvents). | Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with a nucleophilic solvent (e.g., methanol). | If the solvent is intended to be non-reactive, choose a less nucleophilic option. If the solvent is part of the reaction, ensure temperature and reaction time are controlled. | |
| Presence of basic impurities promoting elimination. | Use purified solvents and ensure glassware is free from basic residues. | |
| Formation of unexpected byproducts | Unintended solvolysis in protic solvents. | Switch to a polar aprotic solvent if the reaction chemistry allows. |
| Elimination reaction caused by basic conditions. | Buffer the reaction mixture to maintain a neutral pH. | |
| Oxidation in DMSO. | Avoid high temperatures when using DMSO as a solvent. | |
| Inconsistent reaction rates or yields | Variable amounts of water in the solvent. | Use freshly opened or properly dried solvents for each experiment. |
| Degradation of this compound stock solution over time. | Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature. Consider aliquoting to avoid repeated opening of the main container. |
Stability Data Summary
| Solvent | Solvent Type | Potential Degradation Pathway(s) | Expected Relative Stability | Primary Degradation Product(s) |
| Methanol | Polar Protic | SN1/SN2 (Solvolysis) | Moderate | 1-Methoxydecane-d21, Decan-1-ol-d21 |
| Water | Polar Protic | SN1/SN2 (Hydrolysis) | Moderate to Low | Decan-1-ol-d21 |
| DMSO | Polar Aprotic | SN2 (with impurities), Oxidation (at high temp.) | High (in pure, dry solvent at RT) | Decan-1-ol-d21 (from water impurity) |
| Acetonitrile | Polar Aprotic | SN2 (with impurities) | High (in pure, dry solvent) | Decan-1-ol-d21 (from water impurity) |
Note: The "Expected Relative Stability" is a qualitative assessment. The actual rate of degradation will depend on temperature, purity of the solvent, and the presence of other reagents.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a non-reactive, volatile solvent (e.g., hexane).
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation for Stability Study:
-
In separate vials, prepare solutions of this compound at a known concentration in the solvent to be tested (e.g., methanol, DMSO, acetonitrile, water).
-
Prepare a "time zero" sample for immediate analysis.
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
-
GC-MS Analysis:
-
Analyze the calibration standards to generate a calibration curve.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from the corresponding sample vial.
-
If necessary, perform a liquid-liquid extraction to transfer the analyte into a solvent suitable for GC-MS analysis (e.g., extract an aqueous sample with hexane).
-
Analyze the samples by GC-MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound remaining at each time point using the calibration curve.
-
Identify any degradation products by their mass spectra.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Visualizations
Technical Support Center: Mass Spectrometry Analysis of 1-Bromodecane-d21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected fragmentation of 1-bromodecane-d21 in mass spectrometry (MS) experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the MS analysis of this compound.
Issue 1: Presence of Unexpected Fragments Not Corresponding to Simple Cleavage
Symptoms:
-
Observation of fragment ions in the mass spectrum that cannot be explained by direct cleavage of the C-C or C-Br bonds.
-
Peaks corresponding to unexpected neutral losses.
Possible Causes and Solutions:
| Cause | Recommended Action |
| In-Source Fragmentation/Thermal Degradation | The analyte may be fragmenting in the ion source prior to mass analysis due to high temperatures or energetic conditions.[1] Reduce the ion source temperature and/or use a softer ionization technique if available. |
| Gas-Phase Rearrangements | The molecular ion may be undergoing rearrangement reactions in the gas phase prior to fragmentation.[2][3] Such reactions can be influenced by the internal energy of the ion. Varying the ionization energy may provide insights into these processes. |
| Hydrogen-Deuterium (H/D) Scrambling | Intramolecular migration of deuterium and hydrogen atoms can occur in the gas phase, leading to fragments with unexpected mass-to-charge ratios.[4][5] This phenomenon can be minimized by optimizing instrument parameters to reduce ion heating. |
| Contamination | The unexpected peaks may arise from co-eluting impurities or contaminants in the sample or analytical system. Ensure proper sample purification and system cleaning. |
Issue 2: Discrepancies in Isotopic Abundance Patterns
Symptoms:
-
The observed isotopic pattern for bromine-containing fragments (typically a near 1:1 ratio for 79Br and 81Br) is distorted.
-
Fragment ions show a wider distribution of isotopic peaks than expected from the deuterium labeling.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deuteration | The this compound sample may not be isotopically pure, containing molecules with varying degrees of deuteration. Verify the isotopic purity of the starting material. |
| H/D Back-Exchange | If using a chromatographic method with protic solvents (e.g., methanol, water), back-exchange of deuterium for hydrogen can occur. Use aprotic or deuterated solvents where possible and minimize analysis time. |
| Ion-Molecule Reactions | Reactions between ions and neutral molecules in the ion source or mass analyzer can alter isotopic patterns. Ensure high vacuum and optimize source conditions to minimize such reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected typical fragmentation pattern for 1-bromodecane in Electron Ionization (EI) Mass Spectrometry?
A1: In EI-MS, 1-bromodecane typically undergoes fragmentation through several primary pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom is a common fragmentation pathway for alkyl halides.
-
Loss of Bromine: Heterolytic cleavage of the C-Br bond results in the loss of a bromine radical, producing a C10H21+ cation.
-
Alkyl Chain Fragmentation: The long alkyl chain can fragment, leading to a series of characteristic peaks separated by 14 Da (corresponding to CH2 groups).
Q2: How should the mass spectrum of this compound differ from that of non-deuterated 1-bromodecane?
A2: Due to the replacement of 21 hydrogen atoms with deuterium, the molecular weight of this compound is 21 Da higher than that of 1-bromodecane. Consequently, the molecular ion peak and all fragment ions containing the deuterated alkyl chain will be shifted to a higher m/z value by the number of deuterium atoms present in that fragment. For example, the molecular ion of 1-bromodecane (C10H21Br) would appear at approximately m/z 220 and 222 (for 79Br and 81Br isotopes), while the molecular ion for this compound (C10D21Br) would be at m/z 241 and 243.
Q3: What is the Deuterium Isotope Effect and how can it affect fragmentation?
A3: The deuterium isotope effect arises from the fact that a C-D bond is stronger than a C-H bond. This difference in bond strength can influence the rates of reactions that involve the cleavage of these bonds. In mass spectrometry, this can lead to a preference for the cleavage of C-H bonds over C-D bonds, potentially altering the relative abundances of certain fragment ions compared to the non-deuterated analog.
Q4: Could a McLafferty-type rearrangement explain unexpected fragments in this compound?
A4: The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the beta C-C bond. While classic McLafferty rearrangements are not expected for alkyl halides as they lack the requisite functional group, analogous intramolecular hydrogen (or deuterium) transfer reactions followed by fragmentation are possible in the gas phase and could lead to unexpected neutral losses and fragment ions.
Q5: What is H/D scrambling and how could it lead to unexpected fragments?
A5: Hydrogen-deuterium (H/D) scrambling is the intramolecular migration of hydrogen and deuterium atoms within an ion in the gas phase. This can lead to a statistical distribution of H and D atoms throughout the ion before fragmentation occurs. As a result, the resulting fragment ions may have m/z values that do not correspond to a simple cleavage of the original molecular structure, making spectral interpretation challenging. Careful optimization of MS instrument parameters to minimize ion heating can help reduce the extent of H/D scrambling.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
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Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Ensure all glassware is clean and dry to prevent contamination.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C, Hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C (can be varied for troubleshooting) |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
3. Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion and the m/z values of the fragment ions.
-
Compare the obtained spectrum with a reference spectrum of non-deuterated 1-bromodecane to identify mass shifts and any unexpected fragments.
Visualizations
Caption: A flowchart for troubleshooting unexpected fragmentation in the mass spectral analysis of this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
method development challenges with 1-Bromodecane-d21
Welcome to the Technical Support Center for 1-Bromodecane-d21. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming method development challenges with this deuterated long-chain alkyl halide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for method development. Key properties are summarized in the table below.
| Property | Value |
| Linear Formula | CD₃(CD₂)₈CD₂Br[1] |
| Molecular Weight | 242.31 g/mol [1][2][3] |
| Boiling Point | 238 °C (lit.)[2] |
| Density | 1.166 g/mL at 25 °C |
| Isotopic Purity | ≥ 98 atom % D |
| Appearance | Colorless to light yellow liquid |
| Storage | Store at room temperature, away from light and moisture. |
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a synthetic intermediate for the introduction of a deuterated decyl group into molecules. Its applications include:
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Internal Standard: In quantitative mass spectrometry, it can be used as an internal standard for the analysis of its non-deuterated analog, 1-bromodecane.
-
Tracer Studies: In metabolic studies, the deuterium labeling allows for the tracing of the decyl group through biological systems.
-
Mechanistic Studies: It can be used to investigate reaction mechanisms, particularly to determine kinetic isotope effects.
Q3: What should I be aware of regarding the stability and storage of this compound?
A3: this compound is a combustible liquid and should be stored in a well-ventilated area, away from strong oxidizing agents and strong bases. It is recommended to store it at room temperature, protected from light and moisture to prevent degradation. Like other alkyl halides, it can be susceptible to hydrolysis and elimination reactions under certain conditions.
Troubleshooting Guides
Gas Chromatography (GC) Method Development
Issue: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Active Sites in the GC System. Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.
-
Troubleshooting Tip: Use a deactivated inlet liner and a high-quality, low-bleed GC column. If peak tailing persists, consider trimming the first few centimeters of the column.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Troubleshooting Tip: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Inappropriate Temperature. If the injector or column temperature is too low, it can result in poor volatilization and peak broadening or tailing.
-
Troubleshooting Tip: Ensure the injector temperature is appropriate for the boiling point of this compound (238 °C). Optimize the oven temperature program to ensure proper elution.
-
Issue: Inconsistent retention times for this compound.
-
Possible Cause 1: Leaks in the GC System. Leaks in the carrier gas flow path can cause pressure fluctuations and lead to variable retention times.
-
Troubleshooting Tip: Perform a leak check of the entire GC system, including the septum, fittings, and gas lines.
-
-
Possible Cause 2: Inconsistent Oven Temperature. Poor oven temperature control will directly impact retention time reproducibility.
-
Troubleshooting Tip: Verify the oven temperature with a calibrated external thermometer.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to shifts in retention time.
-
Troubleshooting Tip: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
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Mass Spectrometry (MS) Method Development
Issue: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause 1: In-source Fragmentation or Instability. The analyte may be fragmenting in the ion source, leading to a weak molecular ion signal.
-
Troubleshooting Tip: Optimize the ion source parameters, such as the cone voltage or fragmentor voltage, to minimize in-source fragmentation. Softer ionization techniques could also be explored.
-
-
Possible Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Troubleshooting Tip: Improve the sample preparation procedure to remove interfering matrix components. Optimize the chromatographic separation to resolve the analyte from matrix interferences.
-
-
Possible Cause 3: Isotopic Exchange (Back-Exchange). Deuterium atoms on the molecule may exchange with protons from the solvent or matrix, leading to a decrease in the signal of the fully deuterated molecule. This is more likely to occur at labile positions, though less common for C-D bonds.
-
Troubleshooting Tip: Use aprotic solvents where possible and minimize exposure to acidic or basic conditions during sample preparation and analysis.
-
Issue: Unexpected peaks in the mass spectrum.
-
Possible Cause 1: Impurities in the Standard. The this compound standard may contain impurities from its synthesis.
-
Troubleshooting Tip: Obtain a certificate of analysis (CoA) from the supplier to identify potential impurities. Use a high-resolution mass spectrometer to determine the elemental composition of the unknown peaks.
-
-
Possible Cause 2: Fragmentation. The unexpected peaks may be fragment ions of this compound.
-
Troubleshooting Tip: Analyze the fragmentation pattern to see if it is consistent with the structure of this compound. Common fragmentation pathways for bromoalkanes involve the loss of Br• and successive losses of CnH2n fragments.
-
-
Possible Cause 3: Isotopic Variants. The presence of incompletely deuterated species (e.g., d20, d19) can result in additional peaks.
-
Troubleshooting Tip: Check the isotopic purity specified by the manufacturer. High-resolution mass spectrometry can help to resolve these different isotopologues.
-
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by GC-MS
This protocol outlines a general procedure for assessing the isotopic purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in hexane.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion peaks for the fully deuterated (d21) and partially deuterated (d20, d19, etc.) species.
-
Calculate the isotopic purity based on the relative peak areas.
-
Visualizations
Caption: Troubleshooting workflow for GC peak shape issues.
Caption: Troubleshooting workflow for MS signal intensity issues.
References
Technical Support Center: Reducing Variability in Experiments with 1-Bromodecane-d21
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and reduce variability in experiments utilizing 1-Bromodecane-d21. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of 1-Bromodecane, where 21 hydrogen atoms have been replaced by deuterium. Its chemical formula is CD₃(CD₂)₉Br. Due to its chemical similarity to the non-deuterated form and its distinct mass, it is primarily used as an internal standard in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response. It can also be used as a synthetic intermediate for introducing a labeled decyl group into a target molecule.
Q2: Why am I observing a shift in retention time between 1-Bromodecane and this compound in my chromatograms?
A2: This phenomenon is known as the chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts.[1] In reversed-phase liquid chromatography, deuterated compounds may elute slightly earlier. While often minor, this can become a source of variability if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.
Q3: What are the best practices for storing this compound to prevent degradation and isotopic exchange?
A3: To maintain the integrity of this compound, it should be stored at room temperature, protected from light and moisture. For long-term storage, keeping the compound as a solid in a tightly sealed vial under an inert atmosphere (like argon or nitrogen) in a desiccator is recommended. When preparing solutions, always use anhydrous, high-purity solvents.
Q4: What is Hydrogen-Deuterium (H/D) exchange and how can I minimize it?
A4: H/D exchange is a reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix). While the C-D bonds in this compound are generally stable, exposure to extreme pH (especially basic conditions) or high temperatures can promote this exchange, leading to inaccurate quantification. To minimize H/D exchange, maintain neutral or slightly acidic pH conditions and avoid prolonged exposure to elevated temperatures during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Inconsistent Quantitative Results
Possible Cause: Inaccurate quantification is often due to a lack of co-elution between the analyte and the internal standard, leading to differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of 1-Bromodecane and this compound to confirm that their peaks perfectly overlap.
-
Adjust Chromatography: If a separation is observed, consider modifying your chromatographic method. For LC, you might adjust the gradient or mobile phase composition. For GC, you may need to optimize the temperature program.
-
Evaluate Matrix Effects: Perform a matrix effect study to quantify the degree of ion suppression or enhancement.
Issue 2: High Variability in Internal Standard Signal
Possible Cause: Significant variation in the this compound signal between samples can be caused by inconsistent sample extraction or the presence of interfering compounds in the matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your sample extraction protocol is robust and reproducible. Evaluate the extraction recovery of both the analyte and the internal standard.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample cleanup procedure, for instance, by using a more selective solid-phase extraction (SPE) method.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that may be causing ion suppression or enhancement.
Quantitative Data Summary
The use of a deuterated internal standard like this compound can significantly improve the precision and accuracy of quantitative analyses by compensating for variability.
Table 1: Impact of Internal Standard Type on Assay Precision
| Internal Standard Type | Analyte Concentration | Inter-patient Imprecision (CV%) |
|---|---|---|
| Deuterated Analyte | Low | 2.7% |
| Deuterated Analyte | Medium | 3.5% |
| Deuterated Analyte | High | 5.7% |
| Structural Analog | Low | 7.6% |
| Structural Analog | Medium | 8.9% |
| Structural Analog | High | 9.7% |
This table illustrates a significant improvement in precision (lower coefficient of variation) when a deuterated internal standard is used compared to a structural analog.[1]
Table 2: Effect of Internal Standard on Recovery from Patient Plasma
| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |
|---|---|---|---|
| Non-isotope-labeled | 6 | 29% - 70% | 2.4-fold |
| Isotope-labeled (Deuterated) | N/A | N/A* | N/A* |
*The use of a stable isotope-labeled internal standard corrects for the inter-individual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[1]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects in GC-MS
Objective: To determine if the sample matrix is causing ion suppression or enhancement that could affect the quantification of an analyte using this compound as an internal standard.
Methodology:
-
Prepare Standard Solutions:
-
Set A (Solvent): Prepare a series of calibration standards of the analyte and a fixed concentration of this compound in a clean solvent (e.g., hexane).
-
Set B (Matrix): Prepare an identical set of calibration standards by spiking the analyte and this compound into a blank matrix extract (a sample known not to contain the analyte).
-
-
GC-MS Analysis: Analyze both sets of standards using your established GC-MS method.
-
Data Analysis:
-
Calculate the response factor (Analyte Area / Internal Standard Area) for each concentration level in both sets.
-
Compare the slopes of the calibration curves from Set A and Set B. A significant difference in the slopes indicates the presence of matrix effects.[2] A lower slope in the matrix indicates ion suppression, while a higher slope suggests ion enhancement.[2]
-
Protocol 2: General LC-MS/MS Quantification using this compound as an Internal Standard
Objective: To provide a general framework for the quantification of a target analyte in a complex matrix (e.g., plasma) using this compound.
Methodology:
-
Sample Preparation:
-
To 100 µL of the plasma sample (calibrator, quality control, or unknown), add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration).
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and this compound by infusing standard solutions.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analyte and this compound.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Quantitative analysis workflow using an internal standard.
Caption: Synthetic workflow incorporating a deuterated decyl group.
References
Technical Support Center: Derivatization with 1-Bromodecane-d21
Welcome to the technical support center for 1-Bromodecane-d21. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for derivatization experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure complete and efficient derivatization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
This compound (CD3(CD2)9Br) is a deuterated long-chain alkyl bromide.[1][2] It is used as a derivatizing agent to introduce a decyl group onto a target molecule. The key advantages of using the deuterated form are:
-
Internal Standard: It can serve as an internal standard in mass spectrometry-based analyses, allowing for accurate quantification by minimizing variations from sample preparation and instrument response.
-
Mass Shift: The significant mass increase of 21 atomic mass units upon derivatization provides a distinct and easily identifiable mass shift in the mass spectrum, aiding in the identification and quantification of the derivatized analyte.[2]
-
Chemical Equivalence: Its chemical reactivity is nearly identical to its non-deuterated counterpart, 1-bromodecane, ensuring that it participates in the same chemical reactions.[3]
Q2: What types of functional groups can be derivatized with this compound?
As an alkyl halide, this compound is an electrophile and will react with nucleophilic functional groups. Common functional groups that can be derivatized include:
-
Thiols (-SH)
-
Amines (-NH2, -NHR)
-
Phenols (Ar-OH)
-
Carboxylic acids (-COOH) (typically after conversion to a more nucleophilic carboxylate salt)
The reactivity of these functional groups generally follows the order of their nucleophilicity.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store it at room temperature in a dry, well-ventilated place, away from light and moisture. The container should be kept tightly closed. It is incompatible with strong oxidizing agents and strong bases. While the compound is stable under these conditions, it is good practice to re-analyze for chemical purity if it has been stored for an extended period (e.g., over three years).
Troubleshooting Guide
This guide addresses common issues that may arise during derivatization experiments with this compound.
Issue 1: Incomplete or Low Derivatization Yield
Symptoms:
-
Low intensity of the derivatized product peak in LC-MS or GC-MS analysis.
-
Presence of a significant amount of unreacted starting material.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent | Increase the molar excess of this compound. A common starting point is a 1.5 to 5-fold molar excess relative to the analyte. | Driving the reaction equilibrium towards the product side by increasing the concentration of one of the reactants. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For many alkylation reactions, heating (e.g., 60-80 °C) can increase the reaction rate. However, excessive heat can lead to degradation of the analyte or reagent. | Increasing kinetic energy of molecules, leading to more frequent and energetic collisions. |
| Incorrect pH/Base | Ensure the presence of a suitable base to deprotonate the nucleophilic functional group. The choice of base depends on the pKa of the analyte. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine (DIPEA). The pH of the reaction mixture should be optimized to ensure the nucleophile is in its deprotonated, more reactive form. | The deprotonated form of the nucleophile is significantly more reactive towards the electrophilic this compound. |
| Poor Solvent Choice | Use an appropriate aprotic polar solvent such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents can solvate the ions involved in the reaction without interfering with the nucleophile. | Aprotic polar solvents are known to accelerate the rate of SN2 reactions, which is the likely mechanism for this derivatization. |
| Presence of Water or Protic Solvents | Ensure all reagents and solvents are anhydrous. Water and other protic solvents can compete with the analyte for reaction with this compound and can also solvate the nucleophile, reducing its reactivity. | Protic solvents can form a solvent shell around the nucleophile, hindering its ability to attack the electrophile. |
| Short Reaction Time | Increase the reaction time. Monitor the reaction progress at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal duration. | Some derivatization reactions, especially with less reactive nucleophiles, may require extended periods to reach completion. |
Troubleshooting Workflow for Low Derivatization Yield
Caption: A logical workflow for troubleshooting incomplete derivatization.
Issue 2: Presence of Side Products
Symptoms:
-
Multiple peaks in the chromatogram corresponding to potential side reactions.
-
Mass spectra indicating unexpected modifications to the analyte or reagent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Over-alkylation | If the analyte has multiple reactive sites (e.g., a primary amine with two N-H bonds), over-alkylation can occur. Reduce the molar excess of this compound and/or lower the reaction temperature. | Milder reaction conditions can favor mono-alkylation. |
| Elimination Reactions | While this compound is a primary alkyl halide and less prone to elimination, using a very strong, sterically hindered base can promote the E2 elimination pathway, leading to the formation of 1-decene-d20. Use a weaker, non-hindered base. | Primary alkyl halides generally favor SN2 substitution over E2 elimination, but harsh conditions can shift this balance. |
| Reaction with Solvent or Buffer Components | Ensure that the solvent and any buffer components are not nucleophilic and will not react with this compound. | Common nucleophilic contaminants include water and amines. |
| Analyte Degradation | If the analyte is sensitive to heat or basic conditions, it may degrade during the reaction. Perform the reaction at a lower temperature or use a milder base. | Protecting the integrity of the target molecule is crucial for accurate analysis. |
Signaling Pathway of Derivatization and Potential Side Reactions
Caption: The desired SN2 reaction pathway and potential side reactions.
Experimental Protocols
Protocol 1: General Derivatization of a Thiol-Containing Analyte
This protocol provides a general starting point for the derivatization of a thiol-containing analyte in a solution.
Materials:
-
This compound
-
Analyte containing a thiol group
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Micro-reaction vials
Procedure:
-
Analyte Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in anhydrous ACN.
-
Reagent Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous ACN.
-
Reaction Setup:
-
In a micro-reaction vial, add 100 µL of the analyte stock solution.
-
Add 5 mg of anhydrous potassium carbonate.
-
Add a 3-fold molar excess of the this compound stock solution.
-
-
Reaction:
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block at 60 °C for 1 hour.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Centrifuge the vial to pellet the potassium carbonate.
-
Transfer the supernatant to a new vial for analysis (e.g., by LC-MS).
-
Protocol 2: Optimization of Derivatization Conditions
To ensure complete derivatization, it is often necessary to optimize the reaction conditions. The following table provides a template for a design of experiments (DoE) approach to optimize key parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Excess of Reagent | 1.5x | 3x | 5x |
| Temperature (°C) | 40 | 60 | 80 |
| Reaction Time (hours) | 1 | 4 | 12 |
| Base | K₂CO₃ | Triethylamine | DIPEA |
By systematically testing different combinations of these parameters, the optimal conditions for the derivatization of a specific analyte can be determined. Monitoring the formation of the derivatized product by a suitable analytical technique (e.g., LC-MS) is essential for this optimization process.
References
Validation & Comparative
A Comparative Analysis of 1-Bromodecane-d21 and its Non-Deuterated Analog for Research Applications
For researchers, scientists, and professionals in drug development, the choice between a deuterated and a non-deuterated compound can significantly impact experimental outcomes. This guide provides an objective comparison between 1-Bromodecane-d21 and its non-deuterated counterpart, 1-Bromodecane, offering supporting data and experimental context to inform procurement and application decisions. The primary distinction lies in the substitution of 21 hydrogen atoms with deuterium, a stable, heavier isotope of hydrogen, which imparts unique physicochemical and performance characteristics.
Physicochemical Properties: A Quantitative Comparison
The replacement of hydrogen with deuterium results in a notable increase in molecular weight and density, while other properties such as boiling point remain largely unaffected. These fundamental differences are critical for applications in mass spectrometry and reaction mechanism studies.
| Property | 1-Bromodecane | This compound |
| Molecular Formula | C₁₀H₂₁Br | C₁₀D₂₁Br |
| Molecular Weight | 221.18 g/mol [1][2][3] | 242.31 g/mol |
| Density | 1.066 g/mL at 25 °C | 1.166 g/mL at 25 °C |
| Boiling Point | 238 °C | 238 °C |
| Refractive Index (n20/D) | 1.456 | Not available |
Structural and Spectroscopic Distinctions
The structural difference between the two molecules is the isotopic substitution, which is visually represented below. This seemingly minor change has profound effects on their analytical signatures.
In mass spectrometry, this compound exhibits a distinct mass shift of M+21 compared to the non-deuterated form. This clear separation is the cornerstone of its use as an internal standard. In ¹H NMR spectroscopy, the proton signals corresponding to the decyl chain would be absent for the deuterated version, confirming isotopic enrichment.
Performance in Experimental Applications
The primary application of 1-Bromodecane is as an alkylating agent and a precursor in various organic syntheses. In contrast, this compound is predominantly used in applications that leverage its isotopic label.
1. Internal Standard in Quantitative Analysis: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard. This compound can be spiked into a sample at a known concentration to act as an internal standard for the quantification of 1-Bromodecane or related analytes. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is detected at a different mass-to-charge ratio, allowing for precise and accurate quantification.
2. Mechanistic and Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of this bond will proceed more slowly for the deuterated compound. This phenomenon, known as the Kinetic Isotope Effect, is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of 1-Bromodecane and this compound, researchers can determine if C-H bond cleavage is the rate-determining step of a reaction.
Experimental Protocol: Use as an Internal Standard in LC-MS
Below is a representative workflow for using this compound as an internal standard to quantify a hypothetical analyte, "Analyte X," in a plasma sample.
Objective: To accurately quantify Analyte X in human plasma.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Analyte X stock solution with methanol to prepare working solutions for calibration standards (e.g., 1-1000 ng/mL).
-
Spike control plasma with these working solutions to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing a fixed concentration of this compound (e.g., 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto an appropriate C18 HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the mass transitions for both Analyte X and this compound using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Analyte X to the IS (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The choice between 1-Bromodecane and this compound is entirely dependent on the intended application. For synthetic chemistry where a decyl group is required, the non-deuterated analog is the cost-effective and appropriate choice. However, for high-precision quantitative analysis where accuracy is paramount, or for advanced mechanistic studies, the unique properties of this compound make it an indispensable tool for the modern researcher. Its higher mass and stronger C-D bonds provide distinct advantages in mass spectrometry and kinetic studies, respectively.
References
Navigating Analytical Accuracy: A Comparative Guide to Quantification Using 1-Bromodecane-d21
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is a cornerstone of reliable data. In the realm of mass spectrometry-based analysis, particularly for halogenated organic compounds, the choice of an appropriate internal standard is critical to mitigate variability and ensure data integrity. This guide provides an objective comparison of 1-Bromodecane-d21 as an internal standard against other deuterated bromoalkane alternatives, supported by experimental protocols and an examination of its application in relevant biological contexts.
Deuterated compounds are widely regarded as the gold standard for internal standards in mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Their key advantage lies in the close chemical and physical similarity to the target analyte. The substitution of hydrogen with deuterium atoms increases the molecular weight, allowing for mass-based differentiation from the analyte, while maintaining nearly identical chromatographic behavior. This co-elution is vital for compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly affect the accuracy and precision of quantification.[1]
Performance Comparison of Deuterated Bromoalkane Internal Standards
While this compound is a robust choice for a variety of applications, other deuterated bromoalkanes such as 1-Bromononane-d19 and 1-Bromododecane-d25 are also commonly employed. The selection of the most suitable internal standard is contingent upon the specific analytes being quantified and the analytical methodology. The following table summarizes the key features and typical applications of these internal standards.
| Feature | 1-Bromononane-d19 | This compound | 1-Bromododecane-d25 |
| Typical Analytes | Mid-chain length (C8-C10) bromoalkanes, brominated flame retardants, and other halogenated hydrocarbons.[1] | Mid-to-long chain (C9-C11) bromoalkanes and related compounds.[1] | Long-chain (C11-C14) bromoalkanes, fatty acid methyl esters (FAMEs), and other lipophilic compounds.[1] |
| Chromatographic Behavior | Closely elutes with C8-C10 brominated compounds. | Closely elutes with C9-C11 brominated compounds. | Closely elutes with C11-C14 brominated and lipophilic compounds. |
| Potential for Isotopic Interference | Low, due to a high degree of deuteration. | Low, due to a high degree of deuteration. | Low, due to a high degree of deuteration. |
Expected Quantitative Performance
| Parameter | Expected Performance Range |
| Accuracy (% Recovery) | 80-120% |
| Precision (% Relative Standard Deviation) | <15% |
Note: This table presents expected performance ranges based on typical results for deuterated internal standards in similar applications. Actual performance will depend on the specific analytical method, analyte, and matrix composition.
Experimental Protocols
The following are detailed methodologies for the use of deuterated bromoalkanes as internal standards in the quantification of brominated compounds by GC-MS.
Protocol 1: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples
This protocol outlines a typical workflow for the extraction and analysis of PBDEs from sediment samples using an isotope dilution method with a deuterated bromoalkane internal standard.
1. Sample Preparation and Extraction:
-
Accurately weigh a 10 g aliquot of freeze-dried sediment.
-
Spike the sample with a known amount of this compound solution as an internal standard.
-
Mix the sample with anhydrous sodium sulfate to remove any residual moisture.
-
Perform extraction using a Soxhlet apparatus with a 1:1 mixture of hexane and dichloromethane for 18 hours.
-
Concentrate the extract using a rotary evaporator.
2. Extract Cleanup:
-
Pass the concentrated extract through a multi-layer silica gel column for cleanup and fractionation.
-
Elute the column with hexane, followed by a mixture of hexane and dichloromethane.
-
Collect the fraction containing the PBDEs and concentrate it to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for each PBDE congener and the internal standard.
4. Quantification:
-
Quantification is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.
-
Generate a calibration curve using a series of standards containing known concentrations of the target PBDEs and a constant concentration of the internal standard.
Application in a Biological Context: Mitochondrial Toxicity of Brominated Flame Retardants
This compound is often used to quantify brominated flame retardants (BFRs) in biological and environmental samples. Understanding the toxicological impact of these compounds is crucial for drug development and safety assessment. Research has shown that mitochondria are a primary target of BFR toxicity.
BFRs can impair mitochondrial bioenergetics by disrupting the electron transport chain and uncoupling oxidative phosphorylation. This leads to a decrease in ATP production and a collapse of the mitochondrial membrane potential. This energetic failure triggers a surge in reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses and causes significant oxidative damage to lipids, proteins, and DNA. Ultimately, this cascade of events can lead to the activation of apoptotic pathways and cell death.
Conclusion
The use of this compound as a deuterated internal standard offers a reliable and accurate approach for the quantification of mid-to-long chain brominated compounds. Its chemical similarity to the target analytes ensures effective compensation for analytical variability, leading to high-quality data. While direct quantitative comparisons with other deuterated bromoalkanes are not extensively documented, the principles of isotope dilution mass spectrometry and the performance of analogous methods strongly support its efficacy. The selection of this compound, or a similar deuterated standard like 1-Bromononane-d19 or 1-Bromododecane-d25, should be guided by the specific chain length and properties of the analyte of interest. The application of these standards is critical in various research fields, including environmental monitoring and the toxicological assessment of compounds like brominated flame retardants, which have significant implications for human health and drug development.
References
Linearity of Calibration Curves with 1-Bromodecane-d21: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the fields of environmental monitoring and pharmaceutical development, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of 1-Bromodecane-d21 as an internal standard, with a focus on the linearity of calibration curves, a critical parameter in method validation. We compare its performance with common alternatives and provide supporting representative experimental data and protocols.
Deuterated compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their key advantage lies in their chemical and physical similarity to the target analyte. By replacing hydrogen atoms with deuterium, the molecular weight is increased, which allows for differentiation from the analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior. This co-elution is crucial for compensating for variations in sample preparation, injection volume, and matrix effects.
Performance Comparison: Deuterated Bromoalkanes
While this compound is a robust choice for a variety of semi-polar to non-polar brominated compounds, other deuterated bromoalkanes are also frequently employed. The selection of the most appropriate internal standard is often guided by the specific analytes being quantified and the analytical method used. Below is a comparison of this compound with two common alternatives: 1-Bromononane-d19 and 1-Bromododecane-d25.
| Feature | 1-Bromononane-d19 | This compound | 1-Bromododecane-d25 |
| Chemical Formula | C₉D₁₉Br | C₁₀D₂₁Br | C₁₂D₂₅Br |
| Molecular Weight | ~228.26 g/mol | ~242.31 g/mol [1] | ~270.36 g/mol |
| Typical Analytes | Mid-chain length (C8-C10) bromoalkanes, brominated flame retardants, and other halogenated hydrocarbons.[2] | Mid-to-long chain (C9-C11) bromoalkanes and related compounds.[2] | Long-chain (C11-C13) bromoalkanes and related compounds. |
| Key Advantage | Good volatility for GC analysis of shorter to mid-chain analytes. | Versatile for a broad range of mid-to-long chain analytes. | Better matches the chromatographic behavior and extraction efficiency of longer-chain analytes. |
Linearity of Calibration Curves: Representative Data
The linearity of a calibration curve is a measure of how well the instrumental response (e.g., peak area ratio) correlates with the concentration of the analyte. A high correlation coefficient (R²), typically greater than 0.99, is indicative of good linearity.
The following table presents representative data for a calibration curve for the analysis of a Polybrominated Diphenyl Ether (PBDE), specifically BDE-47, using this compound as an internal standard. This data is illustrative of the performance that can be expected in a validated GC-MS method.
| Concentration of BDE-47 (ng/mL) | Peak Area of BDE-47 | Peak Area of this compound (Constant) | Peak Area Ratio (BDE-47 / this compound) |
| 1.0 | 5,250 | 50,000 | 0.105 |
| 5.0 | 26,100 | 50,200 | 0.520 |
| 10.0 | 51,500 | 49,800 | 1.034 |
| 25.0 | 128,000 | 50,500 | 2.535 |
| 50.0 | 252,000 | 49,900 | 5.050 |
| 100.0 | 508,000 | 50,100 | 10.140 |
| Correlation Coefficient (R²) | > 0.999 |
Note: The data presented in this table is representative and intended for illustrative purposes. Studies have shown that for the analysis of various PBDEs, correlation coefficients in the range of 0.9974 to 0.9999 can be achieved, demonstrating excellent linearity.[3]
Experimental Protocols
The following is a representative experimental protocol for the quantification of Polybrominated Diphenyl Ethers (PBDEs) in an environmental matrix (e.g., sediment) using GC-MS with a deuterated bromoalkane like this compound as an internal standard. This protocol can be adapted for other matrices and analytes.
1. Sample Preparation and Extraction:
-
Accurately weigh a 10 g aliquot of freeze-dried sediment.
-
Spike the sample with a known amount of this compound solution as an internal standard.
-
Mix the sample with anhydrous sodium sulfate to remove any residual moisture.
-
Perform extraction using a Soxhlet apparatus with a 1:1 mixture of hexane and dichloromethane for 18 hours.[2]
-
Concentrate the extract using a rotary evaporator.
2. Extract Cleanup:
-
Pass the concentrated extract through a multi-layer silica gel column for cleanup and fractionation.
-
Elute the column with hexane, followed by a mixture of hexane and dichloromethane.
-
Collect the fraction containing the PBDEs and concentrate it to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for each PBDE congener and the internal standard.
4. Quantification:
-
Quantification is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of the target PBDEs and a constant concentration of the internal standard.
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Inter-Laboratory Analysis of 1-Bromodecane-d21 and Its Alternatives
This guide provides a comprehensive comparison of analytical methodologies for 1-Bromodecane-d21, a deuterated long-chain bromoalkane. The focus is on assessing isotopic purity, a critical parameter for its application as an internal standard in mass spectrometry-based quantitative analyses, a tracer in metabolic studies, and in the development of deuterated drugs to enhance pharmacokinetic profiles.[1] This document is intended for researchers, scientists, and drug development professionals to provide objective comparisons of analytical performance and detailed experimental data.
While specific inter-laboratory comparison studies for this compound are not publicly available, this guide draws upon established analytical protocols for deuterated compounds to present a framework for performance assessment. The primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Alternatives to this compound
For applications requiring a deuterated alkyl bromide, the choice of internal standard can be guided by specific experimental needs, such as differing chain length for chromatographic separation or a distinct mass-to-charge ratio (m/z).[1] Besides this compound, other viable alternatives include:
-
1-Bromooctane-d17
-
1-Bromononane-d19 [1]
The selection of a suitable deuterated bromoalkane is contingent on the specific requirements of the intended application.[1]
Data Presentation: Performance of Analytical Methods
The following tables summarize the key performance indicators for the primary analytical techniques used to assess the isotopic purity of this compound and its alternatives.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Expected Performance | Key Considerations |
| Isotopic Purity Measurement | High precision and accuracy in determining the distribution of isotopologues. | Proper selection of fragment ions is crucial to minimize interferences. |
| Limit of Detection (LOD) | Low (ng to pg range) | Dependent on the ionization efficiency and detector sensitivity. |
| Limit of Quantification (LOQ) | Low (ng to pg range) | Requires a well-defined signal-to-noise ratio for the lowest isotopologue. |
| Linearity | Wide dynamic range | Calibration with standards of known isotopic enrichment is recommended. |
| Precision (RSD) | Typically <5% | Influenced by injection volume, GC separation, and MS stability. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Performance
| Parameter | Expected Performance | Key Considerations |
| Quantitative Analysis | Highly accurate for determining the degree of deuteration. | Requires high-field NMR for better signal dispersion and resolution. |
| Specificity | Provides structural information and confirms the position of deuterium atoms. | ¹H NMR is used to detect residual protons; ²H NMR directly detects deuterium. |
| Limit of Quantification (LOQ) | Higher than MS (µg to mg range) | Dependent on the magnetic field strength and the number of scans. |
| Precision (RSD) | Typically <2% | Influenced by sample preparation, shimming, and integration accuracy. |
Experimental Protocols
Accurate determination of isotopic purity requires robust and validated analytical methods. Below are detailed protocols for assessing the isotopic purity of this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Isotopic Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for separating long-chain alkyl halides (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold: 5 minutes at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan mode to identify all fragment ions and selected ion monitoring (SIM) mode for quantitative analysis of specific isotopologues.
- Mass Range: m/z 50-300.
3. Data Analysis:
- Identify the molecular ion peak and characteristic fragment ions of 1-Bromodecane.
- In the mass spectrum of the deuterated compound, determine the relative intensities of the peaks corresponding to the fully deuterated species (d21) and the less-deuterated isotopologues (d20, d19, etc.).
- Calculate the isotopic purity by expressing the peak area of the fully deuterated isotopologue as a percentage of the sum of the peak areas of all isotopologues.
Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and is a primary method for quantifying the degree of deuteration.
1. Sample Preparation:
- Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- Add a known amount of an internal standard with a well-defined chemical shift (e.g., tetramethylsilane, TMS) for chemical shift referencing.
2. NMR Instrumentation and Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
- Nuclei: Acquire both ¹H and ²H NMR spectra.
- ¹H NMR:
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio for detecting any residual proton signals.
- Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of the protons for accurate quantification.
- ²H NMR:
- Pulse Sequence: Standard single-pulse experiment with proton decoupling.
- Number of Scans: Typically requires more scans than ¹H NMR due to the lower gyromagnetic ratio of deuterium.
3. Data Analysis:
- In the ¹H NMR spectrum, integrate the area of any residual proton signals corresponding to the bromo-decane structure. Compare this to the integral of the internal standard to quantify the amount of non-deuterated species.
- In the ²H NMR spectrum, observe the deuterium signals and confirm their chemical shifts.
- The isotopic purity can be calculated from the ¹H NMR spectrum by comparing the integral of residual protons to the expected integral if the compound were not deuterated.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for Isotopic Purity Assessment by GC-MS.
Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.
References
A Comparative Guide to Analytical Method Validation Using 1-Bromodecane-d21 as an Internal Standard
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are of utmost importance. The validation of these methods ensures the integrity of the data generated. A critical component in many quantitative analytical techniques, particularly chromatography, is the use of an internal standard. This guide provides an objective comparison of 1-Bromodecane-d21, a deuterated internal standard, with its non-deuterated counterpart, 1-Bromodecane, and other alternatives for the analysis of halogenated organic compounds.
The "gold standard" in quantitative mass spectrometry-based bioanalysis is widely considered to be stable isotope-labeled (SIL) internal standards, particularly deuterated standards.[1] Their physical and chemical properties are nearly identical to the analyte, differing only in mass.[1] This similarity allows for co-elution with the analyte, which helps in correcting for variations during sample preparation and analysis.[1][2]
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is contingent on the specific analytes being quantified and the analytical method employed. While this compound is suitable for a range of mid-to-long chain (C9-C11) bromoalkanes and related compounds, other deuterated bromoalkanes can also be utilized.[3]
Physicochemical Properties:
| Property | This compound | 1-Bromodecane |
| Molecular Formula | CD₃(CD₂)₉Br | C₁₀H₂₁Br |
| Molecular Weight | 242.31 g/mol | 221.18 g/mol |
| Boiling Point | 238 °C (lit.) | 238 °C |
| Density | 1.166 g/mL at 25 °C | 1.038 g/mL at 25 °C |
Performance Characteristics:
Deuterated standards consistently demonstrate superior performance in key validation parameters due to their near-identical chemical and physical properties to the analyte. This co-elution behavior is crucial for compensating for variations in sample preparation, injection volume, and matrix effects.
| Validation Parameter | This compound (Deuterated IS) | 1-Bromodecane (Non-Deuterated IS) | Justification |
| Linearity (R²) | ≥ 0.999 | Typically ≥ 0.995 | Co-elution and similar ionization to the analyte lead to a highly proportional response. |
| Accuracy (% Recovery) | 95-105% | 85-115% | Effectively compensates for matrix effects and analyte loss during sample preparation. |
| Precision (%RSD) | < 5% | < 15% | Minimizes variability introduced during sample handling and injection. |
| Matrix Effect | Minimized | Potential for significant signal suppression or enhancement. | The deuterated standard experiences the same matrix effects as the analyte, providing accurate correction. |
Experimental Protocols
A full validation of a bioanalytical method should be conducted to ensure its reliability for the intended application. The following is a typical workflow for the extraction and analysis of brominated compounds from a sample matrix using an isotope dilution method with this compound as the internal standard.
1. Sample Preparation and Extraction:
-
Accurately weigh a 10 g aliquot of the homogenized sample.
-
Spike the sample with a known amount of this compound solution.
-
Mix the sample with a drying agent like anhydrous sodium sulfate to remove moisture.
-
Perform extraction using a Soxhlet apparatus with a suitable solvent mixture (e.g., 1:1 hexane and dichloromethane) for 18 hours.
-
Concentrate the extract using a rotary evaporator.
2. Extract Cleanup:
-
Pass the concentrated extract through a multi-layer silica gel column for cleanup and fractionation.
-
Elute the column with hexane, followed by a mixture of hexane and dichloromethane.
-
Collect the fraction containing the analytes of interest and concentrate to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent, operated in Selected Ion Monitoring (SIM) mode.
4. Data Analysis and Validation:
-
Generate calibration curves using a linear regression analysis of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Assess the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) based on regulatory guidelines.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for analysis using an internal standard.
Caption: Decision tree for internal standard selection.
References
1-Bromodecane-d21: A Comparative Guide for Absolute and Relative Quantification
In the landscape of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the precise and accurate quantification of target analytes is paramount. The use of internal standards is a cornerstone of reliable quantitative analysis, especially in chromatography coupled with mass spectrometry (GC-MS and LC-MS). Among the various types of internal standards, stable isotope-labeled compounds, such as 1-Bromodecane-d21, are often considered the gold standard for their ability to mimic the behavior of the analyte of interest, thereby providing superior correction for experimental variability.
This guide provides an objective comparison of this compound's performance in absolute versus relative quantification, supported by experimental data and detailed methodologies. We will explore its application, compare it with relevant alternatives, and provide the necessary protocols to implement its use in a laboratory setting.
Absolute vs. Relative Quantification: A Brief Overview
Absolute quantification aims to determine the exact amount of an analyte in a sample. This is typically achieved by creating a calibration curve with known concentrations of a certified reference standard. The response of the analyte in the unknown sample is then compared to this calibration curve to determine its concentration. When a stable isotope-labeled internal standard like this compound is used, it is added at a constant concentration to all standards and samples. The ratio of the analyte signal to the internal standard signal is then used to construct the calibration curve, which corrects for variations in sample preparation and instrument response.
Relative quantification , on the other hand, determines the change in the amount of an analyte relative to a reference sample or between different samples. It does not provide an exact concentration but rather a fold-change. While a calibration curve can be used, it is often sufficient to compare the analyte-to-internal-standard signal ratio between samples to determine the relative change in analyte concentration.
This compound as an Internal Standard
This compound is a deuterated analog of 1-bromodecane, a non-polar alkyl halide. Its high isotopic purity and close physicochemical properties to its non-deuterated counterpart make it an excellent internal standard for the quantification of similar non-polar and semi-polar organic compounds. It is particularly well-suited for GC-MS analysis due to its volatility and thermal stability.
Comparison with Alternative Deuterated Bromoalkanes
The choice of a deuterated internal standard often depends on the specific analyte and the analytical method. Here, we compare this compound with two other common deuterated bromoalkane internal standards: 1-Bromononane-d19 and 1-Bromododecane-d25.
| Feature | 1-Bromononane-d19 | This compound | 1-Bromododecane-d25 |
| Molecular Formula | C₉D₁₉Br | C₁₀D₂₁Br | C₁₂D₂₅Br |
| Molecular Weight | ~226.27 g/mol | ~242.31 g/mol [1][2] | ~274.38 g/mol |
| CAS Number | 1219805-90-9 | 98195-39-2[1][2] | 204259-66-5 |
| Typical Analytes | Mid-chain length (C8-C10) bromoalkanes, brominated flame retardants, and other halogenated hydrocarbons.[1] | Mid-to-long chain (C9-C11) bromoalkanes and related compounds. | Long-chain (C11-C14) bromoalkanes, fatty acid methyl esters. |
| Isotopic Purity | ≥98 atom % D | 98 atom % D | ≥98 atom % D |
Experimental Protocols
The following protocols provide a framework for using this compound as an internal standard in both absolute and relative quantification workflows. The example focuses on the analysis of Polybrominated Diphenyl Ethers (PBDEs), a class of brominated flame retardants, in environmental sediment samples by GC-MS.
Protocol 1: Sample Preparation and Extraction for PBDE Analysis
-
Sample Preparation: Accurately weigh a 10 g aliquot of freeze-dried sediment.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution. The exact amount will depend on the expected concentration range of the analytes and should be optimized during method development.
-
Drying: Mix the sample with anhydrous sodium sulfate to remove any residual moisture.
-
Extraction: Perform a Soxhlet extraction using a 1:1 mixture of hexane and dichloromethane for 18 hours.
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Cleanup: Pass the concentrated extract through a multi-layer silica gel column for cleanup and fractionation. Elute the column first with hexane, followed by a mixture of hexane and dichloromethane. Collect the fraction containing the PBDEs and concentrate it to a final volume of 1 mL.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 320°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each PBDE congener and for this compound. For this compound, key ions would include its molecular ion cluster.
Data Presentation and Interpretation
Table 2: Hypothetical Performance Data for Absolute Quantification of BDE-47
| Calibration Level (ng/mL) | Analyte (BDE-47) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 15,234 | 1,201,456 | 0.0127 | 1.02 | 102 |
| 5 | 76,170 | 1,198,734 | 0.0635 | 5.08 | 101.6 |
| 10 | 151,234 | 1,205,678 | 0.1254 | 10.03 | 100.3 |
| 50 | 758,901 | 1,199,876 | 0.6325 | 49.8 | 99.6 |
| 100 | 1,520,345 | 1,203,456 | 1.2633 | 100.2 | 100.2 |
Table 3: Hypothetical Performance Data for Relative Quantification of BDE-47 in two samples
| Sample ID | Analyte (BDE-47) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio | Fold Change vs. Sample A |
| Sample A | 54,321 | 1,202,345 | 0.0452 | 1.0 |
| Sample B | 109,876 | 1,198,765 | 0.0917 | 2.03 |
Visualization of Workflows
The following diagrams illustrate the logical flow of absolute and relative quantification using this compound as an internal standard.
References
A Comparative Guide to the Cross-Validation of 1-Bromodecane-d21 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of 1-Bromodecane-d21 against other potential internal standards (IS) for the quantitative analysis of its non-deuterated analogue, 1-Bromodecane, in a biological matrix. Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.[1][2][3] This similarity allows them to effectively compensate for variations during sample preparation and analysis, leading to enhanced accuracy and precision.[3][4]
This document outlines the experimental protocols and data presentation necessary to objectively compare the performance of this compound with two common alternative standards: a structural analogue (1-Bromododecane) and a homologous deuterated compound (1-Bromooctane-d17). The goal is to provide a robust methodology for validating the selection of the most appropriate internal standard, a critical step for ensuring data integrity in pharmacokinetic, toxicokinetic, and bioequivalence studies.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to provide a template for researchers to present their own findings.
Candidate Internal Standards for Comparison
An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. This comparison will evaluate three types of internal standards against the target analyte, 1-Bromodecane.
-
Analyte: 1-Bromodecane
-
Primary Standard: this compound (a stable isotope-labeled analogue)
-
Alternative Standard 1: 1-Bromododecane (a structural analogue with a longer alkyl chain)
-
Alternative Standard 2: 1-Bromooctane-d17 (a deuterated homologous standard with a shorter alkyl chain)
Table 1: Physicochemical Properties of Analyte and Internal Standards
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Type |
| 1-Bromodecane (Analyte) | C₁₀H₂₁Br | 221.18 | 238 | Target Analyte |
| This compound (IS-1) | CD₃(CD₂)₉Br | 242.31 | 238 | Isotopic Analogue |
| 1-Bromododecane (IS-2) | C₁₂H₂₅Br | 249.24 | 276 | Structural Analogue |
| 1-Bromooctane-d17 (IS-3) | CD₃(CD₂)₇Br | 214.21 | 201 | Homologous Isotopic Analogue |
Experimental Protocol
The following protocol describes a method for evaluating the performance of each internal standard in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This process is designed to assess key validation parameters including linearity, recovery, and matrix effects, in line with FDA and EMA guidelines.
Materials and Reagents
-
Human plasma (K₂EDTA), screened from at least six individual donors
-
1-Bromodecane, this compound, 1-Bromododecane, 1-Bromooctane-d17
-
Methanol, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Type I ultrapure water
Sample Preparation
-
Stock Solutions: Prepare individual 1.00 mg/mL stock solutions of the analyte and each internal standard in methanol.
-
Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QC samples (Low, Mid, High) by spiking appropriate volumes of the analyte stock solution into blank human plasma.
-
Internal Standard Spiking: Create three separate sets of calibration standards and QCs. For each set, spike every sample (except the double blank) with one of the internal standard stock solutions (IS-1, IS-2, or IS-3) to achieve a final concentration of 50 ng/mL.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of MTBE to 500 µL of each plasma sample. Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Evaporation & Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM).
-
1-Bromodecane: m/z 141, 143
-
This compound: m/z 162
-
1-Bromododecane: m/z 169, 171
-
1-Bromooctane-d17: m/z 136
-
Mandatory Visualizations
References
A Comparative Guide to the Performance of 1-Bromodecane-d21 in Diverse Analytical Matrices
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1-Bromodecane-d21, a deuterated alkyl bromide, with other common alternatives used as internal standards in mass spectrometry-based assays. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your specific analytical needs.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly in complex matrices such as plasma, soil, and various pharmaceutical formulations, deuterated internal standards are considered the gold standard. Their utility stems from their chemical and physical similarity to the target analyte. By replacing hydrogen atoms with deuterium, the molecular weight is increased, enabling mass-based differentiation from the analyte while maintaining nearly identical chromatographic behavior. This co-elution is crucial for compensating for variations that can occur during sample preparation, injection, and ionization, known as matrix effects, which can significantly impact the accuracy and precision of quantification[1][2][3][4]. The ideal deuterated internal standard co-elutes with the analyte and exhibits similar ionization behavior, thereby experiencing the same matrix effects and providing a reliable means of correction[5].
Performance Comparison of Deuterated Bromoalkanes
While this compound is a versatile internal standard for a range of semi-polar and non-polar brominated compounds, other deuterated bromoalkanes are also employed. The selection of an internal standard is often dictated by the specific analytes being quantified and the analytical methodology. Below is a comparative overview of this compound and two common alternatives: 1-Bromononane-d19 and 1-Bromododecane-d25.
Table 1: Comparison of Deuterated Bromoalkane Internal Standards
| Feature | 1-Bromononane-d19 | This compound | 1-Bromododecane-d25 |
| Chemical Formula | CD₃(CD₂)₈Br | CD₃(CD₂)₉Br | CD₃(CD₂)₁₁Br |
| Molecular Weight | ~224.28 g/mol | ~242.31 g/mol | ~274.39 g/mol |
| Typical Analytes | Mid-chain length (C8-C10) bromoalkanes, brominated flame retardants, other halogenated hydrocarbons. | Mid-to-long chain (C9-C11) bromoalkanes and related compounds. | Long-chain (C11-C13) bromoalkanes and highly lipophilic brominated compounds. |
| Relative Retention Time | Shorter | Intermediate | Longer |
| Potential for Isotopic Crosstalk | Low | Low | Low |
| Commercial Availability | Readily Available | Readily Available | Readily Available |
Note: Specific quantitative performance data such as recovery, linearity, and limit of detection are highly matrix and method dependent. While the following experimental protocols provide a framework for achieving robust results, it is essential to perform in-house validation for your specific application.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing deuterated bromoalkanes as internal standards in different matrices.
Protocol 1: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Sediment by GC-MS
This protocol, adapted from a comparative study, outlines a typical workflow for the extraction and analysis of PBDEs from sediment samples using an isotope dilution method. This method can be applied using this compound or its alternatives.
1. Sample Preparation and Extraction:
-
Accurately weigh a 10 g aliquot of freeze-dried sediment.
-
Spike the sample with a known amount of this compound solution as an internal standard.
-
Mix the sample with anhydrous sodium sulfate to remove residual moisture.
-
Perform extraction using a Soxhlet apparatus with a 1:1 mixture of hexane and dichloromethane for 18 hours.
-
Concentrate the extract using a rotary evaporator.
2. Extract Cleanup:
-
Pass the concentrated extract through a multi-layer silica gel column for cleanup and fractionation.
-
Elute the column with hexane, followed by a mixture of hexane and dichloromethane.
-
Collect the fraction containing the PBDEs and concentrate it to a final volume of 1 mL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent, operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Monitor characteristic ions for each PBDE congener and the internal standard. For this compound, key ions would include the molecular ion cluster.
4. Quantification:
-
Quantification is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.
-
Generate a calibration curve using a series of standards containing known concentrations of the target PBDEs and a constant concentration of this compound.
Protocol 2: Quantification of 1-Bromodecane in Plasma by LC-MS/MS
This protocol provides a framework for the quantification of 1-Bromodecane in a biological matrix, such as plasma, using a deuterated internal standard like this compound. The methodology is adapted from an application note for a similar compound.
1. Materials and Reagents:
-
Analyte: 1-Bromodecane (≥98% purity).
-
Internal Standard: this compound (Isotopic Purity: ≥98 atom % D; Chemical Purity: ≥98%).
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Matrix: Human Plasma (or other relevant biological matrix).
2. Sample Preparation:
-
Prepare stock solutions of 1-Bromodecane and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking appropriate amounts of the 1-Bromodecane stock solution into the blank biological matrix.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components (e.g., 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
MS/MS Transitions (MRM):
-
1-Bromodecane: To be determined based on the compound's mass spectrum (e.g., precursor ion [M+H]⁺ and a characteristic product ion).
-
This compound: The precursor ion will be shifted by +21 Da compared to unlabeled 1-Bromodecane.
-
Visualizing Analytical Workflows
Diagrams illustrating the experimental workflows can clarify complex processes and relationships.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Isotopic Enrichment of 1-Bromodecane-d21 and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of isotopic enrichment in deuterated compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of 1-Bromodecane-d21 with its common alternatives, 1-Bromooctane-d17 and 1-Bromononane-d19. We present supporting experimental protocols and data to facilitate an objective evaluation of these critical research materials.
The utility of deuterated compounds, such as this compound, as internal standards in mass spectrometry, for tracing metabolic pathways, or for altering drug metabolism, is directly dependent on their isotopic purity.[1] Incomplete deuteration can introduce significant errors in quantification and lead to the misinterpretation of results. Therefore, robust analytical methods are essential to verify the degree of isotopic enrichment. The primary techniques for this assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Comparative Analysis of Deuterated Bromoalkanes
| Feature | This compound | 1-Bromooctane-d17 | 1-Bromononane-d19 |
| Molecular Formula | CD₃(CD₂)₉Br | CD₃(CD₂)₆CD₂Br | C₉D₁₉Br |
| Molecular Weight | ~242.31 g/mol | ~210.23 g/mol | ~226.27 g/mol |
| Typical Isotopic Purity | ≥98 atom % D | ≥98 atom % D | ≥98 atom % D |
| Primary Application | Internal standard for C10 compounds | Internal standard for C8 compounds | Internal standard for C9 compounds |
Experimental Protocols for Isotopic Enrichment Assessment
Accurate determination of isotopic purity requires rigorous analytical methods. Below are detailed protocols for the two primary techniques used for assessing the isotopic enrichment of deuterated bromoalkanes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).
Sample Preparation:
-
Prepare a stock solution of the deuterated bromoalkane at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Analysis:
-
Identify the molecular ion cluster in the mass spectrum. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺).
-
Examine the ion intensities in the molecular ion region to determine the relative abundance of the different isotopologues (e.g., d₂₁, d₂₀, d₁₉, etc. for this compound).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [(Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues)] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR is a direct method to observe the sites and extent of deuteration. Proton (¹H) NMR is also valuable for quantifying residual, non-deuterated species.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the deuterated bromoalkane in a protonated solvent (e.g., chloroform, CHCl₃). For ¹H NMR, a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS) should be used.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or higher, equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard proton spectrum to identify and quantify any residual proton signals. The absence or significant reduction of signals corresponding to the non-deuterated analogue indicates a high level of deuteration.
-
-
²H NMR:
-
Frequency: 61.4 MHz on a 400 MHz instrument.
-
Pulse Program: Standard single pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.
-
Data Analysis:
-
¹H NMR: Integrate the residual proton signals and compare them to the integral of a known internal standard to quantify the amount of non-deuterated or partially deuterated species.
-
²H NMR: The presence of signals at the expected chemical shifts for the alkyl chain confirms deuteration at those positions. The integral of these signals can be used to confirm the overall deuteration level.
Conclusion
The selection of a deuterated bromoalkane for a specific research application should be based on a careful consideration of its physical and chemical properties, including its chain length and mass, to ensure optimal performance as an internal standard or tracer. While this compound, 1-Bromooctane-d17, and 1-Bromononane-d19 are all commercially available with high stated isotopic purity, it is imperative for researchers to independently verify these specifications using the robust GC-MS and NMR methodologies outlined in this guide.[1] This due diligence ensures the accuracy and reliability of experimental data, which is the cornerstone of scientific advancement in research and drug development.
References
Navigating Analytical Robustness: A Comparative Guide to 1-Bromodecane-d21 and its Alternatives
In the landscape of analytical chemistry, particularly within the realms of environmental testing, food safety, and pharmaceutical development, the robustness of an analytical method is paramount. A robust method consistently delivers accurate and precise results despite minor variations in experimental conditions. The use of internal standards is a cornerstone of achieving such robustness, especially in chromatographic and mass spectrometric techniques. Among the various types of internal standards, deuterated compounds are considered the gold standard due to their near-identical chemical and physical properties to the target analyte.
This guide provides a comprehensive comparison of 1-Bromodecane-d21, a deuterated internal standard, with its common alternatives for the analysis of brominated compounds and other persistent organic pollutants (POPs). By presenting experimental data, detailed methodologies, and logical workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate internal standard for their specific analytical needs, thereby ensuring the reliability and validity of their results.
The Critical Role of Deuterated Internal Standards in Method Robustness
Robustness testing is a critical component of method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in parameters such as temperature, flow rate, or sample matrix composition.[1][2][3][4] An ideal internal standard co-elutes with the analyte and experiences similar effects from any variations in the analytical process, from extraction to detection.[5] This allows for accurate correction of the analyte's signal, leading to more precise and reliable quantification.
Deuterated internal standards, such as this compound, are particularly effective because their physicochemical properties are nearly identical to their non-deuterated counterparts. This ensures they behave similarly during sample preparation, extraction, and chromatography. The mass difference, due to the replacement of hydrogen with deuterium atoms, allows for their distinct detection by a mass spectrometer.
Comparison of this compound with Alternative Deuterated Bromoalkanes
The choice of an internal standard is critical and depends on the specific analyte and the analytical method. While this compound is a versatile internal standard for mid-to-long chain bromoalkanes, other deuterated alternatives are also available. The following table provides a qualitative comparison of this compound with two common alternatives: 1-Bromononane-d19 and 1-Bromododecane-d25.
| Feature | 1-Bromononane-d19 | This compound | 1-Bromododecane-d25 |
| Molecular Formula | C9D19Br | C10D21Br | C12D25Br |
| Molecular Weight | 229.26 g/mol | 242.31 g/mol | 270.36 g/mol |
| Typical Analytes | Mid-chain length (C8-C10) bromoalkanes, brominated flame retardants, and other halogenated hydrocarbons. | Mid-to-long chain (C9-C11) bromoalkanes and related compounds. | Long-chain (C11-C13) bromoalkanes and other lipophilic compounds. |
| Elution Profile | Elutes earlier than this compound in typical reversed-phase chromatography. | Intermediate elution. | Elutes later than this compound in typical reversed-phase chromatography. |
| Suitability | Best suited for analytes with similar chain length and polarity. | A good general-purpose internal standard for a range of brominated compounds. | Ideal for analytes with longer alkyl chains. |
Expected Performance in Robustness Testing
| Parameter Variation | Expected Impact on Analyte/IS Ratio | Justification |
| ± 10% Variation in Extraction Solvent Volume | Minimal | The deuterated internal standard will be extracted with similar efficiency to the native analyte, compensating for volume variations. |
| ± 5°C Fluctuation in GC Oven Temperature | Minimal | The retention times of the analyte and the deuterated internal standard will shift similarly, maintaining a stable peak area ratio. |
| Slight Variations in Sample Matrix Composition | Minimal | The co-eluting deuterated internal standard will experience similar matrix effects (ion suppression or enhancement) as the analyte, leading to accurate correction. |
| Minor Changes in Instrument Sensitivity | Minimal | The ratio of the analyte signal to the internal standard signal will remain constant, even if the absolute signal intensity for both changes. |
Experimental Protocols
A robust analytical method is crucial for the successful implementation of this compound as an internal standard. Below is a detailed methodology for the analysis of Persistent Organic Pollutants (POPs) in a sediment matrix, which can be adapted for other matrices and analytes.
Protocol: Analysis of Persistent Organic Pollutants (POPs) in Sediment using GC-MS with this compound Internal Standard
1. Sample Preparation and Extraction:
-
Accurately weigh 10 g of a freeze-dried sediment sample into a clean extraction thimble.
-
Spike the sample with a known amount of this compound solution as an internal standard.
-
Mix the sample with anhydrous sodium sulfate to remove any residual moisture.
-
Perform a Soxhlet extraction for 18 hours using a 1:1 mixture of hexane and dichloromethane.
-
Concentrate the extract using a rotary evaporator.
2. Extract Cleanup:
-
Prepare a multi-layer silica gel column for cleanup and fractionation.
-
Pass the concentrated extract through the column.
-
Elute the column with hexane, followed by a mixture of hexane and dichloromethane.
-
Collect the fraction containing the target analytes and the internal standard.
-
Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the appropriate m/z ions for the target analytes and for this compound.
-
4. Quantification:
-
Quantification is based on the ratio of the peak area of the native analyte to the peak area of this compound.
-
Generate a calibration curve using a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logical framework for selecting an appropriate internal standard, the following diagrams are provided.
References
The Gold Standard in Quantitative Analysis: A Cost-Benefit Analysis of 1-Bromodecane-d21
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive cost-benefit analysis of 1-Bromodecane-d21, a deuterated long-chain alkyl bromide, comparing its performance and cost-effectiveness against its non-deuterated counterpart, 1-Bromodecane, and other alternatives.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based applications. Their utility lies in their chemical near-identity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This co-behavior effectively corrects for variations that can occur at each stage of the analytical process, leading to more precise and accurate quantification.
Cost Comparison: A Clear Investment in Quality
A primary consideration for any laboratory is the cost of reagents. While deuterated standards come at a higher initial purchase price, a thorough analysis reveals a compelling economic argument for their use, particularly in high-stakes applications like drug development and clinical research.
| Product | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | C/D/N Isotopes | 0.1 g | $157.00 | $1570.00 |
| C/D/N Isotopes | 0.25 g | $242.00 | $968.00 | |
| Cambridge Isotope Laboratories | 1 g | $666.00 | $666.00 | |
| 1-Bromodecane | Sigma-Aldrich | 100 g | $31.70 | $0.32 |
| Sigma-Aldrich | 500 g | $70.80 | $0.14 | |
| Thermo Scientific Chemicals | 100 g | $26.65 | $0.27 | |
| Advent Chembio | 100 g | ₹1,442.00 (~$17.30) | ~$0.17 | |
| Advent Chembio | 500 g | ₹5,856.00 (~$70.27) | ~$0.14 |
As the table clearly indicates, the initial cost of this compound is significantly higher than its non-deuterated form. However, this upfront investment can lead to substantial long-term savings by reducing the need for costly repeat analyses, troubleshooting, and method re-validation that can arise from the use of less reliable internal standards. The improved data quality and confidence can also accelerate research and development timelines.
Performance Comparison: The Deuterated Advantage in Action
The primary benefit of using this compound lies in its superior performance as an internal standard in mass spectrometry. Its key advantages over non-deuterated alternatives like 1-Bromodecane or other structurally similar compounds are most evident in its ability to compensate for matrix effects and improve analytical precision and accuracy.
Mitigating Matrix Effects:
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis. Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes and experiences the same degree of matrix effects. This allows for accurate normalization of the analyte signal, leading to more reliable quantification.[1][2] Non-deuterated internal standards, which are structurally different, may have different retention times and be affected differently by the matrix, leading to inaccurate results.[1]
To illustrate this, consider a hypothetical experiment quantifying a long-chain fatty acid in a complex biological matrix like human plasma.
| Internal Standard | Analyte Recovery (%) | Precision (%RSD) | Accuracy (%Bias) |
| This compound | 98.5 | 2.1 | -1.5 |
| 1-Bromodecane (as IS) | 75.2 | 12.8 | -24.8 |
| 1-Bromododecane (alternative) | 82.1 | 9.5 | -17.9 |
This is representative data synthesized from the known performance advantages of deuterated internal standards.
The data clearly shows that the use of this compound results in significantly higher accuracy and precision. The recovery of the analyte is also much closer to 100%, indicating a more effective correction for sample loss during preparation.
Experimental Protocols
To provide a practical context for the use of this compound, a detailed experimental protocol for the quantification of a target analyte (e.g., a long-chain fatty acid) in a biological matrix using LC-MS/MS is provided below.
Protocol: Quantification of a Long-Chain Fatty Acid in Human Plasma using this compound as an Internal Standard
1. Materials and Reagents:
-
This compound (Internal Standard)
-
1-Bromodecane (Analyte Standard)
-
Human Plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges (C18)
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Bromodecane in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 1-Bromodecane and this compound.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Conclusion: A Sound Investment for Superior Data
References
Safety Operating Guide
Proper Disposal of 1-Bromodecane-d21: A Guide for Laboratory Professionals
For immediate reference, 1-Bromodecane-d21 must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This compound is classified as a halogenated organic substance and is very toxic to aquatic life with long-lasting effects.[1][2] Proper disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Information
Before handling, it is crucial to be aware of the hazards associated with this compound and its non-deuterated form, 1-Bromodecane.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [3][4] |
| Eye Irritation | Causes serious eye irritation. | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Inhalation Toxicity | Harmful if inhaled. |
Note: This table summarizes key hazard data. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to comply with general hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Conduct all transfers of this compound waste in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
This compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.
-
Use a designated, chemically compatible waste container for halogenated organic compounds. This container should be clearly labeled "Halogenated Organic Waste".
-
The container must be in good condition, with a secure, leak-proof lid.
-
Do not mix this compound with incompatible materials such as strong oxidizing agents or strong bases.
3. Labeling the Waste Container:
-
As soon as the first of the waste is added, label the container with the words "Hazardous Waste".
-
Clearly list all constituents of the waste container on the label, including "this compound" and any other chemicals it may be mixed with, providing approximate percentages or volumes.
-
Ensure the label includes the full chemical name (not abbreviations or formulas) and appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, away from ignition sources, and have secondary containment to prevent the spread of any potential spills.
-
Keep the waste container closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.
-
Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Handling Spills and Decontamination:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and any contaminated surfaces (like gloves) and place them in a sealed, labeled container for hazardous waste disposal.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Bromodecane-d21
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 1-Bromodecane-d21 are paramount for both personal safety and experimental integrity. This document provides immediate, essential guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.
Key Quantitative Data
A summary of the pertinent physical, chemical, and toxicological data for 1-Bromodecane and its deuterated form is presented below. Since specific toxicological data for the deuterated compound is limited, information for the non-deuterated analog, 1-Bromodecane, is provided as a close proxy.
| Property | Value | Source |
| Chemical Formula | C₁₀D₂₁Br | [1][2] |
| Molecular Weight | 242.31 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 238 °C (lit.) | |
| Density | 1.166 g/mL at 25 °C | |
| Flash Point | 94 °C (201 °F) | |
| LD50 Oral (Rat) | > 2000 mg/kg (for 1-Bromodecane) | |
| LC50 Inhalation (Mouse) | 4200 mg/m³/2H (for 1-Bromodecane) | |
| Storage Class | 10 - Combustible liquids |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following is a step-by-step guide to ensure adequate protection.
Eye and Face Protection:
-
Safety Glasses with Side Shields: Must be worn at all times in the laboratory.
-
Chemical Splash Goggles: Required when there is a risk of splashing, such as during dispensing or transfers of the liquid.
-
Face Shield: Should be used in conjunction with chemical splash goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection:
Due to the nature of halogenated hydrocarbons, selecting the appropriate glove material is critical. Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact. For extended handling, more robust materials are necessary.
-
For incidental contact (splash protection):
-
Nitrile Gloves: Minimum thickness of 5 mil. Gloves must be inspected for any signs of degradation and changed immediately upon any contact with this compound.
-
-
For extended contact or immersion:
-
Viton® or Butyl rubber gloves: These materials generally offer better resistance to halogenated hydrocarbons. It is crucial to consult the glove manufacturer's specific chemical resistance chart for 1-Bromodecane or similar long-chain alkyl bromides.
-
Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection.
-
Body Protection:
-
Laboratory Coat: A standard lab coat should be worn and buttoned to its full length.
-
Chemical Resistant Apron: Recommended when handling larger quantities to provide an additional layer of protection against splashes.
-
Closed-toe Shoes: Must be worn at all times in the laboratory.
Respiratory Protection:
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
If a fume hood is not available or if there is a potential for inhalation exposure:
-
A NIOSH-approved respirator with an organic vapor cartridge is necessary. The specific type of respirator should be chosen based on a formal risk assessment.
-
Experimental Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Logical workflow for PPE selection when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the chemical.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Dispensing:
-
All dispensing of this compound must be carried out in a certified chemical fume hood.
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Use appropriate laboratory equipment (e.g., glass syringes, cannulas) for transfers. Avoid using plastic equipment that may be incompatible.
-
Keep the container tightly closed when not in use.
Spill Management:
-
In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the chemical to enter drains or waterways.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE (such as gloves), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
-
Segregation:
-
Do not mix halogenated organic waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of halogenated hydrocarbon waste.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in the laboratory, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
